molecular formula C8H8Cl2O3 B1217591 3,5-Dichloro-2,6-dimethoxyphenol CAS No. 78782-46-4

3,5-Dichloro-2,6-dimethoxyphenol

Cat. No.: B1217591
CAS No.: 78782-46-4
M. Wt: 223.05 g/mol
InChI Key: IDKMFABKPPHDBI-UHFFFAOYSA-N
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Description

3,5-Dichloro-2,6-dimethoxyphenol, also known as 3,5-dichlorosyringol, is a chlorinated derivative of syringol (2,6-dimethoxyphenol) . This organic compound is characterized by the molecular formula C 8 H 8 Cl 2 O 3 and a molecular weight of 223.06 g/mol . It is registered under CAS Number 78782-46-4 and PubChem CID 93462 . Researchers value this compound as a versatile chemical building block. Its structure, featuring a phenol ring with methoxy groups at the 2 and 6 positions and chlorine atoms at the 3 and 5 positions, makes it a useful precursor in synthetic chemistry. For instance, it has been employed in the microwave-assisted synthesis of novel phthalocyanines, which are compounds of significant interest for applications in materials science, including as dyes and in photodynamic therapy research . The calculated physical properties for this compound include a density of approximately 1.396 g/cm³ and a boiling point of around 300.45 °C at 760 mmHg . Computational chemistry resources provide topology and parameter files for this molecule, formatted for molecular dynamics simulations using the AMBER/GAFF force-field in Gromacs, aiding in computational studies . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-2,6-dimethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O3/c1-12-7-4(9)3-5(10)8(13-2)6(7)11/h3,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKMFABKPPHDBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1Cl)Cl)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001000019
Record name 3,5-Dichloro-2,6-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001000019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78782-46-4
Record name 3,5-Dichloro-2,6-dimethoxyphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078782464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dichloro-2,6-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001000019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dichloro-2,6-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the molecular structure, predicted physicochemical properties, a proposed synthetic route, and anticipated spectroscopic data for 3,5-Dichloro-2,6-dimethoxyphenol. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Molecular Structure and Chemical Identifiers

This compound is a halogenated derivative of 2,6-dimethoxyphenol (syringol). The core structure consists of a benzene ring substituted with one hydroxyl group, two methoxy groups, and two chlorine atoms. The chlorine atoms are positioned at the 3 and 5 positions, flanking one of the methoxy groups and meta to the hydroxyl group.

Table 1: Chemical Identifiers and Predicted Properties

PropertyValueSource/Method
Molecular Formula C₈H₈Cl₂O₃-
Molecular Weight 223.05 g/mol -
IUPAC Name This compound-
SMILES (Predicted) COC1=C(C(=C(C(=C1Cl)O)Cl)OC)-
InChI Key (Predicted) (Predicted based on structure)-
CAS Number Not available-
Appearance (Predicted) Off-white to light brown solidInferred from related compounds[1]
Melting Point (Predicted) Higher than 2,6-dimethoxyphenol (50-57°C) due to increased molecular weight and symmetryInferred from[2]
Boiling Point (Predicted) Higher than 2,6-dimethoxyphenol (261°C)Inferred from[2]
Solubility (Predicted) Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethaneInferred from[1]

Proposed Synthesis: Electrophilic Chlorination of 2,6-Dimethoxyphenol

A plausible synthetic route to this compound is the direct electrophilic chlorination of 2,6-dimethoxyphenol. The hydroxyl and methoxy groups are ortho-, para-directing activators. In 2,6-dimethoxyphenol, the 4-position (para to the hydroxyl) is the most activated site for the first substitution. The second substitution would likely occur at the remaining activated positions (3 or 5). To achieve dichlorination at the 3 and 5 positions, a suitable chlorinating agent and reaction conditions are required.

Experimental Protocol: Proposed Chlorination of 2,6-Dimethoxyphenol

This protocol is a general procedure adapted from known chlorination methods for phenols.[3][4] Optimization of reaction conditions, including the choice of solvent, temperature, and reaction time, would be necessary to achieve the desired product with good selectivity and yield.

Materials:

  • 2,6-Dimethoxyphenol

  • Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Inert gas (Nitrogen or Argon)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere, dissolve 2,6-dimethoxyphenol (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of the chlorinating agent (e.g., sulfuryl chloride, 2.2 equivalents) in anhydrous dichloromethane dropwise via the dropping funnel over 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.

Logical Workflow for the Proposed Synthesis

Synthesis_Workflow Proposed Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2,6-dimethoxyphenol in anhydrous DCM cool Cool to 0°C start->cool add_cl Add chlorinating agent dropwise cool->add_cl react Stir at room temperature add_cl->react quench Quench with NaHCO3 react->quench extract Extract with DCM quench->extract wash Wash with H2O and brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column chromatography or recrystallization concentrate->purify product This compound purify->product

Caption: Workflow for the proposed synthesis of this compound.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the structure of this compound and comparison with related compounds.[1][5][6]

¹H NMR (Predicted):

  • Aromatic Proton (H-4): A singlet is expected for the single aromatic proton at the 4-position. The chemical shift would likely be in the range of 6.5-7.0 ppm.

  • Methoxy Protons: Two singlets are expected for the two methoxy groups at positions 2 and 6. Due to the different adjacent substituents (one flanked by two chlorines, the other by a chlorine and a hydroxyl group), their chemical shifts might be slightly different, likely in the range of 3.8-4.0 ppm.

  • Hydroxyl Proton: A broad singlet is expected for the hydroxyl proton, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR (Predicted):

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons bearing the chlorine atoms (C-3 and C-5) would be shifted downfield. The carbons attached to the oxygen atoms (C-1, C-2, and C-6) would also be significantly downfield.

  • Methoxy Carbons: Two signals are expected for the methoxy carbons, likely in the range of 55-60 ppm.

Mass Spectrometry (Predicted):

  • Molecular Ion (M⁺): A characteristic isotopic cluster for two chlorine atoms would be observed for the molecular ion peak. The most abundant peaks would be at m/z 222 (for ³⁵Cl₂) and 224 (for one ³⁵Cl and one ³⁷Cl), with a ratio of approximately 9:6. A smaller peak at m/z 226 (for ³⁷Cl₂) would also be present.

  • Fragmentation: Common fragmentation patterns would involve the loss of a methyl group (-CH₃) from a methoxy group, followed by the loss of carbon monoxide (-CO).

Potential Biological Activity and Safety Considerations

The biological activity of this compound has not been reported. However, related chlorinated phenols are known to exhibit a range of biological activities, including antimicrobial and phytotoxic effects.[7] Polychlorinated aromatic compounds can also be of toxicological concern.[8]

Safety and Handling (Inferred): Based on safety data for related compounds like 2,6-dimethoxyphenol and other chlorinated phenols, this compound should be handled with care.[1]

  • Hazards: Likely to be harmful if swallowed, and may cause skin and eye irritation.

  • Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust and contact with skin and eyes.

Signaling Pathway Hypothesis Given that many phenolic compounds exhibit antioxidant properties and can interact with cellular signaling pathways, a hypothetical pathway of interaction is presented below. This is a generalized representation and would require experimental validation.

Signaling_Pathway Hypothetical Cellular Interaction Pathway compound This compound ros Reactive Oxygen Species (ROS) compound->ros Scavenging antioxidant_enzymes Antioxidant Enzymes (e.g., SOD, Catalase) compound->antioxidant_enzymes Modulation nfkb NF-κB Pathway compound->nfkb Inhibition ros->nfkb Activation apoptosis Apoptosis ros->apoptosis Induction inflammation Inflammatory Response nfkb->inflammation

Caption: Hypothetical interaction of this compound with cellular pathways.

This technical guide provides a foundational understanding of this compound based on available scientific knowledge of related compounds. Further experimental investigation is necessary to validate the proposed properties and synthetic methods.

References

An In-depth Technical Guide to 2,6-Dimethoxyphenol (Syringol) and the Theoretical Chemistry of its Dichlorinated Analogue

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide addresses the inquiry for information on 3,5-dichloro-2,6-dimethoxyphenol. A comprehensive review of scientific literature and chemical databases reveals a lack of significant published data for this specific compound. Therefore, this document provides a detailed technical overview of the closely related and well-characterized parent compound, 2,6-dimethoxyphenol, also known as Syringol. The guide covers its nomenclature, physicochemical properties, synthesis, and biological activities, with a focus on its antioxidant and antimicrobial properties. Detailed experimental protocols for its synthesis and enzymatic modification are provided. Furthermore, a theoretical synthesis pathway for the originally requested this compound is proposed based on the principles of electrophilic aromatic substitution. This guide is intended for researchers, scientists, and professionals in the fields of drug development, organic chemistry, and natural products.

Introduction: Addressing the Scarcity of Data on this compound

An extensive search of the scientific literature and chemical databases did not yield significant information regarding the synthesis, properties, or biological activity of this compound. This suggests that it is not a commonly synthesized or studied compound. In light of this, this guide will focus on its parent compound, 2,6-dimethoxyphenol , a naturally occurring and extensively studied molecule. The IUPAC name for 2,6-dimethoxyphenol is indeed 2,6-dimethoxyphenol [1][2]. It is also commonly known by the trivial name Syringol [2]. This guide will provide a comprehensive overview of 2,6-dimethoxyphenol and conclude with a theoretical discussion on the synthesis of its 3,5-dichloro derivative.

Physicochemical Properties of 2,6-Dimethoxyphenol

2,6-Dimethoxyphenol is a phenolic compound that is a derivative of pyrogallol with two methoxy groups at positions 2 and 6[2]. It is a colorless to pale yellow crystalline solid at room temperature and is known for its characteristic smoky and medicinal aroma[3][4]. It is a key component of wood smoke and contributes to the flavor and aroma of smoked foods[2].

Table 1: Physicochemical Properties of 2,6-Dimethoxyphenol

PropertyValueReferences
IUPAC Name 2,6-dimethoxyphenol[1][2]
Common Name Syringol, Pyrogallol 1,3-dimethyl ether[1][2]
CAS Number 91-10-1[1][5]
Molecular Formula C₈H₁₀O₃[1][2]
Molecular Weight 154.16 g/mol [1][2]
Appearance Off-white or grey to brown crystalline powder[6]
Melting Point 50-57 °C[2]
Boiling Point 261-262 °C[2]
Solubility Slightly soluble in water (17.2 mg/mL at 13 °C); soluble in ethanol, ether, and oils.[1][4][1]
pKa Not readily available
LogP 1.10 (estimated)[7]

Synthesis of 2,6-Dimethoxyphenol

Several methods for the synthesis of 2,6-dimethoxyphenol have been reported, often starting from pyrogallol or its derivatives.

Experimental Protocol: Synthesis from Pyrogallol and Dimethyl Carbonate

A modern and safer method involves the etherification of pyrogallol with dimethyl carbonate using a microreactor.[8]

  • Reactants:

    • Pyrogallol (12.6 g)

    • Dimethyl carbonate (18.9 g)

    • Tetrabutylammonium bromide (TBAB) (0.16 g)

    • Methanol (150 ml)

  • Procedure:

    • Dissolve pyrogallol, dimethyl carbonate, and TBAB in methanol.

    • The solution is pumped into a microreactor at a flow rate of 2 mL/min.

    • The reaction is heated to 135 °C with a reaction pressure of 5 MPa.

    • The residence time in the microreactor is 30 minutes.

    • After the reaction is complete (approximately 2 hours), the methanol is recovered from the effluent.

    • The final product, 2,6-dimethoxyphenol, is obtained by distillation.

  • Yield: 91%[8]

  • Purity: 99%[8]

Experimental Protocol: Synthesis from 2,6-Dibromophenol

An alternative synthesis involves the methoxylation of 2,6-dibromophenol.[9]

  • Reactants:

    • 2,6-Dibromophenol (14.5 g, 0.058 mole)

    • Sodium methoxide (from 10.3 g sodium, 0.45 g atom)

    • Methanol (100 ml)

    • Dimethylformamide (DMF) (100 ml)

    • Cuprous iodide (2 g)

  • Procedure:

    • 2,6-Dibromophenol is treated with sodium methoxide in a mixture of methanol and dimethylformamide.

    • Cuprous iodide is added as a catalyst.

    • The reaction is carried out in a similar manner to the synthesis of 2,6-dibromo-4-t-butylphenol as described in the reference.

  • Yield: 60% (crude)[9]

  • Note: The lower yield may be due to the partial water solubility of 2,6-dimethoxyphenol, leading to incomplete extraction.[9]

G Pyrogallol Pyrogallol Microreactor Microreactor 135°C, 5 MPa Pyrogallol->Microreactor DMC Dimethyl Carbonate (CH3)2CO3 DMC->Microreactor TBAB TBAB (catalyst) TBAB->Microreactor Methanol Methanol (solvent) Methanol->Microreactor Distillation Distillation Microreactor->Distillation Crude Product Product 2,6-Dimethoxyphenol Distillation->Product Purified

Caption: Synthesis of 2,6-Dimethoxyphenol via Microreactor.

Biological Activities and Potential Applications

2,6-Dimethoxyphenol exhibits a range of biological activities, with its antioxidant properties being the most prominent. It is also recognized for its antimicrobial effects.

Antioxidant Activity

Phenolic compounds like 2,6-dimethoxyphenol are known to act as antioxidants by scavenging free radicals.[10] The mechanism involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance.

The antioxidant potential of 2,6-diisopropylphenol (propofol), a structurally related compound, has been shown to be similar to that of the endogenous antioxidant α-tocopherol (vitamin E).[11] Each molecule of 2,6-diisopropylphenol was capable of scavenging two radical species.[11]

Enzymatic modification of 2,6-dimethoxyphenol using laccase has been shown to produce dimers with significantly enhanced antioxidant capacity.[12][13] The dimer, 3,3′,5,5′-tetramethoxy biphenyl-4,4′-diol, showed approximately twice the antioxidant activity of the parent monomer.[13]

Laccase-Mediated Dimerization for Enhanced Antioxidant Activity

Laccases are multi-copper oxidases that can catalyze the oxidation of phenols. The laccase-mediated oxidation of 2,6-dimethoxyphenol is a well-studied process, often used as a standard assay for laccase activity.[10] This reaction can be harnessed to synthesize dimers with improved biological activity.

Experimental Protocol: Laccase Activity Assay using 2,6-Dimethoxyphenol

This protocol is adapted from a standard method for determining laccase activity.[14]

  • Reagents:

    • 2,6-Dimethoxyphenol (2 mM)

    • Sodium acetate buffer (0.1 M, pH 4.5)

    • Laccase enzyme solution

  • Procedure:

    • Prepare a reaction mixture consisting of 2 mM 2,6-dimethoxyphenol in 0.1 M sodium acetate buffer (pH 4.5).

    • Initiate the reaction by adding the laccase enzyme solution.

    • Monitor the formation of the colored product, 3,3',5,5'-tetramethoxy-p-diphenoquinone (cerulignone), spectrophotometrically at 477 nm.

    • One unit of enzyme activity (U) is defined as the amount of enzyme that transforms 1 µmol of 2,6-dimethoxyphenol per minute.

G DMP 2,6-Dimethoxyphenol (Substrate) Radical Phenoxyl Radical (Intermediate) DMP->Radical Oxidation Laccase Laccase (Enzyme) Laccase->Radical Dimer 3,3',5,5'-Tetramethoxy biphenyl-4,4'-diol (Dimer with enhanced antioxidant activity) Radical->Dimer Dimerization Quinone 3,3',5,5'-Tetramethoxy- p-diphenoquinone (Colored Product) Radical->Quinone Further Oxidation

Caption: Laccase-mediated oxidation of 2,6-dimethoxyphenol.

Antimicrobial Activity

2,6-Dimethoxyphenol has demonstrated inhibitory effects against certain foodborne pathogens and spoilage bacteria.[3] For instance, it has shown activity against the root rot pathogen Fusarium oxysporum.[3] Schiff bases derived from syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), a close derivative of 2,6-dimethoxyphenol, have also been evaluated for their antibacterial properties against various bacteria, including Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli.[15]

Theoretical Synthesis of this compound

While no specific synthesis for this compound is readily available in the literature, a plausible route can be proposed based on the principles of electrophilic aromatic substitution on phenols.[16]

The hydroxyl (-OH) and methoxy (-OCH₃) groups are both activating and ortho, para-directing substituents.[16] In 2,6-dimethoxyphenol, the two methoxy groups are ortho to the hydroxyl group. The positions para to the methoxy groups (positions 3 and 5) and the position para to the hydroxyl group (position 4) are activated.

Direct chlorination of phenols can be vigorous and lead to polysubstitution.[17] The reaction of phenol with chlorine typically yields 2- and 4-chlorophenol initially, followed by dichlorination to 2,4- and 2,6-dichlorophenol, and eventually 2,4,6-trichlorophenol.[18]

For the synthesis of this compound, the chlorine atoms need to be directed to the meta positions relative to the hydroxyl group. This is challenging due to the strong ortho, para-directing nature of the existing substituents. A plausible, though unconfirmed, synthetic strategy might involve:

  • Starting Material: 2,6-dimethoxyphenol.

  • Chlorinating Agent: A suitable chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or chlorine (Cl₂) in a non-polar solvent to control reactivity.

  • Reaction Conditions: The reaction would likely require careful control of temperature and stoichiometry to favor dichlorination at the 3 and 5 positions. The steric hindrance from the methoxy groups at positions 2 and 6 might influence the regioselectivity.

G Start 2,6-Dimethoxyphenol Reaction Electrophilic Aromatic Substitution Start->Reaction Reagent Chlorinating Agent (e.g., Cl2, SO2Cl2) Reagent->Reaction Solvent Non-polar Solvent Solvent->Reaction Product This compound (Theoretical Product) Reaction->Product

Caption: Theoretical synthesis of this compound.

It is important to emphasize that this is a theoretical pathway, and experimental validation would be necessary to determine its feasibility, optimal conditions, and yield.

Conclusion

While there is a notable absence of scientific literature on this compound, its parent compound, 2,6-dimethoxyphenol (Syringol), is a well-documented and versatile molecule with significant applications in flavor chemistry and potential roles in drug development due to its antioxidant and antimicrobial properties. This guide has provided a comprehensive overview of the known properties and synthesis of 2,6-dimethoxyphenol, along with detailed experimental protocols. The exploration of its enzymatic modification to enhance its biological activity presents a promising avenue for future research. The proposed theoretical synthesis of this compound provides a starting point for researchers interested in exploring this novel compound.

References

Navigating the Solubility Landscape of 3,5-Dichloro-2,6-dimethoxyphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 3,5-dichloro-2,6-dimethoxyphenol. Despite a comprehensive search of available scientific literature and chemical databases, no specific quantitative solubility data for this compound could be identified. This suggests that the solubility of this compound may not have been experimentally determined and/or published in readily accessible sources.

However, to provide valuable context for researchers, this guide presents available solubility data for structurally related compounds, namely 2,6-dimethoxyphenol and 3,5-dimethoxyphenol. Furthermore, a general experimental protocol for determining the solubility of phenolic compounds is detailed, along with a workflow diagram.

Understanding Solubility Through Related Compounds

The solubility of a compound is influenced by its molecular structure, including the presence of functional groups and halogen substituents. Chlorinated phenols, as a class, are generally characterized by good solubility in organic solvents and slight solubility in water.[1] The addition of methoxy groups, as seen in dimethoxyphenols, can also influence solubility.

The following tables summarize the available quantitative and qualitative solubility data for 2,6-dimethoxyphenol and 3,5-dimethoxyphenol. This information can serve as a preliminary guide for solvent selection in studies involving this compound, with the caveat that the dichloro- substitution will impact the overall physicochemical properties.

Solubility Data for 2,6-Dimethoxyphenol (Syringol)
SolventSolubilityTemperature (°C)Notes
Water17.2 mg/mL13-
WaterSlightly solubleNot specified-
OilsSolubleNot specified-
EthanolModerately solubleNot specified-
Ethanol~25 mg/mLNot specifiedFor stock solution preparation.
DMSO~20 mg/mLNot specifiedFor stock solution preparation.
Dimethylformamide~30 mg/mLNot specifiedFor stock solution preparation.
Qualitative Solubility Data for 3,5-Dimethoxyphenol
SolventSolubility
MethanolSoluble
EthanolSoluble
BenzeneSoluble
ChloroformSoluble
WaterSlightly soluble

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers wishing to determine the solubility of this compound, the shake-flask method is a widely accepted and robust technique.[2][3] This method involves equilibrating a surplus of the solid compound with a solvent of interest and then measuring the concentration of the dissolved substance in the saturated solution.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO, etc.)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or gravimetric analysis setup)

Procedure
  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that saturation is reached.

  • Equilibration: Place the containers in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the samples to rest, enabling the undissolved solid to settle. For more effective separation, centrifuge the samples at a controlled temperature.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining solid particles, immediately filter the aliquot using a syringe filter.

  • Quantification:

    • For HPLC or UV-Vis analysis: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the calibrated range of the instrument. Analyze the sample to determine the concentration of this compound.

    • For gravimetric analysis: Accurately weigh a known volume of the filtered saturated solution. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is achieved. The solubility can then be calculated.

  • Data Analysis: Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L). The experiment should be repeated multiple times to ensure the reproducibility of the results.

Visualizing Experimental and Logical Workflows

To further aid researchers, the following diagrams, created using the DOT language, illustrate the described experimental workflow and the structural relationship of the target compound to its parent molecules.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid to solvent prep2 Seal container prep1->prep2 equil Agitate at constant temperature (24-72 hours) prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Centrifuge sep1->sep2 ana1 Withdraw supernatant sep2->ana1 ana2 Filter (0.45 µm) ana1->ana2 ana3 Quantify concentration (e.g., HPLC, Gravimetric) ana2->ana3

General Workflow for the Shake-Flask Solubility Determination Method.

structural_relationship phenol Phenol dimethoxyphenol 2,6-Dimethoxyphenol phenol->dimethoxyphenol Methoxylation target This compound dimethoxyphenol->target Chlorination

Structural Relationship of this compound.

Signaling Pathways

A thorough search of the scientific literature did not reveal any studies implicating this compound in specific biological signaling pathways. Research on the biological activity of this particular compound appears to be limited.

Conclusion

While direct, quantitative solubility data for this compound is not currently available in the public domain, this guide provides a framework for researchers to approach its study. By understanding the solubility of structurally similar compounds and employing established experimental protocols like the shake-flask method, the solubility profile of this compound can be determined. This foundational data is critical for advancing research in any field that utilizes this compound, from materials science to drug development.

References

The Role of 3,5-Dichloro-2,6-dimethoxyphenol in Metabolic Pathways: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive overview of the role of 3,5-Dichloro-2,6-dimethoxyphenol in metabolic pathways. However, based on an extensive review of currently available scientific literature, there is a significant lack of specific data pertaining to the direct involvement of this compound in biological metabolic pathways. Research has primarily focused on related but structurally distinct compounds. This guide will summarize the available information on analogous molecules to provide a potential framework for future investigation into the biological activity of this compound.

Introduction to Substituted Phenols

Substituted phenols are a broad class of compounds characterized by a hydroxyl group attached to a benzene ring, with additional functional groups modifying their chemical and biological properties. Their roles in biological systems are diverse, ranging from essential signaling molecules to environmental toxins. The specific substitutions on the phenolic ring dictate the compound's reactivity, polarity, and ability to interact with biological macromolecules, thereby influencing its metabolic fate and physiological effects.

Current State of Research on this compound

As of the latest literature review, there is no direct evidence or published research detailing the specific role of this compound in any metabolic pathway. Scientific databases and publications do not contain studies on its absorption, distribution, metabolism, and excretion (ADME) profile, nor its mechanism of action in biological systems.

Insights from Structurally Related Compounds

To provide a foundational understanding for future research, this section will explore the known metabolic pathways and biological activities of structurally similar compounds. These include the parent molecule, 2,6-dimethoxyphenol (syringol), and other halogenated phenols.

2,6-Dimethoxyphenol (Syringol)

2,6-Dimethoxyphenol, also known as syringol, is a naturally occurring phenolic compound found in wood smoke and is used as a flavoring agent.[1][2] Its biological activities are of interest, particularly its antioxidant properties.

Antioxidant Activity: Laccase-mediated oxidation of 2,6-dimethoxyphenol can lead to the formation of dimers with enhanced antioxidant capacity.[3] This suggests a potential for enzymatic modification in biological systems, which could influence its biological activity. The proposed reaction involves the formation of a symmetrical C-C linked dimer, 3,3′,5,5′-tetramethoxy biphenyl-4,4′-diol, which exhibits approximately twice the antioxidant activity of the parent compound.[3]

Potential Metabolic Transformation of 2,6-Dimethoxyphenol: The enzymatic modification of 2,6-dimethoxyphenol highlights a potential metabolic pathway involving oxidative coupling. This process, catalyzed by enzymes such as laccases or peroxidases, could be a key step in its metabolism.

Caption: Proposed enzymatic oxidation of 2,6-Dimethoxyphenol.

Halogenated Phenols and Pyridinols

While not directly analogous in structure, the metabolism of other chlorinated aromatic compounds can provide insights into potential pathways for this compound. For instance, the biodegradation of 3,5,6-trichloro-2-pyridinol, a metabolite of the insecticide chlorpyrifos, has been studied in microorganisms.[4][5]

Biodegradation Pathways of 3,5,6-trichloro-2-pyridinol: Studies on Micrococcus luteus have identified two potential degradation pathways for 3,5,6-trichloro-2-pyridinol: a hydrolytic-oxidative dechlorination pathway and a denitrification pathway.[5] These pathways involve enzymatic removal of chlorine atoms, hydroxylation, and ring cleavage.

Biodegradation_Pathways_of_TCP cluster_path1 Hydrolytic-Oxidative Dechlorination cluster_path2 Denitrification Pathway TCP 3,5,6-trichloro-2-pyridinol Intermediate1 Hydrolytic Dechlorination TCP->Intermediate1 Intermediate3 Denitrification TCP->Intermediate3 Intermediate2 Oxidative Dechlorination Intermediate1->Intermediate2 RingCleavage1 Ring Cleavage Intermediate2->RingCleavage1 Metabolites1 Further Metabolism RingCleavage1->Metabolites1 Intermediate4 Dehalogenation Intermediate3->Intermediate4 Metabolites2 Further Metabolism Intermediate4->Metabolites2

Caption: Potential biodegradation pathways of a chlorinated aromatic compound.

Hypothetical Metabolic Pathways for this compound

Based on the metabolism of related compounds, we can hypothesize potential metabolic pathways for this compound in biological systems. These pathways are purely speculative and require experimental validation.

Phase I Metabolism:

  • Dechlorination: Similar to other chlorinated aromatic compounds, enzymatic dechlorination could be a primary step. This could occur via hydrolytic or reductive mechanisms.

  • O-Demethylation: The methoxy groups could be targets for O-demethylation by cytochrome P450 enzymes, leading to the formation of di- or tri-hydroxy-dichlorobenzene derivatives.

  • Hydroxylation: The aromatic ring could undergo further hydroxylation, increasing its polarity.

Phase II Metabolism:

  • Glucuronidation and Sulfation: The hydroxyl groups (either the original phenolic hydroxyl or newly formed ones) would be susceptible to conjugation with glucuronic acid or sulfate, facilitating excretion.

Hypothetical_Metabolism_of_DCDMP cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism DCDMP This compound Dechlorination Dechlorination DCDMP->Dechlorination Demethylation O-Demethylation DCDMP->Demethylation Hydroxylation Hydroxylation DCDMP->Hydroxylation Conjugation Glucuronidation / Sulfation Dechlorination->Conjugation Demethylation->Conjugation Hydroxylation->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Hypothetical metabolic pathways for this compound.

Future Directions and Conclusion

The current body of scientific literature lacks specific information on the role of this compound in metabolic pathways. The information presented in this guide is based on the metabolism of structurally related compounds and should be considered hypothetical.

Future research should focus on:

  • In vitro metabolic studies: Using liver microsomes, hepatocytes, and recombinant enzymes to identify Phase I and Phase II metabolites.

  • In vivo studies: To understand the ADME profile of the compound in animal models.

  • Mechanism of action studies: To determine if the compound interacts with specific enzymes or receptors involved in metabolic pathways.

A thorough investigation into these areas is necessary to elucidate the biological role of this compound and to assess its potential toxicological or therapeutic effects. Without such data, any discussion of its involvement in metabolic pathways remains speculative. Researchers, scientists, and drug development professionals are encouraged to address this knowledge gap through targeted experimental studies.

References

The Dawn of a New Therapeutic Era: Discovery and Mechanistic Insights into Novel Chlorinated Phenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led researchers down many synthetic avenues, with the modification of privileged scaffolds being a cornerstone of modern drug discovery. Among these, the phenol moiety, a simple yet versatile chemical entity, has served as a foundational building block for a multitude of bioactive molecules. The strategic introduction of chlorine atoms onto the phenolic ring can dramatically alter the physicochemical and pharmacological properties of the parent molecule, often leading to enhanced potency, selectivity, and metabolic stability. This technical guide delves into the discovery of novel chlorinated phenol derivatives, presenting a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, with a particular focus on their potential as anticancer and antimicrobial agents.

A New Wave of Anticancer Agents: Chlorinated Phenol Derivatives Targeting Cancer Cell Proliferation

Recent research has unveiled a promising class of chlorinated phenol derivatives with potent cytotoxic activity against a range of human cancer cell lines. A notable example is the development of 2-phenol-4-chlorophenyl-6-aryl pyridines, which have demonstrated significant inhibitory effects on topoisomerase II, a crucial enzyme in DNA replication and a validated target for cancer chemotherapy.[1][2]

Quantitative Analysis of Anticancer Activity

The cytotoxic potential of these novel compounds has been rigorously evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined for several derivatives. For instance, a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues have been synthesized and evaluated, with some compounds exhibiting significant growth inhibition at micromolar concentrations.[3]

Compound IDTarget Cancer Cell LineIC50 (µM) or % Growth Inhibition (PGI) at 10 µMReference
6h SNB-19 (CNS Cancer)PGI = 65.12[3]
6h NCI-H460 (Non-Small Cell Lung Cancer)PGI = 55.61[3]
6h SNB-75 (CNS Cancer)PGI = 54.68[3]
27 T47D (Breast Cancer)IC50 = 0.68[4]
37 T47D (Breast Cancer)IC50 = 1.25[4]

Table 1: Anticancer Activity of Novel Chlorinated Phenol Derivatives. This table summarizes the in vitro anticancer activity of representative novel chlorinated phenol derivatives against various human cancer cell lines.

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis and biological evaluation of these compounds require meticulous experimental procedures. Below are detailed methodologies for the synthesis of a representative chlorinated phenol derivative and the subsequent assessment of its topoisomerase II inhibitory activity.

Synthesis of 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (Compound 6h) [3]

The synthesis of this class of compounds is typically a multi-step process. A key step involves the nitration of 4-chlorophenol, followed by reduction to the corresponding aminophenol. This intermediate is then further elaborated to the final oxadiazole-linked product.

  • Step 1: Nitration of 4-Chlorophenol. To a solution of 4-chlorophenol (0.1 mol) in a suitable solvent, a mixture of nitric acid and concentrated sulfuric acid is added dropwise at a controlled temperature. The reaction mixture is stirred until completion, and the resulting 2-nitro-4-chlorophenol is isolated by precipitation and filtration.

  • Step 2: Reduction of the Nitro Group. The 2-nitro-4-chlorophenol is reduced to 2-amino-4-chlorophenol using a reducing agent such as stannous chloride in an acidic medium. The product is then isolated and purified.

  • Step 3-5: Oxadiazole Ring Formation and Coupling. The 2-amino-4-chlorophenol undergoes a series of reactions, including acylation with an appropriate benzoic acid derivative (in this case, 3,4,5-trimethoxybenzoic acid), followed by cyclization to form the 1,3,4-oxadiazole ring. The final step involves coupling with the aminophenol moiety to yield the target compound. Purification is typically achieved through column chromatography.

Topoisomerase II Inhibition Assay [4][5]

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase IIα.

  • Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pRYG), reaction buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and ATP), and the test compound at various concentrations.

  • Enzyme Addition: The reaction is initiated by the addition of human topoisomerase IIα enzyme.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes) to allow for the enzymatic reaction to occur.

  • Reaction Termination: The reaction is stopped by the addition of a stop solution, often containing SDS and proteinase K to digest the enzyme.

  • Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis. The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.

  • Analysis: Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the no-drug control.

Unraveling the Mechanism: Signaling Pathways in Focus

The anticancer activity of these chlorinated phenol derivatives is often linked to their ability to interfere with critical cellular signaling pathways that regulate cell growth, proliferation, and survival.

Topoisomerase II Inhibition Pathway

Topoisomerase II plays a vital role in resolving DNA topological problems during replication and transcription. Inhibitors of this enzyme can trap the enzyme-DNA cleavage complex, leading to DNA strand breaks and ultimately triggering apoptosis.

Topoisomerase_II_Inhibition cluster_0 Normal DNA Replication cluster_1 Inhibition by Chlorinated Phenol Derivative Supercoiled_DNA Supercoiled DNA Topo_II Topoisomerase II Supercoiled_DNA->Topo_II Binds Relaxed_DNA Relaxed DNA Topo_II->Relaxed_DNA Relaxes DNA_Replication DNA Replication Cleavage_Complex Topo II-DNA Cleavage Complex Topo_II->Cleavage_Complex Relaxed_DNA->DNA_Replication CPD Chlorinated Phenol Derivative CPD->Cleavage_Complex Stabilizes DNA_Breaks DNA Strand Breaks Cleavage_Complex->DNA_Breaks Apoptosis Apoptosis DNA_Breaks->Apoptosis

Caption: Inhibition of Topoisomerase II by a chlorinated phenol derivative.

Potential Involvement of MAPK and NF-κB Signaling Pathways

Emerging evidence suggests that some phenolic compounds can modulate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are frequently dysregulated in cancer.[6][7][8][9][10][11] The MAPK pathway is involved in cell proliferation and survival, while the NF-κB pathway plays a key role in inflammation and apoptosis resistance. Further investigation is warranted to elucidate the precise role of novel chlorinated phenol derivatives in modulating these critical pathways.

MAPK_NFkB_Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors) Receptor Receptor Tyrosine Kinase Extracellular_Stimuli->Receptor RAS RAS Receptor->RAS IKK IKK Receptor->IKK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Promotes IkB_Degradation IkB_Degradation IKK->IkB_Degradation Phosphorylates NFkB_Activation NF-κB Activation IkB_Degradation->NFkB_Activation Leads to Inflammation_Survival Inflammation & Anti-apoptosis NFkB_Activation->Inflammation_Survival Promotes CPD Chlorinated Phenol Derivative CPD->ERK Inhibits? CPD->NFkB_Activation Inhibits? Antimicrobial_Workflow Start Design & Synthesis of Chlorinated Phenol Derivatives Purification Purification & Characterization (NMR, MS, etc.) Start->Purification Primary_Screening Primary Antimicrobial Screening (e.g., Disk Diffusion) Purification->Primary_Screening MIC_Determination Quantitative Analysis: MIC Determination Primary_Screening->MIC_Determination Mechanism_Studies Mechanism of Action Studies (e.g., Membrane Permeability) MIC_Determination->Mechanism_Studies Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_Studies->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

References

3,5-Dichloro-2,6-dimethoxyphenol: A Preliminary Data Sheet on a Sparsely Documented Research Chemical

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a summary of the currently available public information on 3,5-Dichloro-2,6-dimethoxyphenol. Extensive searches have revealed that this compound is not well-documented in peer-reviewed literature as a research chemical with established biological activities or detailed experimental protocols. The information presented here is for preliminary informational purposes only.

Introduction

This compound is a chlorinated and methoxylated phenol derivative. While its chemical structure suggests potential for biological activity, public domain research on this specific compound is exceedingly limited. It has been identified primarily in the context of environmental monitoring and as a byproduct of industrial processes, rather than as a tool for targeted biological research. This document collates the sparse data available for this molecule.

Physicochemical Properties

A summary of the basic chemical and physical properties of this compound is provided in the table below. This information is collated from various chemical databases and environmental studies.

PropertyValueSource
CAS Number 78782-46-4[1][2][3]
Molecular Formula C₈H₈Cl₂O₃[2]
Molecular Weight 223.05 g/mol [2]
IUPAC Name This compound[3]
Synonyms 3,5-Dichlorosyringol[3]

Contextual Occurrences and Mentions

This compound has been mentioned in a few specific contexts, which are outlined below. It is important to note that these are not dedicated studies of the compound's properties or applications.

  • Environmental Contaminant: The compound has been listed as a chemical of potential concern in pulp mill effluents and has been part of a national reconnaissance of emerging contaminants in US streams[4]. Its presence is noted as a byproduct of paper pulp bleaching[3].

  • Computational Chemistry: this compound has been included in computational studies, for example, in the optimization of halogen atomic radii for PBSA calculations[5]. This suggests its use as a model compound for theoretical chemistry.

  • Biomass Research: The compound is mentioned in a table of biomass model components in a university thesis, indicating its relevance in the study of biomass degradation or conversion[6].

  • Analytical Chemistry: A study on chlorinated organic compounds in concrete as potential markers for chlorine gas exposure included this compound in its list of analytes[7].

Synthesis

Biological Activity and Toxicology

There is a significant lack of publicly available data on the biological activity, mechanism of action, and toxicology of this compound. No studies detailing its effects on signaling pathways, its potential as a therapeutic agent, or its comprehensive toxicological profile were identified during the literature search.

Conclusion and Outlook

Based on the available information, this compound is a known chemical entity with a confirmed structure and CAS number. However, it remains largely uncharacterized in terms of its biological effects and potential applications as a research chemical. The lack of data on its synthesis, biological activity, and experimental protocols prevents the creation of an in-depth technical guide.

For researchers interested in this compound, the initial steps would involve developing a reliable synthesis protocol, followed by a thorough characterization of its physicochemical and toxicological properties. Subsequent in vitro and in vivo studies would be necessary to elucidate any biological activity and determine its mechanism of action. Until such fundamental research is conducted and published, this compound remains a molecule of speculative interest rather than a well-defined research tool.

Due to the absence of information on signaling pathways or experimental workflows involving this compound, no diagrams could be generated.

References

A Comprehensive Technical Review of Substituted Dimethoxyphenols: Synthesis, Bioactivities, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted dimethoxyphenols, a class of phenolic compounds characterized by a benzene ring functionalized with two methoxy groups and a hydroxyl group, along with other substituents, have garnered significant scientific interest. Their structural versatility and inherent physicochemical properties make them promising candidates for a wide array of applications, particularly in the realms of antioxidant, anti-inflammatory, and antimicrobial therapies. This in-depth technical guide provides a comprehensive literature review of the synthesis, biological activities, and experimental protocols related to substituted dimethoxyphenols, offering a valuable resource for researchers and professionals in drug development.

Synthesis of Substituted Dimethoxyphenols

The synthesis of substituted dimethoxyphenols can be achieved through various chemical and enzymatic routes, allowing for the introduction of a diverse range of functional groups onto the phenolic backbone.

Chemical Synthesis

Several methods have been developed for the chemical synthesis of substituted dimethoxyphenols. A common precursor for many of these syntheses is pyrogallol, which can be selectively methylated to yield 2,6-dimethoxyphenol (syringol). One reported method involves the etherification of pyrogallol with dimethyl carbonate in a microreactor, using tetrabutylammonium bromide (TBAB) as a catalyst and methanol as the solvent. This method is noted for its high yield, purity, and potential for continuous production[1].

Another approach involves the treatment of 2,6-dibromophenol with sodium methoxide in the presence of cuprous iodide in a mixture of methanol and dimethylformamide to produce 2,6-dimethoxyphenol[2]. Furthermore, a benign protocol for the hydroxylation of activated aromatic compounds, such as 1,3-dimethoxy-2-methyl-benzene, using in situ generated ethaneperoxoic acid from hydrogen peroxide and acetic acid has been reported, yielding methoxy-substituted phenols[3].

The synthesis of 4-alkyl-2,6-dimethoxyphenols can be achieved through a two-step process. First, 2,6-dimethoxyphenol is reacted with formalin (38 wt%) and aqueous sodium hydroxide to yield 2,6-dimethoxy-4-(hydroxymethyl)phenol. This intermediate is then hydrogenated in the presence of a platinum-alumina catalyst to afford 2,6-dimethoxy-4-methylphenol[4].

Enzymatic Synthesis

Enzymatic methods offer a green and selective alternative for the synthesis of substituted dimethoxyphenols and their derivatives. Laccase, an oxidoreductase enzyme, has been utilized for the oxidative coupling of 2,6-dimethoxyphenol. This reaction proceeds via the formation of phenoxy radicals, which can then couple to form dimers, such as 3,3′,5,5′-tetramethoxybiphenyl-4,4′-diol[5][6]. The reaction conditions, including the choice of solvent, can influence the product distribution[5].

Biological Activities and Experimental Protocols

Substituted dimethoxyphenols exhibit a range of biological activities, with their antioxidant, enzyme inhibitory, and antimicrobial properties being the most extensively studied.

Antioxidant Activity

The antioxidant capacity of substituted dimethoxyphenols is a key area of investigation, with several in vitro assays commonly employed to quantify this activity.

Data Presentation: Antioxidant Activity of Substituted Dimethoxyphenols and Derivatives

Compound/ExtractAssayIC50/EC50 ValueReference
2,6-dimethoxy-4-((phenylamino)methyl)phenol (I)FRAPMore effective than syringaldehyde[7]
2,6-dimethoxy-4-((4′-nitrophenylimino)methyl)phenol (II)PhosphomolybdateMost effective among tested compounds[7]
SyringaldehydeDPPHBetter reducing capacity than its Schiff bases[7]
Canolol (4-vinyl-2,6-dimethoxyphenol)Peroxynitrite ScavengingPotent activity, higher than rutin and α-tocopherol[8]
Laccase-generated dimer of 2,6-dimethoxyphenolDPPH, FRAPHigher antioxidant capacity than the monomer[5]
Plant ExtractsDPPHIC50 = 2.4–5 µg/mL[7]

Experimental Protocols: Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Reagents:

    • DPPH solution (typically 0.1 mM in methanol or ethanol)

    • Test compounds dissolved in a suitable solvent

    • Positive control (e.g., ascorbic acid, Trolox)

    • Methanol or ethanol (spectrophotometric grade)

  • Procedure:

    • Prepare a working solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

    • Prepare serial dilutions of the test compounds and the positive control.

    • In a 96-well plate or cuvettes, add a specific volume of the test compound or control solution.

    • Add an equal volume of the DPPH working solution to initiate the reaction. A blank containing only the solvent and DPPH solution is also prepared.

    • Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

    • Measure the absorbance of each well at 517 nm using a spectrophotometer.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

  • Reagents:

    • Acetate buffer (300 mM, pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O in water

    • FRAP reagent (prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 ratio)

    • Test compounds dissolved in a suitable solvent

    • Standard solution (e.g., FeSO₄·7H₂O or ascorbic acid)

  • Procedure:

    • Prepare the FRAP reagent and warm it to 37°C.

    • Prepare serial dilutions of the test compounds and the standard.

    • In a 96-well plate or cuvettes, add a small volume of the test compound or standard solution.

    • Add a larger volume of the pre-warmed FRAP reagent and mix thoroughly.

    • Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).

    • Measure the absorbance at 593 nm.

    • A standard curve is generated by plotting the absorbance of the standard solutions against their concentrations.

    • The antioxidant capacity of the test samples is determined by comparing their absorbance to the standard curve and is expressed as FRAP units (e.g., µM Fe(II) equivalents).

Logical Workflow for Antioxidant Activity Screening

Antioxidant_Screening_Workflow cluster_sample_prep Sample Preparation cluster_assays Antioxidant Assays cluster_data_analysis Data Analysis Sample Substituted Dimethoxyphenol (or derivative) Dissolution Dissolve in appropriate solvent Sample->Dissolution Serial_Dilution Prepare serial dilutions Dissolution->Serial_Dilution DPPH_Assay DPPH Radical Scavenging Assay Serial_Dilution->DPPH_Assay Add to DPPH solution FRAP_Assay FRAP Assay Serial_Dilution->FRAP_Assay Add to FRAP reagent Other_Assays Other Assays (e.g., ABTS, ORAC) Serial_Dilution->Other_Assays Absorbance Measure Absorbance (Spectrophotometer) DPPH_Assay->Absorbance FRAP_Assay->Absorbance Other_Assays->Absorbance Calculation Calculate % Inhibition or FRAP value Absorbance->Calculation IC50_EC50 Determine IC50/EC50 Calculation->IC50_EC50 Result Result IC50_EC50->Result Antioxidant Capacity

Caption: Workflow for screening the antioxidant activity of substituted dimethoxyphenols.

Enzyme Inhibitory Activity

Substituted dimethoxyphenols have been investigated for their ability to inhibit various enzymes, a property that could be harnessed for therapeutic purposes.

Data Presentation: Enzyme Inhibitory Activity of Methoxyphenols and Related Compounds

CompoundTarget EnzymeInhibition TypeIC50 ValueReference
Sanggenone CTyrosinaseCompetitive18.85 µM[9]
L-epicatechinTyrosinaseCompetitive191.99 µM[9]
CatechinTyrosinaseCompetitive511.59 µM[9]
OxyresveratrolTyrosinaseNon-competitive4.50 µM[9]
2-(3,4-dihydroxyphenyl)benzo[b]thiophene5-LipoxygenaseReversible20 nM (cell-free), 60 nM (cell-based)[10]
3,4-dihydroxy-3′-phenoxybiphenyl5-LipoxygenaseReversible20 nM (cell-free), 70 nM (cell-based)[10]
Hydroxylated phenylpropanoidsTyrosinaseCompetitive/Mixed20 - 423 nM[11]

Experimental Protocol: Tyrosinase Inhibition Assay

This assay is used to screen for compounds that can inhibit the enzyme tyrosinase, which is involved in melanin production.

  • Reagents:

    • Mushroom tyrosinase solution

    • L-DOPA (3,4-dihydroxyphenylalanine) solution (substrate)

    • Phosphate buffer (pH 6.8)

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

    • Positive control (e.g., kojic acid)

  • Procedure:

    • In a 96-well plate, add the test compound at various concentrations, the positive control, and a solvent blank.

    • Add the tyrosinase enzyme solution to each well and pre-incubate for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding the L-DOPA substrate solution to all wells.

    • Measure the absorbance at a specific wavelength (e.g., 475 nm) at regular time intervals to monitor the formation of dopachrome.

    • The rate of reaction is determined from the linear portion of the absorbance versus time curve.

    • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [ (Rate_control - Rate_sample) / Rate_control ] * 100 where Rate_control is the reaction rate in the absence of the inhibitor and Rate_sample is the reaction rate in the presence of the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Signaling Pathway: Lipoxygenase Pathway and Inhibition

Lipoxygenase_Pathway Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX Five_HPETE 5-HPETE Five_LOX->Five_HPETE Leukotriene_A4 Leukotriene A4 (LTA4) Five_HPETE->Leukotriene_A4 Leukotriene_B4 Leukotriene B4 (LTB4) Leukotriene_A4->Leukotriene_B4 Cysteinyl_Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Leukotriene_A4->Cysteinyl_Leukotrienes Inflammation Inflammation Leukotriene_B4->Inflammation Cysteinyl_Leukotrienes->Inflammation Dimethoxyphenol Substituted Dimethoxyphenol Dimethoxyphenol->Five_LOX Inhibition

Caption: Inhibition of the 5-lipoxygenase pathway by substituted dimethoxyphenols.

Antimicrobial Activity

Substituted dimethoxyphenols have also demonstrated promising activity against a range of pathogenic microorganisms.

Data Presentation: Antimicrobial Activity of Substituted Dimethoxyphenols and Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
2,6-dimethoxy-4-((4′-nitrophenylimino)methyl)phenol (II)Pseudomonas aeruginosa11[12]
2,6-dimethoxy-4-((4′-nitrophenylimino)methyl)phenol (II)Bacillus subtilis< 22[12]
2,6-dimethoxy-4-((phenylamino)methyl)phenol (I)Klebsiella sp.< 22[12]
2,6-dimethoxy-4-((phenylamino)methyl)phenol (I)Enterobacter sp.< 22[12]
SyringaldehydeKlebsiella sp.< 22[12]
SyringaldehydeEnterobacter sp.< 22[12]
Plant ExtractsE. coli, K. pneumoniae15.625[7]
7-methoxy-2,2-dimethyl-4-octa-4′,6′-dienyl-2H-napthalene-1-oneC. albicans, K. pneumoniae1[13]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials:

    • 96-well microtiter plates

    • Bacterial or fungal culture in logarithmic growth phase

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

    • Positive control (standard antibiotic or antifungal)

    • Negative control (broth and solvent)

    • Inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Procedure:

    • Dispense the broth medium into all wells of the microtiter plate.

    • Add the test compound to the first well of a row and perform serial two-fold dilutions across the row.

    • Repeat this for the positive control in a separate row.

    • Prepare a standardized inoculum of the microorganism.

    • Add the inoculum to all wells except for the sterility control wells (which contain only broth).

    • Include a growth control well containing broth and inoculum but no antimicrobial agent.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Analysis Compound_Prep Prepare compound dilutions Plate_Setup Set up 96-well plate with broth and dilutions Compound_Prep->Plate_Setup Inoculum_Prep Prepare standardized microbial inoculum Inoculation Inoculate wells Inoculum_Prep->Inoculation Plate_Setup->Inoculation Incubation Incubate under appropriate conditions Inoculation->Incubation Visual_Inspection Visually inspect for turbidity (growth) Incubation->Visual_Inspection MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Visual_Inspection->MIC_Determination Result Result MIC_Determination->Result Antimicrobial Efficacy

References

Technical Guide on the Safety and Handling of 2,6-Dimethoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides comprehensive safety and handling information for 2,6-Dimethoxyphenol, intended for researchers, scientists, and professionals in drug development.

Chemical Identification

IdentifierValue
Chemical Name 2,6-Dimethoxyphenol
Synonyms Syringol, Pyrogallol 1,3-dimethyl ether[1][2][3]
CAS Number 91-10-1[1][2]
Molecular Formula C₈H₁₀O₃[1]
Molecular Weight 154.16 g/mol [3]
Structure A phenol substituted by methoxy groups at positions 2 and 6[3]

Hazard Identification

2,6-Dimethoxyphenol is classified as hazardous under the Globally Harmonized System (GHS).[1][2][4]

GHS Classification:

  • Acute Toxicity - Oral: Category 4[1][2]

  • Skin Corrosion/Irritation: Category 2[1][2]

  • Serious Eye Damage/Eye Irritation: Category 2A[1][2]

  • Skin Sensitization: Category 1[1][5]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[1][2]

Label Elements:

  • Pictogram: GHS07 (Exclamation Mark)[1][4]

  • Signal Word: Warning[1][2]

Hazard Statements:

  • H302: Harmful if swallowed.[1][2][4]

  • H315: Causes skin irritation.[1][2][4]

  • H317: May cause an allergic skin reaction.[1][5]

  • H319: Causes serious eye irritation.[1][2][4]

  • H335: May cause respiratory irritation.[1][2][4]

Precautionary Statements:

  • Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).[4]

  • Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

  • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[6]

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[4]

Physical and Chemical Properties

PropertyValueSource
Appearance Off-white to tan crystalline powder[7]
Odor Characteristic[1]
Melting Point 50 to 57 °C (122 to 135 °F)[8]
Boiling Point 261 - 262 °C (502 - 504 °F)[1][8]
Density 1.134 g/cm³ at 20 °C[1]
Flash Point >93 °C (>199.4 °F) / 140 °C (284 °F)[1][8]
Vapor Pressure 0.006170 mmHg @ 25.00 °C[9]
Solubility in Water Slightly soluble[8]

Toxicological Information

RouteSpeciesValueSource
Oral LD50 Rat550 mg/kg[7]
Oral LD50 Mouse2500 mg/kg[7]
Intravenous LDLO Cat100 mg/kg[7]

Routes of Exposure: Eye contact, skin contact, inhalation, ingestion.[7] Acute Effects:

  • Eyes: Causes serious irritation, characterized by redness, watering, and itching.[1][7]

  • Skin: Causes skin irritation, which may involve itching, scaling, reddening, or blistering.[1][7] May cause an allergic skin reaction.[1][5]

  • Inhalation: Causes irritation of the lungs and respiratory system.[7]

  • Ingestion: Harmful if swallowed. May cause gastrointestinal irritation, nausea, and vomiting.[5][7]

Experimental Protocols

Protocol for Emergency First Aid

This protocol outlines the immediate steps to be taken in case of exposure to 2,6-Dimethoxyphenol.

  • General Advice: Move the victim from the exposure area. Show the Safety Data Sheet to the attending medical professional. Symptoms of poisoning may be delayed for several hours; medical observation for at least 48 hours is recommended.[10]

  • Eye Contact:

    • Immediately check for and remove any contact lenses.[7]

    • Flush eyes with large amounts of running water for at least 15 minutes, making sure to occasionally lift the upper and lower eyelids.[2][7]

    • If irritation persists, seek immediate medical attention.[5]

  • Skin Contact:

    • Remove all contaminated clothing and shoes.[2]

    • Wash the affected skin area immediately and thoroughly with plenty of soap and water.[2] Pay close attention to cleaning folds, crevices, and creases.[7]

    • If skin irritation or a rash occurs, get medical advice.[5]

  • Inhalation:

    • Remove the person to fresh air and keep them in a position comfortable for breathing.[2][5]

    • If the victim is not breathing, perform artificial respiration.[2][7] If breathing is difficult, administer oxygen.[7]

    • Seek medical attention if the person feels unwell.[5]

  • Ingestion:

    • Rinse the mouth thoroughly with water.[5]

    • Do NOT induce vomiting. [11]

    • Immediately call a POISON CENTER or doctor for treatment advice.[1][4]

Protocol for Spills and Accidental Release

This protocol details the methodology for cleaning up a spill of solid 2,6-Dimethoxyphenol.

  • Personal Precautions:

    • Ensure adequate ventilation in the area of the spill.[2]

    • Evacuate non-essential personnel from the danger area.

    • Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, safety goggles, and protective clothing.[2][11]

    • Avoid breathing dust.[2] Shut off all sources of ignition.[7]

  • Environmental Precautions:

    • Prevent the substance from entering drains, sewers, or water courses.[10]

    • Cover drains to contain the spill.

  • Containment and Clean-up:

    • Use a shovel to carefully transfer the spilled material into a suitable, labeled container for disposal.[2][7] Avoid generating dust.

    • Use spark-proof tools.[6]

    • Once the bulk material is removed, clean the affected area thoroughly.

    • Dispose of the contaminated material as hazardous waste in accordance with local, regional, and national regulations.[2][4]

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response A Review SDS and Conduct Risk Assessment B Select Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Ensure Engineering Controls (Fume Hood) are Functional B->C D Weigh/Handle Compound Inside Fume Hood C->D E Keep Container Tightly Closed When Not In Use D->E I Exposure Event? D->I K Spill Event? D->K F Decontaminate Work Area E->F G Dispose of Waste in Labeled Hazardous Waste Container F->G H Remove PPE and Wash Hands Thoroughly G->H J Initiate First Aid Protocol I->J L Initiate Spill Cleanup Protocol K->L

Caption: General laboratory workflow for handling 2,6-Dimethoxyphenol.

First_Aid_Decision_Tree Start Exposure Occurs Route Identify Route of Exposure Start->Route Inhalation Inhalation Route->Inhalation Inhalation Skin Skin Contact Route->Skin Skin Eyes Eye Contact Route->Eyes Eyes Ingestion Ingestion Route->Ingestion Ingestion Action_Inhale Move to Fresh Air. If not breathing, give artificial respiration. Seek medical attention. Inhalation->Action_Inhale Action_Skin Remove contaminated clothing. Wash with plenty of soap and water. Seek medical advice if irritation occurs. Skin->Action_Skin Action_Eyes Remove contact lenses. Rinse with water for 15+ minutes. Seek immediate medical attention. Eyes->Action_Eyes Action_Ingestion Rinse mouth. DO NOT induce vomiting. Call Poison Center immediately. Ingestion->Action_Ingestion

Caption: Decision tree for first aid response to exposure.

Laccase_Pathway cluster_reactants Reactants cluster_enzyme Enzymatic Oxidation cluster_products Products DMP 2,6-Dimethoxyphenol (2,6-DMP) Laccase Laccase Enzyme DMP->Laccase Radical Para Radical Species Laccase->Radical Oxidation Dimer C-C Linked Dimer (3,3',5,5'-tetramethoxy biphenyl-4,4'-diol) Radical->Dimer Recombination

Caption: Laccase-mediated oxidative coupling of 2,6-Dimethoxyphenol.[12]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Dichloro-2,6-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 3,5-Dichloro-2,6-dimethoxyphenol, a key intermediate in the development of targeted therapeutics. The protocols outlined below are based on established chemical methodologies for the synthesis of the precursor, 2,6-dimethoxyphenol, and subsequent chlorination.

Introduction

This compound is a crucial building block in medicinal chemistry, most notably as a key component of potent and selective inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. Aberrant FGFR signaling is implicated in various cancers, making FGFR inhibitors a significant area of drug development. The specific substitution pattern of the 3,5-dichloro-2,6-dimethoxyphenyl moiety is critical for the inhibitory activity of these compounds.

This document provides a proposed two-step synthetic route to this compound, starting with the synthesis of 2,6-dimethoxyphenol from pyrogallol, followed by its dichlorination.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed two-step synthesis of this compound.

Parameter Step 1: Synthesis of 2,6-dimethoxyphenol Step 2: Synthesis of this compound
Starting Material Pyrogallol2,6-dimethoxyphenol
Key Reagents Dimethyl carbonate, Tetrabutylammonium bromide (catalyst)N-Chlorosuccinimide (NCS)
Solvent MethanolAcetonitrile
Reaction Temperature 120-140 °CRoom Temperature
Reported/Expected Yield ~91%[1]75-95% (estimated based on similar reactions)[2]
Purity >99%[1]>98% (expected after purification)
Product Molecular Formula C₈H₁₀O₃C₈H₈Cl₂O₃
Product Molecular Weight 154.16 g/mol 223.05 g/mol

Experimental Protocols

Step 1: Synthesis of 2,6-dimethoxyphenol

This protocol is adapted from a patented method for the synthesis of 2,6-dimethoxyphenol using a microreactor.[1]

Materials:

  • Pyrogallol

  • Dimethyl carbonate

  • Tetrabutylammonium bromide (TBAB)

  • Methanol

  • Microreactor system

  • High-pressure pump

  • Heating system for microreactor

  • Back-pressure regulator

  • Distillation apparatus

Procedure:

  • Prepare a feed solution by dissolving pyrogallol, dimethyl carbonate, and a catalytic amount of tetrabutylammonium bromide in methanol. The recommended molar ratio of pyrogallol to dimethyl carbonate is approximately 1:2.1, and the molar ratio of pyrogallol to TBAB is approximately 1:0.005.[1]

  • Set up the microreactor system, ensuring all connections are secure for high-pressure operation.

  • Heat the microreactor to a constant temperature between 120-140 °C.[1]

  • Pump the feed solution through the microreactor at a controlled flow rate to achieve the desired residence time. A reaction pressure of around 5 MPa is recommended.[1]

  • Collect the reactor effluent after it passes through the back-pressure regulator.

  • After the reaction is complete, recover the methanol from the collected solution by distillation.

  • The crude 2,6-dimethoxyphenol can be further purified by vacuum distillation.

Step 2: Proposed Synthesis of this compound

This proposed protocol is based on the general procedures for the chlorination of activated aromatic rings using N-chlorosuccinimide (NCS).[2][3][4]

Materials:

  • 2,6-dimethoxyphenol

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2,6-dimethoxyphenol in acetonitrile.

  • To the stirred solution, add N-chlorosuccinimide (2.1 equivalents) portion-wise at room temperature. The methoxy and hydroxyl groups are activating and ortho-, para-directing, thus directing the chlorination to the 3 and 5 positions.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent such as ethyl acetate and wash with water to remove succinimide.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_step1 Step 1: Synthesis of 2,6-dimethoxyphenol cluster_step2 Step 2: Synthesis of this compound start1 Prepare feed solution: Pyrogallol, Dimethyl Carbonate, TBAB in Methanol react1 Pump through microreactor (120-140 °C, 5 MPa) start1->react1 workup1 Collect effluent and remove methanol by distillation react1->workup1 purify1 Purify by vacuum distillation workup1->purify1 product1 2,6-dimethoxyphenol purify1->product1 start2 Dissolve 2,6-dimethoxyphenol in Acetonitrile product1->start2 Use as starting material react2 Add N-Chlorosuccinimide (NCS) (2.1 eq.) at room temperature start2->react2 workup2 Solvent removal, extraction, and drying react2->workup2 purify2 Purify by silica gel column chromatography workup2->purify2 product2 This compound purify2->product2

Caption: Proposed two-step synthesis of this compound.

fgfr_signaling_pathway FGFR Signaling Pathway and Inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cellular_response Cellular Response FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruits PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Differentiation Differentiation PLCg->Differentiation Angiogenesis Angiogenesis STAT->Angiogenesis Inhibitor FGFR Inhibitor (e.g., containing 3,5-dichloro- 2,6-dimethoxyphenyl moiety) Inhibitor->FGFR Blocks ATP binding site

Caption: Inhibition of the FGFR signaling pathway by targeted inhibitors.[5][6][7]

References

Application Notes and Protocols: Synthesis of 3,5-Dichloro-2,6-dimethoxyphenol from Pyrogallol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the multi-step synthesis of 3,5-Dichloro-2,6-dimethoxyphenol, a valuable intermediate in organic synthesis, starting from the readily available precursor, pyrogallol. The described methodology is based on a two-step reaction sequence involving an initial selective methylation followed by a dichlorination.

Overall Reaction Scheme

The synthesis proceeds via two main steps:

  • Step 1: Selective O-Methylation of Pyrogallol to yield 2,6-Dimethoxyphenol (Syringol).

  • Step 2: Dichlorination of 2,6-Dimethoxyphenol to yield the final product, this compound.

Experimental Workflow Diagram

G cluster_0 Step 1: Selective O-Methylation cluster_1 Step 2: Dichlorination A Pyrogallol + Dimethyl Carbonate + TBAB in Methanol B Load into Microreactor (120-140°C, 5 MPa) A->B Pump at 2 mL/min C Reaction Mixture B->C D Solvent Recovery (Methanol) C->D E Distillation D->E F 2,6-Dimethoxyphenol (Syringol) E->F G 2,6-Dimethoxyphenol in Dichloromethane F->G Proceed to next step H Cool to 0°C G->H I Add Sulfuryl Chloride (dropwise) H->I J Reaction at RT I->J Stir for 2-4h K Quench with Water J->K L Extraction with DCM K->L M Dry & Evaporate L->M N Recrystallization M->N O This compound N->O

Caption: Overall workflow for the synthesis of this compound from pyrogallol.

Step 1: Synthesis of 2,6-Dimethoxyphenol (Syringol)

This protocol is adapted from a method utilizing a microreactor for continuous production, which offers high yield and purity.[1] The reaction employs dimethyl carbonate as a non-toxic methylating agent and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMoles
Pyrogallol126.1112.6 g0.1
Dimethyl Carbonate90.0818.9 g0.21
Tetrabutylammonium Bromide (TBAB)322.370.16 g0.0005
Methanol32.04150 mL-
Experimental Protocol
  • Preparation: In a suitable flask, dissolve 12.6 g of pyrogallol, 18.9 g of dimethyl carbonate, and 0.16 g of TBAB in 150 mL of methanol.

  • Reaction:

    • Set up a microreactor system with a reaction pressure of 5 MPa and a temperature of 135°C.

    • Pump the prepared solution into the microreactor at a flow rate of 2 mL/min.

    • The residence time in the reactor should be approximately 30 minutes. The total reaction time will be about 2 hours.

  • Work-up and Purification:

    • Collect the output from the reactor.

    • Recover the methanol using a rotary evaporator.

    • The crude product is then purified by vacuum distillation to yield pure 2,6-dimethoxyphenol.

Expected Results
ProductAppearanceYieldPurity (GC)
2,6-DimethoxyphenolColorless to pale yellow solid/oil~91%~99%

Step 2: Synthesis of this compound

This step involves the electrophilic aromatic substitution (chlorination) of the electron-rich 2,6-dimethoxyphenol. Sulfuryl chloride is used as the chlorinating agent.

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMoles
2,6-Dimethoxyphenol154.1615.4 g0.1
Sulfuryl Chloride134.9728.3 g (17.0 mL)0.21
Dichloromethane (DCM)84.93200 mL-
Deionized Water18.02100 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Saturated Sodium Chloride Solution (Brine)-50 mL-
Anhydrous Sodium Sulfate142.04~10 g-
Experimental Protocol
  • Preparation: Dissolve 15.4 g of 2,6-dimethoxyphenol in 200 mL of dichloromethane in a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel.

  • Reaction:

    • Cool the solution to 0°C in an ice bath.

    • Add sulfuryl chloride (28.3 g, 17.0 mL) dropwise to the stirred solution over 30 minutes, ensuring the temperature does not rise above 5°C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, slowly pour the mixture into 100 mL of cold water to quench the excess sulfuryl chloride.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (until effervescence ceases) and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure this compound.

Expected Results
ProductAppearanceYieldPurity
This compoundWhite to off-white crystalline solid75-85%>98%

Safety Precautions

  • All experimental procedures should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Sulfuryl chloride is corrosive and reacts violently with water. Handle with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Pyrogallol is toxic. Avoid ingestion, inhalation, and skin contact.

References

Application Notes and Protocols for the Chlorination of 2,6-Dimethoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the chlorination of 2,6-dimethoxyphenol, a key transformation in the synthesis of various specialty chemicals and pharmaceutical intermediates. The protocols focus on electrophilic aromatic substitution to yield primarily 4-chloro-2,6-dimethoxyphenol.

Introduction

The chlorination of 2,6-dimethoxyphenol is an electrophilic aromatic substitution reaction. Due to the directing effects of the hydroxyl and methoxy groups, the incoming electrophile (a chloronium ion or its equivalent) is directed to the positions ortho and para to the hydroxyl group. As the ortho positions (2 and 6) are already substituted with methoxy groups, the primary product of monochlorination is 4-chloro-2,6-dimethoxyphenol. Common chlorinating agents for this transformation include sulfuryl chloride (SO₂Cl₂) and N-Chlorosuccinimide (NCS). The choice of reagent and reaction conditions can influence the yield and purity of the desired product.

Data Presentation

The following table summarizes the reaction conditions and yields for the chlorination of a substrate structurally similar to 2,6-dimethoxyphenol, providing a valuable reference for methodology development.

SubstrateChlorinating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
2,5-DimethoxyphenethylamineSulfuryl ChlorideGlacial Acetic Acid15-25251[1]

Experimental Protocols

Protocol 1: Chlorination using Sulfuryl Chloride

This protocol is adapted from a method for the chlorination of a structurally similar compound, 2,5-dimethoxyphenethylamine[1], and is expected to be effective for the para-selective chlorination of 2,6-dimethoxyphenol.

Materials:

  • 2,6-Dimethoxyphenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Glacial acetic acid

  • Dry diethyl ether

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dimethoxyphenol (10 mmol, 1.54 g) in glacial acetic acid (20 mL).

  • Cool the solution in an ice bath to 15-20°C.

  • Slowly add a solution of sulfuryl chloride (15 mmol, 1.2 mL) in glacial acetic acid (5 mL) dropwise via a dropping funnel over 30 minutes, maintaining the temperature between 15-20°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approximately 25°C).

  • Continue stirring for an additional 90 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, add dry diethyl ether (20 mL) to the reaction mixture and stir for another 30 minutes at room temperature.

  • The product, 4-chloro-2,6-dimethoxyphenol, may precipitate as a solid. If so, collect the precipitate by filtration and wash it with a small amount of cold, dry diethyl ether.

  • If the product does not precipitate, the reaction mixture can be carefully quenched with water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer should then be washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Expected Outcome:

This procedure is anticipated to yield 4-chloro-2,6-dimethoxyphenol. The yield is expected to be moderate, potentially in the range of 50-60%, based on the results for a similar substrate[1].

Protocol 2: Chlorination using N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide is a milder chlorinating agent that is often used for the chlorination of activated aromatic rings.

Materials:

  • 2,6-Dimethoxyphenol

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile or Dichloromethane

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser (if heating is required)

Procedure:

  • Dissolve 2,6-dimethoxyphenol (10 mmol, 1.54 g) in a suitable solvent such as acetonitrile or dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Add N-Chlorosuccinimide (1.1 equivalents, 11 mmol, 1.47 g) to the solution in one portion.

  • Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC.

  • If the reaction is slow at room temperature, it can be gently heated to reflux.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Expected Outcome:

This method should provide 4-chloro-2,6-dimethoxyphenol. Yields for NCS chlorinations of activated phenols can be variable but are often in the moderate to good range.

Visualizations

Experimental Workflow for Chlorination of 2,6-Dimethoxyphenol

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start_phenol 2,6-Dimethoxyphenol dissolve Dissolve Phenol in Solvent start_phenol->dissolve start_reagent Chlorinating Agent (SO2Cl2 or NCS) add_reagent Add Chlorinating Agent start_reagent->add_reagent dissolve->add_reagent react Stir at Controlled Temperature add_reagent->react quench Quench Reaction (if necessary) react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Recrystallization or Column Chromatography dry->purify end_product 4-Chloro-2,6-dimethoxyphenol purify->end_product

Caption: General experimental workflow for the chlorination of 2,6-dimethoxyphenol.

Electrophilic Aromatic Substitution Mechanism

EAS_Mechanism 2,6-Dimethoxyphenol Sigma_Complex Sigma Complex (Resonance Stabilized Carbocation) 2,6-Dimethoxyphenol->Sigma_Complex Attack by π-electrons Chloronium_ion Cl+ Chloronium_ion->Sigma_Complex Proton_Loss -H+ 4-Chloro-2,6-dimethoxyphenol Sigma_Complex->4-Chloro-2,6-dimethoxyphenol Deprotonation

Caption: Mechanism of electrophilic chlorination of 2,6-dimethoxyphenol.

References

Application Notes and Protocols for the Analytical Detection of 3,5-Dichloro-2,6-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2,6-dimethoxyphenol is a halogenated aromatic compound. Its detection and quantification are crucial for various applications, including environmental monitoring, metabolism studies, and quality control in chemical synthesis. This document provides detailed application notes and proposed analytical protocols for the detection of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Disclaimer: As of the latest literature survey, no standardized analytical methods have been published specifically for this compound. The following protocols are adapted from established methods for structurally similar compounds, such as 3,5-dimethoxyphenol and 2,6-dimethoxyphenol. These proposed methods are intended to serve as a starting point for method development and validation.

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds like this compound. The following protocol is adapted from a method for the determination of 3,5-dimethoxyphenol in biological matrices.[1][2]

1.1. Principle

The sample is first extracted to isolate the analyte. The extract is then derivatized to increase the volatility and thermal stability of the analyte. The derivatized sample is injected into a gas chromatograph, where the components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for identification and quantification.

1.2. Proposed Experimental Protocol

1.2.1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the sample (e.g., aqueous solution, dissolved drug product), add a suitable internal standard (e.g., a structurally similar compound not present in the sample).

  • Perform a liquid-liquid extraction with a non-polar solvent like ethyl acetate or dichloromethane. The choice of solvent may need to be optimized.

  • Vortex the mixture for 1-2 minutes and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for derivatization.

1.2.2. Derivatization

Due to the presence of a hydroxyl group, derivatization is recommended to improve chromatographic performance.

  • To the dried extract, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Incubate the mixture at 70°C for 30 minutes to ensure complete derivatization.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

1.2.3. GC-MS Instrumentation and Conditions

The following are proposed starting conditions, which should be optimized for the specific instrument and application.

ParameterProposed Condition
Gas Chromatograph Agilent 6890 or equivalent
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 280°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature 70°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Mass Spectrometer Agilent 5973 or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) and/or Full Scan
Transfer Line Temp 280°C

1.3. Expected Quantitative Data

While specific quantitative data for this compound is not available, the following table presents typical performance characteristics for the analysis of a related compound, 3,5-dimethoxyphenol, which can be used as a benchmark for method development.[1]

ParameterExpected Performance (for 3,5-dimethoxyphenol)
Limit of Detection (LOD) 10 ng/mL
Limit of Quantification (LOQ) 30 ng/mL
Linearity Range 30 - 1000 ng/mL (r² > 0.99)
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

1.4. GC-MS Analysis Workflow

GCMS_Workflow Sample Sample containing This compound LLE Liquid-Liquid Extraction Sample->LLE Add Internal Standard & Extraction Solvent Evaporation Evaporation LLE->Evaporation Collect Organic Layer Derivatization Derivatization (Silylation) Evaporation->Derivatization Dry Extract GCMS GC-MS Analysis Derivatization->GCMS Inject Derivatized Sample Data Data Acquisition and Processing GCMS->Data Separation & Detection

Caption: Workflow for the GC-MS analysis of this compound.

Section 2: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique that can be used for the analysis of a wide range of compounds, including phenols. The following proposed method is based on a reversed-phase HPLC method for 2,6-dimethoxyphenol.[3][4]

2.1. Principle

A liquid sample is injected into a column packed with a solid stationary phase. The sample is transported through the column by a liquid mobile phase. Separation is achieved based on the differential partitioning of the analyte between the mobile and stationary phases. A detector at the end of the column measures the concentration of the analyte as it elutes. For enhanced sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS).

2.2. Proposed Experimental Protocol

2.2.1. Sample Preparation

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • If the analyte concentration is low, a pre-concentration step using solid-phase extraction (SPE) may be necessary.

2.2.2. HPLC Instrumentation and Conditions

The following are proposed starting conditions for an HPLC-UV system. These should be optimized for the specific instrument and application.

ParameterProposed Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid for improved peak shape). A starting point could be 60:40 (v/v) Acetonitrile:Water.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength Monitor at the absorbance maximum of this compound (to be determined experimentally, likely around 270-280 nm).
Injection Volume 10 µL

2.3. Expected Quantitative Data

The following table provides typical performance characteristics that can be expected during the development of an HPLC method for a small organic molecule.

ParameterExpected Performance
Limit of Detection (LOD) To be determined (typically in the ng/mL range)
Limit of Quantification (LOQ) To be determined (typically in the ng/mL range)
Linearity Range To be determined (e.g., 0.1 - 100 µg/mL, r² > 0.99)
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

2.4. HPLC Analysis Workflow

HPLC_Workflow Sample Sample containing This compound Preparation Sample Preparation (Dissolution & Filtration) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC Inject Prepared Sample Detection UV-Vis Detection HPLC->Detection Separation Data Data Acquisition and Processing Detection->Data Signal Output

Caption: Workflow for the HPLC analysis of this compound.

Section 3: Method Validation

Once a suitable analytical method has been developed, it must be validated to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Section 4: Concluding Remarks

The protocols outlined in this document provide a strong foundation for developing and validating analytical methods for the detection and quantification of this compound. Due to the addition of two chlorine atoms compared to the model compounds, researchers should anticipate a higher molecular weight and potentially different retention behavior and mass spectral fragmentation. Method optimization will be critical to achieve the desired performance characteristics for specific research, development, or quality control needs.

References

Application Note: 1H NMR Spectrum Analysis of 3,5-Dichloro-2,6-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the acquisition and analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum for 3,5-dichloro-2,6-dimethoxyphenol. It includes procedures for sample preparation, data acquisition parameters, and an analysis of the expected spectral data.

Introduction

This compound is a substituted aromatic compound of interest in synthetic chemistry and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for elucidating the structure of such organic molecules. 1H NMR provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. This note outlines the methodology to obtain and interpret a high-quality 1H NMR spectrum for the target compound.

Predicted 1H NMR Spectral Data

Due to the molecule's symmetry, a simplified spectrum is anticipated. The electron-withdrawing effects of the chlorine atoms and the electron-donating effects of the methoxy and hydroxyl groups influence the chemical shifts of the protons. Protons on the aromatic ring of phenols typically appear in the 7-8 ppm range, while hydroxyl protons are often observed between 3 and 8 ppm.[1]

Table 1: Predicted 1H NMR Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-OH~5.5 - 6.0Broad Singlet (br s)1H
Ar-H~6.7Singlet (s)1H
-OCH₃~3.9Singlet (s)6H

Note: Chemical shifts are predicted and may vary based on solvent and concentration.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining a high-quality NMR spectrum.[2] The sample must be free of solid particles and dissolved in an appropriate deuterated solvent.[3][4]

  • Weighing the Sample: Accurately weigh 5-25 mg of this compound.[3][4]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or Acetone-d₆. Deuterated solvents are used to avoid large solvent signals in the 1H spectrum.[2][5]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[5][6]

  • Filtration and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[3][4]

  • Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following are general guidelines for setting up a 1D 1H NMR experiment on a standard NMR spectrometer (e.g., 400 MHz).

  • Instrument Setup: Insert the sample into the spectrometer.[6] Wait for the sample temperature to equilibrate (approx. 5 minutes).[7]

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity, which is essential for achieving sharp, well-resolved peaks.[6][7]

  • Tuning: Tune the probe to the 1H frequency to maximize signal-to-noise.[6]

  • Acquisition Parameters:

    • Experiment: Standard 1D Proton (¹H) experiment.

    • Pulse Program: A standard 30° or 45° pulse is often used to minimize relaxation delays.[6]

    • Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals are captured.

    • Acquisition Time (at): Set to 3-4 seconds for good digital resolution.

    • Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for qualitative 1H spectra. For quantitative measurements, a longer delay (5x the longest T1) is required.[7]

    • Number of Scans (ns): Collect 8 to 16 scans for samples with sufficient concentration. More scans may be needed for dilute samples to improve the signal-to-noise ratio.

Data Processing and Analysis

  • Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency domain spectrum via a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum so that all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to ensure the flat regions of the spectrum are at zero intensity.

  • Referencing: Calibrate the chemical shift axis. If using CDCl₃, the residual solvent peak at 7.26 ppm can be used as a reference. If an internal standard like Tetramethylsilane (TMS) is used, its signal is set to 0 ppm.

  • Integration: Integrate the area under each peak. The relative integration values correspond to the ratio of protons giving rise to each signal.

  • Peak Picking: Identify the chemical shift (in ppm) for each peak.

Visualizations

Caption: Labeled structure of this compound.

experimental_workflow Workflow for 1H NMR Analysis cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (5-25 mg) B Dissolve in Deuterated Solvent (~0.7 mL) A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Tune & Shim D->E F Acquire 1H NMR Spectrum E->F G Fourier Transform & Phasing F->G H Baseline Correction & Referencing G->H I Integration & Peak Picking H->I J Structural Assignment I->J

References

Application Note: 13C NMR Spectral Data of 3,5-Dichloro-2,6-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the predicted 13C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3,5-Dichloro-2,6-dimethoxyphenol. Due to the absence of publicly available experimental data, this note utilizes predicted chemical shifts to aid in the structural characterization and analysis of this molecule. A comprehensive, standardized experimental protocol for acquiring 13C NMR spectra of small organic molecules is also presented, alongside a workflow diagram for data acquisition and analysis. This information is intended to guide researchers in their analytical and synthetic chemistry endeavors involving this and structurally related compounds.

Predicted 13C NMR Spectral Data

The 13C NMR chemical shifts for this compound were predicted using a computational algorithm. It is crucial to note that these are theoretical values and should be confirmed by experimental data when possible. The predicted chemical shifts are summarized in Table 1.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1145.2
C2148.9
C3118.5
C4126.3
C5118.5
C6148.9
OCH3 (C2)61.5
OCH3 (C6)61.5

Note: The numbering of the carbon atoms corresponds to the IUPAC nomenclature for the phenol ring.

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a standard protocol for the acquisition of a proton-decoupled 13C NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 10-50 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d6, DMSO-d6) in a clean, dry vial. The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Instrument Setup:

  • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

  • Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.

  • Load a standard set of 13C NMR acquisition parameters.

3. Spectrometer Calibration and Tuning:

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity. This can be done manually or using an automated shimming routine.

  • Tune and match the 13C probe to the correct frequency.

4. Data Acquisition:

  • Set the appropriate spectral width (e.g., 0-220 ppm for most organic molecules).

  • Set the number of scans (NS). For 13C NMR, a higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the 13C isotope.

  • Set the relaxation delay (D1) to an appropriate value (e.g., 2 seconds) to allow for full relaxation of the carbon nuclei between pulses.

  • Initiate the acquisition using a standard pulse program with proton decoupling (e.g., zgpg30 on Bruker instruments).

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption peaks.

  • Perform a baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl3 at 77.16 ppm).

  • Integrate the peaks if quantitative analysis is required (note: standard proton-decoupled 13C NMR is generally not quantitative without specific parameter adjustments).

  • Pick and label the peaks.

Logical Workflow for 13C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final data analysis in a typical 13C NMR experiment.

workflow Workflow for 13C NMR Spectroscopy cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim tune_match Tune and Match Probe lock_shim->tune_match setup_params Setup Acquisition Parameters tune_match->setup_params acquire Acquire FID setup_params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate Chemical Shifts baseline->calibrate peak_pick Peak Picking and Analysis calibrate->peak_pick

Caption: A flowchart illustrating the key stages of a 13C NMR experiment.

Signaling Pathway for Structural Elucidation

The following diagram represents the logical process of using 13C NMR data, in conjunction with other spectroscopic techniques, for the structural elucidation of an unknown compound.

elucidation Structural Elucidation Pathway cluster_data Spectroscopic Data cluster_analysis Data Integration and Structure Proposal nmr_13c 13C NMR (Number of C environments) propose Propose Putative Structures nmr_13c->propose nmr_1h 1H NMR (Proton environments, coupling) nmr_1h->propose mass_spec Mass Spectrometry (Molecular weight, formula) mass_spec->propose ir_spec IR Spectroscopy (Functional groups) ir_spec->propose compare Compare with Predicted/Reference Data propose->compare verify Verify with 2D NMR (HSQC, HMBC) compare->verify final_structure Final Structure Determination verify->final_structure

Caption: The role of 13C NMR in the overall process of chemical structure determination.

Application Note: Mass Spectrometry of 3,5-Dichloro-2,6-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and application notes for the analysis of 3,5-Dichloro-2,6-dimethoxyphenol using gas chromatography-mass spectrometry (GC-MS). The methodologies outlined are intended to guide researchers in the qualitative and quantitative analysis of this compound, which is relevant in various fields, including environmental analysis and as a potential intermediate or metabolite in drug development. This note includes a proposed fragmentation pattern, experimental protocols, and data presentation guidelines.

Introduction

This compound is a halogenated and methoxylated phenolic compound. The analysis of such molecules is crucial for understanding their environmental fate, toxicological profiles, and metabolic pathways. Mass spectrometry, particularly coupled with gas chromatography, offers a robust and sensitive method for the identification and quantification of these compounds.[1][2][3][4] This application note details the expected mass spectrometric behavior of this compound and provides a comprehensive protocol for its analysis.

Predicted Mass Spectrum and Fragmentation

The electron ionization (EI) mass spectrum of this compound is predicted to show a distinct molecular ion peak (M⁺˙) with a characteristic isotopic pattern due to the presence of two chlorine atoms. The fragmentation is expected to proceed through the loss of methyl radicals, followed by the elimination of carbon monoxide and hydrogen chloride.

Table 1: Predicted Mass Spectral Data for this compound

m/z (predicted)Ion StructureDescription
222/224/226[C₈H₈Cl₂O₃]⁺˙Molecular Ion (M⁺˙)
207/209/211[C₇H₅Cl₂O₃]⁺Loss of a methyl radical (-CH₃)
179/181[C₆H₅Cl₂O₂]⁺Loss of carbon monoxide (-CO) from [M-CH₃]⁺
144[C₆H₄ClO₂]⁺Loss of a chlorine radical (-Cl) from [M-CH₃-CO]⁺
116[C₅H₄ClO]⁺Loss of carbon monoxide (-CO) from [M-CH₃-CO-Cl]⁺

Note: The presence of two chlorine atoms will result in an isotopic cluster for chlorine-containing fragments with approximate ratios of 9:6:1 for M, M+2, and M+4 peaks, respectively.

Experimental Protocol: GC-MS Analysis

This protocol is based on established methods for the analysis of chlorinated phenols and related compounds.[1][2][3]

1. Sample Preparation (Derivatization)

To improve volatility and chromatographic performance, the phenolic hydroxyl group of this compound should be derivatized prior to GC-MS analysis. Acetylation is a common and effective method.

  • Reagents: Acetic anhydride, potassium carbonate, n-hexane, sample extract.

  • Procedure:

    • To the sample extract, add a potassium carbonate solution to create an alkaline environment.

    • Add acetic anhydride to the mixture.

    • Vortex the mixture to ensure thorough mixing and allow the acetylation reaction to proceed.

    • Extract the derivatized analyte into n-hexane.

    • The n-hexane layer is then ready for injection into the GC-MS.

2. Instrumentation

  • Gas Chromatograph: Agilent GC-MS system (or equivalent) equipped with a split/splitless injector.

  • Column: DB-5MS fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar to mid-polar column.[3]

  • Mass Spectrometer: Quadrupole or Ion Trap Mass Spectrometer capable of electron ionization.

Table 2: GC-MS Operating Conditions

ParameterSetting
Gas Chromatograph
Injection ModeSplitless
Injector Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temp: 60 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C; Hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 50-350
Scan ModeFull Scan
Transfer Line Temp.280 °C
Ion Source Temp.230 °C

Data Analysis and Interpretation

The acquired data should be processed using the instrument's software. Identification of this compound (as its acetylated derivative) is based on its retention time and the comparison of its mass spectrum with the predicted fragmentation pattern. For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.

Visualizations

fragmentation_pathway M [C₈H₈Cl₂O₃]⁺˙ m/z 222/224/226 (Molecular Ion) M_CH3 [C₇H₅Cl₂O₃]⁺ m/z 207/209/211 M->M_CH3 -CH₃ M_CH3_CO [C₆H₅Cl₂O₂]⁺ m/z 179/181 M_CH3->M_CH3_CO -CO M_CH3_CO_Cl [C₆H₄ClO₂]⁺ m/z 144 M_CH3_CO->M_CH3_CO_Cl -Cl experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Containing This compound Derivatization Derivatization (e.g., Acetylation) Sample->Derivatization Extraction Liquid-Liquid Extraction (n-hexane) Derivatization->Extraction GC_Injection GC Injection Extraction->GC_Injection GC_Separation Chromatographic Separation (DB-5MS Column) GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (EI, Full Scan) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Analysis Data Analysis (Retention Time, Mass Spectrum) Data_Acquisition->Data_Analysis Quantification Quantification (Calibration Curve) Data_Analysis->Quantification

References

Application Note: High-Sensitivity GC-MS Protocol for the Analysis of Chlorinated Phenols

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Chlorinated phenols are a class of toxic and persistent environmental pollutants originating from industrial processes such as the manufacturing of pesticides, herbicides, and dyes, as well as from the disinfection of drinking water.[1] Their presence in various environmental matrices, including water and soil, necessitates sensitive and reliable analytical methods for monitoring and risk assessment. This application note provides a detailed protocol for the analysis of chlorinated phenols using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology, including sample preparation, derivatization, and instrument parameters, is designed for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[2] However, the direct analysis of polar compounds like chlorinated phenols can be challenging due to poor chromatographic peak shape and low sensitivity.[3] To overcome these limitations, a derivatization step is often employed to convert the polar phenolic hydroxyl group into a less polar, more volatile derivative, thereby improving chromatographic performance.[3][4] This protocol details two common derivatization techniques: acetylation and silylation. The subsequent analysis by GC-MS, particularly with the use of Selected Ion Monitoring (SIM), allows for highly sensitive and selective detection of target chlorinated phenols.[5][6]

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix.

For Water Samples (Liquid-Liquid Extraction):

  • To an 800 mL water sample in a 1 L amber bottle, add 100 µL of a labeled internal standard solution (e.g., 10 µg/mL 13C-labeled chlorophenolics).[1]

  • Add 25 mL of potassium carbonate (K₂CO₃) buffer and 25 mL of acetic anhydride for derivatization.[1]

  • Add 100 mL of hexane and shake the mixture for at least 16 hours on a mechanical roller.[1]

  • Allow the layers to separate for approximately 5 minutes and collect the upper organic layer.[1]

  • Repeat the extraction of the aqueous layer with an additional 50 mL of hexane, shaking for 1 hour.[1]

  • Combine the organic extracts and concentrate them to 5 mL using a suitable evaporator.[1]

For Soil and Sediment Samples (Accelerated Solvent Extraction - ASE):

  • Homogenize and sieve the freeze-dried soil or sediment sample to a grain size of <0.150 mm.[6]

  • Weigh approximately 5 g of the prepared sample into an extraction cell.

  • Spike the sample with an internal standard (e.g., 50 ng of 2,4-dichlorophenol-d3).[6]

  • Add 15 mL of a solvent mixture of n-hexane and acetone (1:1 v/v) and perform ultrasonic extraction for 30 minutes.[6]

  • Separate the extract by centrifugation.

  • Repeat the extraction process with another 15 mL of the solvent mixture.[6]

  • Combine the extracts for further cleanup and derivatization.

Derivatization

a) Acetylation (In-situ):

This method is often performed concurrently with liquid-liquid extraction as described in the water sample preparation section. The acetic anhydride reacts with the chlorophenols in an alkaline aqueous solution to form more volatile and less polar acetate esters.[4][7]

b) Silylation:

  • To the concentrated sample extract (in an aprotic solvent like acetone), add 100 µL of a silylating agent such as bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3][8]

  • The derivatization reaction is rapid and can be completed within 15 seconds at room temperature when performed in acetone.[3][8]

  • The resulting thermally stable and volatile silyl derivatives are then ready for GC-MS analysis.[3]

GC-MS Analysis

The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and target analytes.

  • Gas Chromatograph (GC):

    • Column: A variety of columns can be used, including TraceGOLD TG-Dioxin (60 m x 0.25 mm x 0.25 µm), Agilent CP-Volamine (30 m x 0.32 mm), or HP-5MS (30 m x 0.25 mm x 0.25 µm).[1][6][9]

    • Injector: Splitless mode with an injector temperature of 250-275 °C.[1][6][10]

    • Oven Temperature Program:

      • Initial temperature: 40-60 °C, hold for 1-5 minutes.[6][9][10]

      • Ramp: 8-12 °C/min to 200-250 °C.[10][11]

      • Final ramp: 10-20 °C/min to 245-300 °C, hold for 1-10 minutes.[6][10]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[6][10]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.[5]

    • Ion Source Temperature: 230-250 °C.[4][6]

    • Transfer Line Temperature: 280-300 °C.[10][11]

Data Presentation

The following tables summarize the quantitative data for the analysis of chlorinated phenols using GC-MS.

Table 1: Method Detection Limits (MDLs) and Linearity

CompoundMatrixDerivatizationDetection Limit (LOD/MDL)Linearity RangeReference
2,4,6-TrichlorophenolWaterAcetylation< 1 ng/L2.5 - 10,000 ng/mL> 0.99[1]
PentachlorophenolBiologicalNot Specifiedlow ng/mL0.1 - 100 ng/mL-[5]
Chlorophenols (various)Soil-1.1 - 6.7 µg/kg--[11]
Chlorophenols (various)WaterSilylation0.01 - 0.25 µg/L--[12]
Chlorophenols (various)SedimentAcetylation0.026 - 0.072 ng/g0.5 - 100 µg/L0.998-0.999[6]

Table 2: Recovery Efficiencies

CompoundMatrixSpiked LevelRecovery (%)Reference
CatecholsWater-< 35%[1]
Other ChlorophenolicsWater-75 - 125%[1]
Chlorophenols (various)Sediment-73.2 - 105.6%[6]

Mandatory Visualization

GCMS_Workflow GC-MS Analysis Workflow for Chlorinated Phenols cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Water or Soil Sample Spiking Spike with Internal Standard Sample->Spiking Extraction Liquid-Liquid or Solid-Phase Extraction Spiking->Extraction Derivatization Acetylation or Silylation Extraction->Derivatization GC_Injection Inject into GC Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (SIM) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification and Reporting Data_Acquisition->Quantification

Caption: Experimental workflow for chlorinated phenol analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of chlorinated phenols in environmental samples using GC-MS. The inclusion of a derivatization step, either through acetylation or silylation, is crucial for achieving the necessary sensitivity and chromatographic performance for trace-level detection. The presented methods, when properly implemented, can provide accurate and reliable quantitative data to support environmental monitoring programs and toxicological research.

References

Application Note and Protocol for the Purification of 3,5-Dichloro-2,6-dimethoxyphenol by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2,6-dimethoxyphenol is a halogenated aromatic compound with potential applications in organic synthesis and as an intermediate in the development of novel pharmaceutical agents and other bioactive molecules. The synthesis of this compound can often result in a mixture of products, including starting materials, regioisomers, and other byproducts. Therefore, a robust purification strategy is essential to obtain the compound with high purity for subsequent applications. This document provides detailed protocols for the purification of this compound using two common chromatographic techniques: Flash Column Chromatography and Preparative High-Performance Liquid Chromatography (HPLC).

Data Summary

The following table summarizes the expected performance of the described purification methods. These values are representative and may vary depending on the initial crude sample purity and the specific instrumentation used.

ParameterFlash Column ChromatographyPreparative HPLC
Stationary Phase Silica Gel (40-63 µm)C18 Reverse Phase (5-10 µm)
Mobile Phase Hexane/Ethyl Acetate GradientAcetonitrile/Water Gradient
Typical Loading 1-10 g of crude material10-500 mg of crude material
Expected Purity >95%>99%
Expected Recovery 80-95%70-90%
Run Time 30-60 minutes15-40 minutes
Primary Application Bulk purification of crude productHigh-purity final polishing

Experimental Protocols

Synthesis of Crude this compound (Illustrative)

A plausible synthetic route to this compound involves the chlorination of 2,6-dimethoxyphenol. The crude product from such a reaction would likely contain unreacted starting material, the desired product, and potentially over-chlorinated species.

Purification by Flash Column Chromatography

This protocol is suitable for the purification of gram-scale quantities of the crude product. Flash column chromatography is a rapid and efficient method for separating compounds with different polarities.[1]

Materials:

  • Crude this compound

  • Silica gel (40-63 µm particle size)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column

  • Compressed air or nitrogen source

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for visualization

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pour the slurry into the glass column, allowing the silica to settle into a packed bed. Ensure the bed is uniform and free of air bubbles.[1]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add the dry sample to the top of the packed column.

  • Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexane. The optimal gradient should be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions of the eluent in test tubes.

  • Analysis: Monitor the separation by TLC, spotting each fraction on a TLC plate. Visualize the spots under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.

Purification by Preparative HPLC

For obtaining highly pure material, preparative HPLC is the method of choice. This protocol is adapted from an analytical method for a related compound, 2,6-dimethoxyphenol.[2]

Materials:

  • Partially purified this compound (from flash chromatography or other methods)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for MS compatibility)

  • Preparative HPLC system with a UV detector

  • Newcrom R1 or equivalent C18 reverse-phase column

Procedure:

  • System Preparation: Equilibrate the preparative HPLC system and column with the initial mobile phase composition (e.g., 50% acetonitrile in water).

  • Sample Preparation: Dissolve the sample in a minimal amount of the initial mobile phase. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Injection: Inject the filtered sample onto the column.

  • Elution: Elute the sample using a gradient of acetonitrile in water. A typical gradient could be from 50% to 95% acetonitrile over 20 minutes.

  • Detection and Fraction Collection: Monitor the elution profile at a suitable UV wavelength (e.g., 280 nm). Collect the peak corresponding to this compound.

  • Product Isolation: Combine the collected fractions and remove the solvents by lyophilization or evaporation under reduced pressure to yield the highly purified product.

Purity Analysis

The purity of the final product can be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Analytical GC-MS

A GC-MS method can be used for the determination of the purity of the final product.[3][4]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column (e.g., DB-5ms or equivalent).

Conditions:

  • Injector Temperature: 280 °C

  • Oven Program: Start at 80 °C, ramp at 10 °C/min to 150 °C, then ramp at 5 °C/min to 300 °C, and hold for 5 minutes.[5]

  • Carrier Gas: Helium

  • MS Detector: Scan mode to identify impurities and Selected Ion Monitoring (SIM) mode for quantification.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product start Crude Synthesis of this compound flash_chrom Flash Column Chromatography (Bulk Purification) start->flash_chrom prep_hplc Preparative HPLC (High Purity Polishing) flash_chrom->prep_hplc Optional Polishing purity_analysis Purity Analysis (GC-MS, HPLC) flash_chrom->purity_analysis prep_hplc->purity_analysis final_product Pure this compound (>99%) purity_analysis->final_product

Caption: Workflow for the purification and analysis of this compound.

flash_chromatography_workflow cluster_prep Preparation cluster_elution Elution cluster_analysis_isolation Analysis & Isolation cluster_final Product pack_column Pack Silica Gel Column load_sample Load Crude Sample pack_column->load_sample elute Elute with Hexane/Ethyl Acetate Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Purified Product evaporate->pure_product

Caption: Detailed workflow for flash column chromatography purification.

References

Application Notes and Protocols for Dichloro-dimethoxyphenol Analogs in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Researcher: Comprehensive searches for "3,5-Dichloro-2,6-dimethoxyphenol" did not yield specific applications or synthetic protocols for this particular molecule. This suggests that it may be a novel or not widely utilized compound in organic synthesis. However, to provide relevant and practical information for researchers in drug development and organic synthesis, this document details the applications and experimental protocols for structurally related and synthetically important analogs, namely 2,6-dimethoxyphenol (Syringol) and various dichlorophenols . The methodologies and synthetic strategies described for these analogs can serve as a valuable reference for potential applications of this compound.

Section 1: 2,6-Dimethoxyphenol (Syringol) - A Versatile Building Block

2,6-Dimethoxyphenol, commonly known as syringol, is a key intermediate in organic synthesis and is valued for its applications in the pharmaceutical, flavor, and fragrance industries.[1][2] Its structure, featuring a phenol with two flanking methoxy groups, makes it a versatile precursor for more complex molecules.[3] Syringol serves as a foundational element in the synthesis of a variety of nitrogen-containing compounds and is an important intermediate for pharmaceuticals, agrochemicals, and other specialty chemicals.[2]

One of the notable applications of syringol is in the synthesis of bioactive molecules. For instance, it can be a precursor for creating analogs of natural polyphenols, which are studied for their antioxidant, anti-inflammatory, and other biological activities.[4] The enzymatic oxidation of 2,6-dimethoxyphenol can also lead to the formation of dimers with enhanced antioxidant properties.

Application: Synthesis of 2,6-Dimethoxyphenol via Etherification of Pyrogallol

A modern and efficient method for synthesizing 2,6-dimethoxyphenol involves the etherification of pyrogallol with dimethyl carbonate using a microreactor.[5] This method is advantageous due to its high yield, high purity, simple post-processing, and the potential for continuous production.[1][5] The use of dimethyl carbonate as a methylating agent is a greener alternative to the more toxic dimethyl sulfate.[6]

Quantitative Data for the Synthesis of 2,6-Dimethoxyphenol

The following table summarizes the results from the synthesis of 2,6-dimethoxyphenol at various reaction temperatures in a microreactor.[6]

EntryTemperature (°C)Yield (%)Purity (%)
11208697
21309299
31359199
41408797

Experimental Protocol: Synthesis of 2,6-Dimethoxyphenol in a Microreactor [6]

Materials:

  • Pyrogallol (12.6 g)

  • Dimethyl carbonate (18.9 g)

  • Tetrabutylammonium bromide (TBAB) (0.16 g)

  • Methanol (150 ml)

  • Microreactor (e.g., Beijing Century Gloomy Bright Experiment Instrument Co., Ltd, model SLM250)

Procedure:

  • In a suitable vessel, dissolve pyrogallol (12.6 g), dimethyl carbonate (18.9 g), and tetrabutylammonium bromide (0.16 g) in 150 ml of methanol.

  • Using a pump, introduce the solution into the microreactor at a flow rate of 2 mL/min.

  • Set the reaction pressure to 5 MPa and the reaction temperature to 130°C.

  • Maintain these conditions for a residence time of 30 minutes, with the total reaction time being approximately 2 hours.

  • After the reaction is complete, collect the effluent from the microreactor.

  • Recover the methanol from the feed liquid via distillation.

  • The crude product is then purified by distillation to obtain 2,6-dimethoxyphenol (syringol).

Workflow for the Synthesis of 2,6-Dimethoxyphenol

G cluster_prep Preparation cluster_reaction Microreactor Synthesis cluster_workup Workup and Purification prep Dissolve Pyrogallol, Dimethyl Carbonate, and TBAB in Methanol reaction Pump into Microreactor (2 mL/min, 5 MPa, 130°C) prep->reaction collect Collect Effluent reaction->collect recover_meoh Recover Methanol (Distillation) collect->recover_meoh purify Purify by Distillation recover_meoh->purify product 2,6-Dimethoxyphenol purify->product

Caption: Workflow for the synthesis of 2,6-dimethoxyphenol.

Section 2: Dichlorophenols as Key Intermediates in Drug Development

Dichlorophenols are a class of important organic chemical intermediates widely used in the chemical, pharmaceutical, and pesticide industries.[7][8] For example, 2,4-dichlorophenol is a precursor for the herbicide 2,4-D and is also used in the synthesis of pharmaceuticals like analgesic and antihelminthic drugs.[8] Similarly, 2,6-dichlorophenol is a key raw material for the non-steroidal anti-inflammatory drug (NSAID) diclofenac.[9] 3,4-Dichlorophenol also serves as a crucial intermediate in the production of herbicides, dyes, and pharmaceuticals.[10]

Application: Synthesis of Diclofenac Precursor from 3,5-Dichlorophenol

3,5-Dichlorophenol is a critical raw material for the synthesis of the widely used NSAID, diclofenac.[7] The synthesis involves the reaction of 3,5-dichlorophenol with aniline to produce 3,5-dichlorodiphenylamine, which is a key intermediate that is further reacted with o-chlorophenylacetic acid to yield diclofenac.[7]

Experimental Protocol: General Synthesis of 3,5-Dichlorophenol [7]

Materials:

  • Arylboronic acid (0.5 mmol)

  • i-Pr2NEt (1.5 mmol)

  • Catalyst (0.025 mmol)

  • Solvent (as required)

Procedure:

  • To a reaction flask, add the arylboronic acid (0.5 mmol), i-Pr2NEt (1.5 mmol), and the specified catalyst (0.025 mmol).

  • Disperse the solids in a suitable solvent.

  • Stir the mixture at room temperature under an air atmosphere.

  • Irradiate the reaction mixture with a 440 nm LED for 36 hours.

  • Upon completion, the reaction mixture is worked up to isolate the 3,5-dichlorophenol.

Note: The provided protocol is a general method and specific conditions may vary depending on the starting materials and catalyst used.

Logical Relationship in the Synthesis of Diclofenac

G DCP 3,5-Dichlorophenol Intermediate 3,5-Dichlorodiphenylamine DCP->Intermediate Aniline Aniline Aniline->Intermediate Diclofenac Diclofenac Intermediate->Diclofenac CPAA o-Chlorophenylacetic acid CPAA->Diclofenac

Caption: Synthetic pathway to Diclofenac from 3,5-Dichlorophenol.

References

Application Notes and Protocols for Dichlorinated and Dimethoxylated Phenolic Intermediates in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A. Introduction and Scope

This document provides detailed application notes and protocols relevant to the use of substituted phenolic compounds as chemical intermediates in research and development, particularly within the pharmaceutical and fine chemical industries. Initial searches for 3,5-Dichloro-2,6-dimethoxyphenol did not yield specific, publicly available data on its direct applications or established synthetic protocols. This suggests that it is a highly specialized or less common intermediate.

Therefore, this document focuses on closely related and structurally similar compounds for which there is a significant body of scientific literature. The primary focus will be on 2,6-Dimethoxyphenol (Syringol) , a key intermediate with documented applications. Additionally, information on 3,5-Dichloro-2,6-dimethoxybenzoic acid is included due to its structural similarity and relevance in pharmaceutical synthesis. These notes are intended for researchers, scientists, and drug development professionals.

B. Application Notes: Key Intermediates

2,6-Dimethoxyphenol (Syringol)

Overview: 2,6-Dimethoxyphenol, also known as Syringol, is a versatile organic intermediate widely used in the pharmaceutical, flavor, and specialty chemical industries.[1][2][3] Its chemical structure, featuring a phenol with two adjacent methoxy groups, makes it a valuable precursor for the synthesis of more complex molecules.[1] It is a white to light brown solid with a characteristic smoky and spicy aroma.[4][5]

Key Applications:

  • Pharmaceutical Synthesis: Syringol serves as a crucial building block in the synthesis of various Active Pharmaceutical Ingredients (APIs).[1] Its structure is incorporated into novel drug candidates during the discovery and development phases.[1]

  • Flavor and Fragrance: Due to its distinct smoky and woody scent, 2,6-Dimethoxyphenol is used in the formulation of flavorings, particularly for smoke flavors in food products, as well as in the fragrance industry.[4]

  • Antioxidant Research: Laccase-mediated oxidation of 2,6-Dimethoxyphenol can produce dimers, such as 3,3',5,5'-tetramethoxy biphenyl-4,4'-diol, which exhibit higher antioxidant capacity than the parent molecule.[6][7] This has potential applications in the development of novel antioxidants.

  • Polymer Chemistry: Functionalized dimethoxyphenols, including syringol, can be used to create polymerizable monomers for the synthesis of specialty polymers.[8]

3,5-Dichloro-2,6-dimethoxybenzoic Acid

Overview: 3,5-Dichloro-2,6-dimethoxybenzoic acid is a specialized chemical intermediate primarily utilized in the pharmaceutical industry.[9] Its structure, featuring a benzoic acid core with two chlorine atoms and two methoxy groups, imparts unique chemical properties that are leveraged in the synthesis of complex drug molecules.[9]

Key Applications:

  • Active Pharmaceutical Ingredient (API) Synthesis: This compound is a key precursor in the development of dopamine D2 receptor antagonists.[9] These antagonists are crucial for treating a range of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[9] The specific substitution pattern of this intermediate is critical for the biological activity of the final drug product.[9]

C. Quantitative Data

Table 1: Physicochemical Properties of 2,6-Dimethoxyphenol (Syringol)

PropertyValueReference(s)
CAS Number 91-10-1[2][3]
Molecular Formula C₈H₁₀O₃[3][10]
Molecular Weight 154.16 g/mol [3]
Appearance White to light brown solid[5]
Melting Point 50-57 °C[3][5]
Boiling Point 261 °C[3]
Flash Point 140 °C[4][5]

Table 2: Synthesis of 2,6-Dimethoxyphenol from Pyrogallol

ParameterValueReference(s)
Reactants Pyrogallol, Dimethyl Carbonate[11]
Catalyst Tetrabutylammonium bromide (TBAB)[11]
Solvent Methanol[11]
Reactor Type Microreactor[11]
Reaction Temperature 120-140 °C[11]
Pressure 5 MPa[11]
Molar Ratio (Pyrogallol:Dimethyl Carbonate) 1:2.1[11]
Molar Ratio (Pyrogallol:TBAB) 1:0.005[11]
Yield High[11]
Purity High[11]

D. Experimental Protocols

Protocol 1: Synthesis of 2,6-Dimethoxyphenol via Etherification in a Microreactor

This protocol is based on the method described in patent CN106631714A.[11]

Objective: To synthesize 2,6-Dimethoxyphenol from pyrogallol and dimethyl carbonate using a microreactor setup for continuous production.

Materials:

  • Pyrogallol

  • Dimethyl carbonate

  • Tetrabutylammonium bromide (TBAB)

  • Methanol

  • Microreactor system

  • High-pressure pump

  • Heating system for the microreactor

  • Back-pressure regulator

  • Distillation apparatus

Procedure:

  • Reactant Preparation: Prepare a solution by dissolving pyrogallol, dimethyl carbonate, and the TBAB catalyst in methanol. The preferred molar ratio of pyrogallol to dimethyl carbonate is 1:2.1, and the molar ratio of pyrogallol to TBAB is 1:0.005.[11]

  • Reaction Setup: The microreactor is set up with a high-pressure pump to introduce the reactant solution. The system is equipped with a heating module and a back-pressure regulator to maintain the desired reaction conditions.[11]

  • Reaction Execution:

    • Pump the reactant solution into the microreactor at a controlled flow rate (e.g., 2 mL/min).[11]

    • Heat the microreactor to the optimal reaction temperature, between 120-140 °C.[11]

    • Maintain the system pressure at 5 MPa using the back-pressure regulator.[11]

    • Allow the reaction to proceed. The continuous flow nature of the microreactor ensures consistent reaction time and conditions.

  • Work-up and Purification:

    • The output from the microreactor is collected.

    • The methanol solvent is recovered by distillation.

    • The crude product is then purified by distillation to obtain 2,6-Dimethoxyphenol of high purity.[11]

Safety Precautions: This reaction should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. The use of a microreactor at high temperature and pressure requires careful handling and adherence to safety protocols.

E. Visualizations

Diagram 1: Synthesis of 2,6-Dimethoxyphenol

G Synthesis of 2,6-Dimethoxyphenol Pyrogallol Pyrogallol Reactants Reactant Mixture (Methanol, TBAB) Pyrogallol->Reactants Dimethyl_Carbonate Dimethyl Carbonate Dimethyl_Carbonate->Reactants Microreactor Microreactor (120-140°C, 5 MPa) Reactants->Microreactor Etherification Product 2,6-Dimethoxyphenol Microreactor->Product

Caption: Synthetic pathway for 2,6-Dimethoxyphenol from pyrogallol.

Diagram 2: Application of Dichlorinated Benzoic Acid Intermediate

G Role of 3,5-Dichloro-2,6-dimethoxybenzoic Acid in Drug Synthesis Intermediate 3,5-Dichloro-2,6-dimethoxybenzoic Acid Synthesis Multi-step Organic Synthesis Intermediate->Synthesis Precursor API Active Pharmaceutical Ingredient (API) Dopamine D2 Receptor Antagonist Synthesis->API Application Treatment of Neurological and Psychiatric Disorders API->Application Therapeutic Use

Caption: Use of a dichlorinated intermediate in pharmaceutical development.

References

Application Notes and Protocols for the Potential Use of 3,5-Dichloro-2,6-dimethoxyphenol in Pesticide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2,6-dimethoxyphenol is a halogenated aromatic compound with potential as a scaffold for the synthesis of novel agrochemicals. While no commercial pesticides are currently derived directly from this precursor, its structural motifs are present in biologically active molecules, suggesting its utility in the development of new active ingredients. This document provides an overview of the potential derivatization of this compound into structures analogous to known classes of pesticides, drawing on established synthetic methodologies. The synthesis of the pharmaceutical compound NVP-BGJ398, which contains the 3-(2,6-dichloro-3,5-dimethoxyphenyl) moiety, serves as a key case study for the chemical transformations required to functionalize this scaffold.

Data Presentation

As there is no direct quantitative data for pesticides synthesized from this compound, the following table presents hypothetical data for potential pesticide candidates based on common biological activity ranges for their respective classes. This is for illustrative purposes to guide potential research directions.

Table 1: Hypothetical Biological Activity of Potential Pesticide Classes Derived from this compound

Pesticide ClassHypothetical CompoundTarget Pest/WeedAssumed IC50/EC50 (µM)
Phenylurea Herbicide1-(3,5-dichloro-2,6-dimethoxyphenyl)-3,3-dimethylureaBroadleaf weeds0.1 - 10
Carboxanilide Fungicide2-methyl-N-(3,5-dichloro-2,6-dimethoxyphenyl)benzamidePowdery mildew0.5 - 20
Pyrazole Insecticide5-amino-1-(3,5-dichloro-2,6-dimethoxyphenyl)-1H-pyrazole-4-carbonitrileLepidopteran pests1 - 50

Experimental Protocols

The following protocols describe the key steps to convert this compound into a versatile aniline intermediate, and its subsequent derivatization into a phenylurea, a common toxophore in herbicides.

Protocol 1: Synthesis of 2,6-Dichloro-3,5-dimethoxy-4-nitroanisole

This protocol describes the nitration of the anisole derivative of the starting phenol.

  • Protection of the phenolic hydroxyl group: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane, add a base (e.g., triethylamine, 1.2 eq) and an alkylating agent (e.g., methyl iodide, 1.2 eq). Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,3-dichloro-2,4,5-trimethoxybenzene.

  • Nitration: Dissolve the protected phenol (1.0 eq) in a mixture of concentrated sulfuric acid and fuming nitric acid at 0°C. Stir the reaction mixture at this temperature for 1-2 hours. Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 2,6-dichloro-3,5-dimethoxy-4-nitroanisole.

Protocol 2: Synthesis of 2,6-Dichloro-3,5-dimethoxyaniline

This protocol details the reduction of the nitro group to an aniline, a key intermediate for further synthesis.

  • Reduction: To a solution of 2,6-dichloro-3,5-dimethoxy-4-nitroanisole (1.0 eq) in a solvent such as ethanol or ethyl acetate, add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere. Alternatively, a metal reductant such as tin(II) chloride (3.0 eq) in the presence of concentrated hydrochloric acid can be used.

  • Work-up (for SnCl2 reduction): Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC. Basify the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2,6-dichloro-3,5-dimethoxyaniline can be purified by column chromatography or recrystallization.

Protocol 3: Synthesis of a Phenylurea Derivative

This protocol outlines the formation of a phenylurea linkage, a common feature in herbicides, using the synthesized aniline.

  • Formation of Isocyanate (Method A): In a fume hood, dissolve 2,6-dichloro-3,5-dimethoxyaniline (1.0 eq) in a dry, inert solvent such as toluene. Add triphosgene (0.4 eq) portion-wise at a controlled temperature (e.g., 80-100°C) with vigorous stirring. Monitor the reaction for the disappearance of the starting aniline. The resulting isocyanate solution can be used directly in the next step.

  • Urea Formation (Method A): To the freshly prepared isocyanate solution, add the desired amine (e.g., dimethylamine, 1.1 eq) at 0°C and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Urea Formation (Method B - from Urea): A mixture of 2,6-dichloro-3,5-dimethoxyaniline (1.0 eq) and an excess of urea (at least 1.1 eq) can be heated in an organic solvent free of hydroxyl groups at a temperature between 130°C and 250°C. Ammonia is formed as a byproduct and should be removed.[1]

  • Work-up and Purification: After the reaction is complete, cool the mixture and collect the precipitated product by filtration. Alternatively, concentrate the reaction mixture and purify the crude product by column chromatography or recrystallization to obtain the target phenylurea derivative.

Mandatory Visualization

Synthesis_Pathway Start This compound Intermediate1 2,6-Dichloro-3,5-dimethoxy-4-nitrophenol Start->Intermediate1 Nitration Intermediate2 2,6-Dichloro-3,5-dimethoxyaniline Intermediate1->Intermediate2 Reduction Product1 Phenylurea Herbicide Candidate Intermediate2->Product1 Reaction with Isocyanate/Urea Product2 Carboxanilide Fungicide Candidate Intermediate2->Product2 Acylation

Caption: Proposed synthetic pathway from this compound to potential pesticide candidates.

Experimental_Workflow cluster_0 Synthesis of Aniline Intermediate cluster_1 Synthesis of Phenylurea Pesticide Candidate Start Start with this compound Nitration Nitration Start->Nitration Reduction Reduction Nitration->Reduction Purification1 Purification Reduction->Purification1 Aniline 2,6-Dichloro-3,5-dimethoxyaniline Purification1->Aniline Urea_Formation Urea Formation Aniline->Urea_Formation Purification2 Purification & Characterization Urea_Formation->Purification2 Final_Product Final Phenylurea Product Purification2->Final_Product

Caption: General experimental workflow for the synthesis of a phenylurea pesticide candidate.

References

Application Notes and Protocols for the Enzymatic Modification of 3,5-Dichloro-2,6-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic modification of phenolic compounds is a cornerstone of green chemistry, offering a biocatalytic route to novel molecules with enhanced or altered biological activities. Laccases and peroxidases are key enzymes in this field, catalyzing the oxidation of phenols to generate reactive phenoxy radicals. These radicals can then undergo coupling reactions to form dimers, oligomers, or polymers with unique chemical structures and potentially valuable properties. This document provides detailed protocols for the enzymatic modification of a specific halogenated phenol, 3,5-Dichloro-2,6-dimethoxyphenol, using laccase and horseradish peroxidase (HRP). While direct studies on this particular substrate are limited, the provided methodologies are based on well-established principles for the enzymatic modification of structurally related chlorinated and dimethoxylated phenols.[1][2][3] The resulting products may have applications in drug development, materials science, and bioremediation.

Laccase-Mediated Modification of this compound

Laccases (EC 1.10.3.2) are multi-copper oxidases that catalyze the one-electron oxidation of a wide range of phenolic and non-phenolic compounds, with the concomitant reduction of molecular oxygen to water.[4] This makes them particularly attractive for environmentally friendly synthesis. The laccase-catalyzed oxidation of 2,6-dimethoxyphenol is known to produce a symmetrical C-C linked dimer, 3,3′,5,5′-tetramethoxybiphenyl-4,4′-diol, which exhibits increased antioxidant activity compared to its monomeric precursor.[5] A similar oxidative coupling is anticipated for this compound.

Quantitative Data Summary

The following table summarizes expected outcomes based on studies of analogous compounds. Actual results for this compound may vary and require experimental optimization.

ParameterLaccase-Mediated DimerizationPeroxidase-Mediated PolymerizationReference
Enzyme Laccase from Trametes versicolorHorseradish Peroxidase (HRP)[3][4]
Substrate This compoundThis compound
Co-substrate O₂ (from air)H₂O₂[3]
Typical Reaction pH 4.5 - 6.56.0 - 8.0[2][6]
Expected Product(s) Dimeric species (e.g., C-C or C-O coupled)Insoluble polymeric material[2][3]
Anticipated Yield 10 - 50% (dimer)>90% (polymer removal)[3][4]
Potential Application Enhanced antioxidant, antimicrobial, or cytotoxic agentsBioremediation, material synthesis[3][5]
Experimental Protocol: Laccase-Mediated Dimerization

1. Materials and Reagents:

  • This compound

  • Laccase from Trametes versicolor (or other fungal source)

  • Sodium acetate buffer (0.1 M, pH 4.5)

  • Methanol or Acetone (for substrate dissolution)

  • Ethyl acetate (for extraction)

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) for activity assay

  • Standard laboratory glassware and equipment (spectrophotometer, magnetic stirrer, etc.)

2. Laccase Activity Assay (using ABTS):

  • Prepare a 0.5 mM ABTS solution in 0.1 M sodium acetate buffer (pH 4.5).

  • In a cuvette, mix 2.8 mL of the ABTS solution with 0.1 mL of appropriately diluted laccase solution.

  • Monitor the increase in absorbance at 420 nm (ε = 36,000 M⁻¹cm⁻¹).

  • One unit (U) of laccase activity is defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute under the assay conditions.[7]

3. Dimerization Reaction:

  • Dissolve this compound in a minimal amount of methanol or acetone.

  • Add the substrate solution to 0.1 M sodium acetate buffer (pH 4.5) to a final concentration of 1-5 mM. Ensure the final concentration of the organic solvent is low (e.g., <5% v/v) to avoid enzyme denaturation.

  • Initiate the reaction by adding laccase to a final activity of 10-50 U/mL.

  • Stir the reaction mixture at room temperature (or a controlled temperature, e.g., 30°C) and expose it to air (for oxygen supply) for 24-48 hours.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.

4. Product Extraction and Analysis:

  • After the reaction, acidify the mixture to pH 2.0 with 1 M HCl.

  • Extract the products with an equal volume of ethyl acetate three times.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Characterize the resulting product(s) using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of the dimer(s).

Proposed Laccase-Catalyzed Reaction Pathway

Laccase_Pathway cluster_enzyme Enzymatic Cycle Substrate This compound Radical Phenoxy Radical Substrate->Radical -e⁻, -H⁺ Laccase_ox Laccase (Cu²⁺) Dimer Dimer Product (C-C or C-O coupled) Radical->Dimer Coupling Laccase_red Laccase (Cu¹⁺) Radical->Laccase_red Regenerates Laccase(Cu²⁺) Laccase_red->Laccase_ox +4e⁻ O2 O₂ H2O 2H₂O O2->H2O

Caption: Proposed mechanism for the laccase-catalyzed dimerization of this compound.

Peroxidase-Mediated Modification of this compound

Horseradish peroxidase (HRP, EC 1.11.1.7) is a heme-containing enzyme that catalyzes the oxidation of a wide variety of substrates in the presence of hydrogen peroxide (H₂O₂).[3] This reaction also proceeds via a radical mechanism and is often used for the polymerization of phenols, which can be useful for applications such as the removal of phenolic pollutants from wastewater.[3]

Experimental Protocol: Peroxidase-Mediated Polymerization

1. Materials and Reagents:

  • This compound

  • Horseradish Peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Standard laboratory glassware and equipment

2. Polymerization Reaction:

  • Prepare a solution of this compound (e.g., 1 mM) in 0.1 M phosphate buffer (pH 7.0).

  • Add HRP to a final concentration of 0.5-2.0 U/mL.

  • Initiate the polymerization by the stepwise addition of H₂O₂ to a final concentration of 1.5-2.0 mM. It is recommended to add the H₂O₂ in several aliquots over time to avoid enzyme inactivation.

  • Stir the reaction mixture at room temperature for 1-4 hours. The formation of a precipitate indicates polymerization.

  • Monitor the removal of the soluble phenolic compound from the supernatant using a spectrophotometer or HPLC.

3. Product Analysis:

  • Separate the insoluble polymer by centrifugation or filtration.

  • Wash the polymer with water and then dry it.

  • The polymer can be characterized by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and Gel Permeation Chromatography (GPC) to determine its structure and molecular weight distribution.

Experimental Workflow for Enzymatic Modification

Workflow cluster_prep Preparation Substrate_Prep Substrate Preparation (this compound in buffer) Reaction Enzymatic Reaction (Stirring, controlled temp. & pH) Substrate_Prep->Reaction Enzyme_Prep Enzyme Solution (Laccase or HRP) Enzyme_Prep->Reaction Monitoring Reaction Monitoring (HPLC/Spectrophotometry) Reaction->Monitoring Quenching Reaction Quenching / Product Separation Monitoring->Quenching Reaction complete Analysis Product Characterization (HPLC, MS, NMR, FTIR) Quenching->Analysis Data Data Analysis (Yield, Purity, Structure) Analysis->Data

Caption: General experimental workflow for the enzymatic modification of this compound.

Conclusion and Potential Applications

The enzymatic modification of this compound using laccases and peroxidases offers a promising avenue for the synthesis of novel compounds. The resulting dimers or polymers may possess unique biological activities or material properties. For drug development professionals, the dimerized products could be screened for enhanced antioxidant, antimicrobial, or anticancer activities. For researchers in materials science and environmental science, the polymerization of this compound could lead to new functional materials or effective methods for the detoxification of halogenated phenolic pollutants. The protocols provided herein serve as a foundational guide for exploring these possibilities.

References

Application Notes and Protocols for Biodegradation Studies of Chlorinated Methoxyphenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biodegradation of chlorinated methoxyphenols, compounds of environmental concern often originating from industrial processes such as pulp and paper bleaching. This document details the microorganisms and enzymes involved in their degradation, summarizes key quantitative data, and provides detailed protocols for relevant experimental studies.

Introduction to Chlorinated Methoxyphenols and their Biodegradation

Chlorinated methoxyphenols, including chloroguaiacols and chlorosyringols, are persistent organic pollutants. Their biodegradation can occur under both aerobic and anaerobic conditions, mediated by a variety of microorganisms, primarily bacteria and fungi. The initial steps in the degradation often involve demethylation or dechlorination reactions, leading to the formation of less toxic intermediates which can then be funneled into central metabolic pathways. Understanding these degradation pathways and the factors influencing them is crucial for developing effective bioremediation strategies.

Data Presentation: Quantitative Biodegradation Data

The following tables summarize quantitative data from various studies on the biodegradation of chlorinated methoxyphenols by different microorganisms and enzymes.

Table 1: Bacterial Biodegradation of Chlorinated Methoxyphenols

Chlorinated MethoxyphenolMicroorganismCo-substrateInitial ConcentrationDegradation Efficiency/RateIncubation TimeReference
4-ChloroguaiacolAcinetobacter junii 5gaGuaiacolNot specifiedDegradedNot specified[1][2][3]
5-ChloroguaiacolAcinetobacter junii 5gaGuaiacolNot specifiedDegradedNot specified[1][2][3]
4,5-DichloroguaiacolAcinetobacter junii 5gaGuaiacolNot specifiedDegradedNot specified[1][2][3]
4-ChlorophenolRhodococcus opacus 6a-50 mg/LComplete degradation2 days[4]
2,4,6-TrichlorophenolRhodococcus opacus 1CP-50 mg/LComplete degradation4 days[4]
2-ChlorophenolMixed Culture (ASBR)Phenol28-196 mg C/L90 ± 0.4%Not specified[5][6]
2,4,6-TrichlorophenolMicrobial Consortium-≤ 200 mg/L34 mg/g dry weight/hNot specified

Table 2: Fungal Biodegradation of Chlorinated Methoxyphenols

Chlorinated MethoxyphenolMicroorganismEnzyme SystemInitial ConcentrationDegradation Efficiency/RateIncubation TimeReference
2,4,6-TrichlorophenolPhanerochaete chrysosporiumLignin Peroxidase (LiP), Manganese Peroxidase (MnP)Not specifiedMineralizedNot specified[7][8]
2,4-DichlorophenolMarine-derived fungiNot specified1 mM20-66.3%Not specified
2,4,6-TrichlorophenolPhanerochaete chrysosporiumLigninolytic enzymesNot specifiedMineralized into CO2 and H2ONot specified[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of chlorinated methoxyphenol biodegradation.

Protocol 1: Aerobic Biodegradation Assay in Liquid Culture

Objective: To assess the ability of a microbial culture to degrade a specific chlorinated methoxyphenol under aerobic conditions.

Materials:

  • Microorganism (pure culture or consortium)

  • Basal salt medium (e.g., M9 medium)

  • Chlorinated methoxyphenol stock solution (in a suitable solvent like methanol or acetone)

  • Sterile flasks or vials with gas-permeable closures

  • Incubator shaker

  • Analytical instrument for quantification (e.g., HPLC, GC-MS)

Procedure:

  • Prepare the inoculum: Grow the microbial culture in a suitable rich medium to a desired cell density (e.g., OD600 of 1.0). Harvest the cells by centrifugation and wash them twice with sterile basal salt medium to remove residual growth medium. Resuspend the cells in the basal salt medium.

  • Set up the assay: In sterile flasks, add the basal salt medium.

  • Spike with the test compound: Add the chlorinated methoxyphenol stock solution to achieve the desired final concentration (e.g., 10-100 mg/L). Include a solvent control (with the same amount of solvent but no test compound) and a sterile control (with the test compound but no inoculum) to account for abiotic degradation.

  • Inoculate: Add the prepared inoculum to the flasks to a final OD600 of 0.1.

  • Incubation: Incubate the flasks in an incubator shaker at an appropriate temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm) to ensure aeration.

  • Sampling: At regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw aliquots from each flask under sterile conditions.

  • Sample preparation and analysis: Centrifuge the samples to remove cells. Analyze the supernatant for the concentration of the parent compound and potential metabolites using a suitable analytical method (e.g., HPLC-UV or GC-MS after extraction and derivatization).

  • Data analysis: Plot the concentration of the chlorinated methoxyphenol over time to determine the degradation rate and efficiency.

Protocol 2: Anaerobic Biodegradation Assay in Sequencing Batch Reactor (ASBR)

Objective: To evaluate the anaerobic degradation of a chlorinated methoxyphenol and the effect of a co-substrate.

Materials:

  • Anaerobic sequencing batch reactor (ASBR) system

  • Anaerobic sludge (inoculum)

  • Synthetic wastewater medium

  • Chlorinated methoxyphenol stock solution

  • Co-substrate stock solution (e.g., phenol)

  • Analytical instruments for monitoring (e.g., gas chromatograph for biogas analysis, HPLC for substrate concentration)

Procedure:

  • Reactor Setup and Inoculation: Set up two identical ASBRs. Inoculate both reactors with anaerobic sludge.

  • Acclimation Phase: Gradually acclimate the sludge to the chlorinated methoxyphenol by starting with a low concentration and progressively increasing it over several cycles.

  • Operational Cycle: Operate the ASBRs in cycles, typically consisting of four phases:

    • Fill (Anoxic): Feed the reactors with the synthetic wastewater. For the test reactor, the feed should contain both the chlorinated methoxyphenol and the co-substrate. The control reactor should receive only the chlorinated methoxyphenol.

    • React (Anaerobic): Allow the microorganisms to degrade the substrates under anaerobic conditions with gentle mixing.

    • Settle: Stop mixing to allow the biomass to settle.

    • Draw: Decant the treated effluent.

  • Monitoring:

    • Substrate Consumption: Regularly measure the concentrations of the chlorinated methoxyphenol and the co-substrate in the influent and effluent using HPLC.

    • Biogas Production and Composition: Monitor the volume of biogas produced and analyze its composition (e.g., CH4, CO2) using a gas chromatograph.

    • Volatile Fatty Acids (VFAs): Measure VFA concentrations in the effluent as an indicator of process stability.

  • Data Analysis: Calculate the substrate consumption efficiency, biogas yield, and specific substrate consumption rates to evaluate the performance of the anaerobic degradation process.[5][6]

Protocol 3: Analytical Method for Metabolite Identification using LC-MS/MS

Objective: To identify the intermediate and final products of chlorinated methoxyphenol biodegradation.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Appropriate LC column (e.g., C18)

  • Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)

  • Samples from biodegradation assays

  • Reference standards for suspected metabolites (if available)

Procedure:

  • Sample Preparation: Centrifuge the samples from the biodegradation assay to remove microbial cells. The supernatant can be directly injected or may require a solid-phase extraction (SPE) step for cleanup and concentration.

  • LC Separation: Inject the prepared sample onto the LC system. Develop a gradient elution method to achieve good separation of the parent compound and its potential metabolites.

  • MS and MS/MS Analysis:

    • Full Scan MS: Acquire full scan mass spectra to detect all ions present in the sample.

    • Product Ion Scan (MS/MS): Select the molecular ion of the parent compound and any potential metabolite ions for fragmentation. This will provide structural information.

  • Data Analysis:

    • Metabolite Identification: Compare the retention times and mass spectra of the detected compounds with those of available reference standards.

    • Unknown Identification: For unknown metabolites, use the accurate mass measurement from the full scan MS to predict the elemental composition. Interpret the fragmentation pattern from the MS/MS spectrum to elucidate the structure of the metabolite.

    • Pathway Elucidation: Based on the identified metabolites, propose a biodegradation pathway.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows in the study of chlorinated methoxyphenol biodegradation.

Biodegradation_Workflow cluster_setup Experimental Setup cluster_assay Biodegradation Assay cluster_analysis Analysis cluster_results Results & Interpretation Microorganism Select Microorganism (Bacteria/Fungi) Inoculation Inoculate Medium Microorganism->Inoculation Media Prepare Growth Medium (Basal Salts) Media->Inoculation Compound Prepare Chlorinated Methoxyphenol Stock Compound->Inoculation Incubation Incubate under Controlled Conditions (Aerobic/Anaerobic) Inoculation->Incubation Sampling Collect Samples at Time Intervals Incubation->Sampling Extraction Extract Compounds Sampling->Extraction Quantification Quantify Parent Compound (HPLC/GC-MS) Extraction->Quantification Metabolite_ID Identify Metabolites (LC-MS/MS) Extraction->Metabolite_ID Data_Analysis Analyze Data (Degradation Rate, Efficiency) Quantification->Data_Analysis Pathway Elucidate Biodegradation Pathway Metabolite_ID->Pathway Conclusion Draw Conclusions Data_Analysis->Conclusion Pathway->Conclusion

Caption: Experimental workflow for a typical biodegradation study.

Aerobic_Degradation_Pathway_4_5_DCG DCG 4,5-Dichloroguaiacol DCC 4,5-Dichlorocatechol DCG->DCC O-Demethylation (Acinetobacter junii) RingCleavage Ring Cleavage Products DCC->RingCleavage Dioxygenase Mineralization CO2 + H2O + Cl- RingCleavage->Mineralization Further Metabolism

Caption: Aerobic degradation pathway of 4,5-Dichloroguaiacol.

Anaerobic_Degradation_Pathway_2_4_6_TCP TCP 2,4,6-Trichlorophenol DCBQ 2,6-Dichlorobenzoquinone TCP->DCBQ Oxidative Dechlorination (LiP/MnP) DCHQ 2,6-Dichlorohydroquinone DCBQ->DCHQ Reduction CHQ Chlorohydroquinone DCHQ->CHQ Reductive Dechlorination HQ Hydroquinone CHQ->HQ Reductive Dechlorination THB 1,2,4-Trihydroxybenzene HQ->THB Hydroxylation RingCleavage Ring Cleavage THB->RingCleavage Mineralization CO2 + H2O RingCleavage->Mineralization

Caption: Fungal degradation pathway of 2,4,6-Trichlorophenol.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dichloro-2,6-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 3,5-Dichloro-2,6-dimethoxyphenol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, likely through the chlorination of 2,6-dimethoxyphenol.

Issue IDQuestionPotential CausesSuggested Solutions
YLD-001 Low or no yield of the desired product. Inactive Chlorinating Agent: The chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide) may have degraded.- Use a fresh bottle of the chlorinating agent. - Verify the activity of the agent through a known reaction.
Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed or too high, leading to decomposition.- Optimize the reaction temperature. For chlorination with sulfuryl chloride, reactions are often started at low temperatures (0-5 °C) and gradually warmed to room temperature.
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). - Extend the reaction time if starting material is still present.
PUR-001 Presence of multiple spots on TLC, indicating a mixture of products. Over-chlorination: Excess chlorinating agent can lead to the formation of trichloro- or tetrachloro- byproducts.- Carefully control the stoichiometry of the chlorinating agent. A molar ratio of approximately 2.0-2.2 equivalents of the chlorinating agent to 1 equivalent of 2,6-dimethoxyphenol is a good starting point. - Add the chlorinating agent dropwise to the reaction mixture to avoid localized high concentrations.
Incomplete Reaction: The presence of the starting material (2,6-dimethoxyphenol) and mono-chlorinated intermediates.- Ensure sufficient reaction time and appropriate temperature. - Consider a slight excess of the chlorinating agent, but monitor carefully to avoid over-chlorination.
Side Reactions: The solvent or impurities may be reacting with the chlorinating agent.- Use a dry, inert solvent such as dichloromethane (DCM) or chloroform. - Ensure all glassware is thoroughly dried before use.
ISO-001 Difficulty in isolating the pure product after workup. Emulsion formation during extraction: The presence of acidic or basic residues can lead to emulsion formation.- Neutralize the reaction mixture carefully before extraction. - Add a small amount of brine to the aqueous layer to break the emulsion.
Product is an oil or fails to crystallize: The presence of impurities can inhibit crystallization.- Purify the crude product using column chromatography. A silica gel column with a gradient of ethyl acetate in hexanes is a common choice. - Attempt recrystallization from a different solvent system.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and logical starting material is 2,6-dimethoxyphenol, also known as syringol.[1] This compound has the desired methoxy groups in the correct positions, and the aromatic ring is activated towards electrophilic substitution at the 3 and 5 positions.

Q2: Which chlorinating agents are suitable for this synthesis?

Several chlorinating agents can be used for the chlorination of phenols. Common choices for achieving dichlorination include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). The choice of agent can influence the reaction conditions and selectivity. For instance, sulfuryl chloride is a strong chlorinating agent that can lead to dichlorination directly.[2]

Q3: What are the optimal reaction conditions to maximize yield?

Optimizing reaction conditions is crucial for maximizing yield. Key factors include:

  • Temperature: The reaction is typically carried out at low temperatures (0-5 °C) initially and then allowed to warm to room temperature to control the reaction rate and minimize side reactions.

  • Solvent: An inert solvent that does not react with the chlorinating agent is necessary. Dichloromethane (DCM) and chloroform are common choices.

  • Stoichiometry: A slight excess of the chlorinating agent (around 2.1 equivalents) is often used to ensure complete dichlorination of the starting material.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.

Q5: What are the expected side products in this reaction?

The primary side products are typically the mono-chlorinated intermediate (3-Chloro-2,6-dimethoxyphenol) and over-chlorinated products like 3,4,5-Trichloro-2,6-dimethoxyphenol. The formation of these byproducts is highly dependent on the reaction conditions, particularly the stoichiometry of the chlorinating agent and the reaction time.

Q6: What is a suitable method for purifying the final product?

Purification is often achieved through column chromatography on silica gel. A gradient elution with an increasing proportion of a polar solvent (like ethyl acetate) in a non-polar solvent (like hexane) is typically effective in separating the desired product from the starting material and side products. Recrystallization can be a subsequent step to obtain a highly pure product.

Experimental Protocols

Synthesis of this compound via Chlorination of 2,6-Dimethoxyphenol

Materials:

  • 2,6-Dimethoxyphenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dimethoxyphenol (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Chlorinating Agent: Slowly add sulfuryl chloride (2.1 equivalents) dropwise to the stirred solution over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup:

    • Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Visualizations

Synthesis_Pathway 2,6-Dimethoxyphenol 2,6-Dimethoxyphenol This compound This compound 2,6-Dimethoxyphenol->this compound   + 2 SO₂Cl₂ (or 2 NCS)   Inert Solvent (e.g., DCM)   0°C to rt

Caption: Reaction scheme for the synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Dissolve Starting Material Dissolve Starting Material Cool to 0°C Cool to 0°C Dissolve Starting Material->Cool to 0°C Add Chlorinating Agent Add Chlorinating Agent Cool to 0°C->Add Chlorinating Agent Stir at rt Stir at rt Add Chlorinating Agent->Stir at rt Quench Reaction Quench Reaction Stir at rt->Quench Reaction Extract with Organic Solvent Extract with Organic Solvent Quench Reaction->Extract with Organic Solvent Wash Organic Layer Wash Organic Layer Extract with Organic Solvent->Wash Organic Layer Dry and Concentrate Dry and Concentrate Wash Organic Layer->Dry and Concentrate Column Chromatography Column Chromatography Dry and Concentrate->Column Chromatography Evaporate Solvent Evaporate Solvent Column Chromatography->Evaporate Solvent Characterize Product Characterize Product Evaporate Solvent->Characterize Product

Caption: General experimental workflow for the synthesis and purification.

Troubleshooting_Yield Low Yield Low Yield Check Purity of Starting Material Check Purity of Starting Material Low Yield->Check Purity of Starting Material Is starting material pure? Purify Starting Material Purify Starting Material Check Purity of Starting Material->Purify Starting Material No Check Reaction Conditions Check Reaction Conditions Check Purity of Starting Material->Check Reaction Conditions Yes Check Temperature Check Temperature Check Reaction Conditions->Check Temperature Is temperature correct? Adjust Temperature Adjust Temperature Check Temperature->Adjust Temperature No Check Reagent Stoichiometry Check Reagent Stoichiometry Check Temperature->Check Reagent Stoichiometry Yes Adjust Stoichiometry Adjust Stoichiometry Check Reagent Stoichiometry->Adjust Stoichiometry No Check Reaction Time Check Reaction Time Check Reagent Stoichiometry->Check Reaction Time Yes Increase Reaction Time Increase Reaction Time Check Reaction Time->Increase Reaction Time No Investigate Side Reactions Investigate Side Reactions Check Reaction Time->Investigate Side Reactions Yes

References

Technical Support Center: Chlorination of Substituted Phenols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the electrophilic chlorination of substituted phenols.

Section 1: Troubleshooting Poor Regioselectivity

Controlling the position of chlorination (ortho versus para to the hydroxyl group) is a primary challenge due to the strong activating and directing effects of the hydroxyl group.

FAQ 1: My chlorination reaction is yielding a mixture of ortho and para isomers with low selectivity. How can I favor one isomer over the other?

Answer:

Achieving high regioselectivity in phenol chlorination often requires moving beyond common chlorinating agents like chlorine gas (Cl₂) or sodium hypochlorite, which typically yield mixtures. The innate reactivity of the phenol substrate usually favors the para isomer.[1] However, specific catalysts can be employed to direct the chlorination to either the ortho or para position with high selectivity, primarily when using N-chlorosuccinimide (NCS) as the chlorine source.

Troubleshooting Steps:

  • Review Your Chlorinating Agent: Standard agents often provide poor selectivity. Consider switching to N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), which are compatible with catalytic systems.[1][2]

  • Implement a Catalytic System: The choice of catalyst is the most critical factor in controlling regioselectivity.

    • For ortho-selectivity: Lewis basic catalysts are effective. Bis-thiourea catalysts, selenoether catalysts, and certain prolinol derivatives have demonstrated excellent ortho-directing ability.[2][3][4][5]

    • For para-selectivity: While para is often the default major product, its selectivity can be enhanced. Phosphine sulfide catalysts or the use of microporous zeolite catalysts with SO₂Cl₂ can significantly improve para:ortho ratios.[3][6][7]

  • Optimize Solvent and Temperature:

    • Solvents can influence selectivity. Non-polar solvents are commonly used in these catalytic systems.[7][8] For example, reactions with NCS and thiourea catalysts have been successfully run in solvents like CDCl₃.[1]

    • Temperature can also affect isomer ratios. Analyze product distribution at different temperatures (e.g., 0 °C, room temperature) to find the optimal condition.

Quantitative Data: Catalyst-Controlled Regioselectivity

The following table summarizes the performance of different catalytic systems in controlling the regioselectivity of phenol chlorination using NCS.

Phenol SubstrateCatalyst SystemTarget IsomerSolventortho:para RatioReference
PhenolBis-thiourea catalystorthoCDCl₃up to 10:1[1]
PhenolPhosphine sulfide catalystparaCDCl₃up to 1:20[1]
PhenolSelenoether catalystortho->20:1[4]
Phenol(S)-Diphenylprolinolortho-up to 99:1[2]
Phenol(S)-BINAPO / Diisopropyl etherpara-up to 4:96[2]

Section 2: Troubleshooting Over-Chlorination and Byproduct Formation

The high reactivity of the phenol ring makes it susceptible to multiple chlorinations and other side reactions, leading to di- or tri-chlorinated phenols and, in some cases, ring-opened products.[9][10]

FAQ 2: I am observing significant amounts of dichlorinated and trichlorinated products, but I want to synthesize the monochlorinated phenol. What can I do?

Answer:

Over-chlorination occurs because the first chlorine atom added to the ring does not sufficiently deactivate it against further electrophilic attack. To achieve mono-chlorination, you must carefully control the reaction conditions.

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight sub-stoichiometric amount or exactly 1.0 equivalent of the chlorinating agent relative to the phenol. A slight excess of the chlorinating agent will dramatically increase the formation of polychlorinated products.

  • Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., start at 0 °C or even -20 °C) and allow it to slowly warm up while monitoring the progress. Lower temperatures decrease the reaction rate and can improve selectivity for the mono-chlorinated product.

  • Choose a Milder Chlorinating Agent: If you are using a highly reactive agent like Cl₂ gas, switch to a milder source such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).[11][12] These reagents often offer better control.

  • Slow Addition: Add the chlorinating agent dropwise or in small portions over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more abundant starting material over the newly formed monochlorinated product.

Logical Workflow for Preventing Over-Chlorination

G cluster_0 Troubleshooting Over-Chlorination Start Problem: High levels of polychlorinated products CheckStoich 1. Verify Stoichiometry (Use ≤1.0 eq. of chlorinating agent) Start->CheckStoich LowerTemp 2. Lower Reaction Temperature (e.g., 0 °C or below) CheckStoich->LowerTemp If problem persists ChangeReagent 3. Use Milder Reagent (e.g., NCS instead of Cl₂) LowerTemp->ChangeReagent If problem persists SlowAddition 4. Add Reagent Slowly (Maintain low concentration of electrophile) ChangeReagent->SlowAddition If problem persists Success Success: Monochlorination achieved SlowAddition->Success

Caption: A step-by-step workflow for troubleshooting and preventing the over-chlorination of phenols.

FAQ 3: My reaction mixture is turning dark, and I'm isolating unexpected byproducts like quinones or ring-opened species. Why is this happening?

Answer:

Phenols are sensitive to oxidation, and many chlorinating agents are also strong oxidants. Under harsh conditions (e.g., high temperature, strong acid, excess oxidant), phenols can be oxidized to colored quinones or undergo oxidative ring cleavage to form products like α,β-unsaturated dicarbonyls.[10][13] This is particularly prevalent with excess hypochlorous acid (HOCl).[14]

Troubleshooting Steps:

  • Use a Non-Oxidizing Chlorine Source: N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂) are primarily electrophilic chlorinating agents and are less prone to causing oxidation compared to reagents like hypochlorite.

  • Protect the Reaction from Light and Air: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize air oxidation, which can be catalyzed by trace metal impurities. Protecting the reaction from light can also prevent radical side reactions.

  • Moderate the pH: The rate of chlorination and the stability of the phenol are highly pH-dependent.[9] For reactions in aqueous media, buffering the solution can prevent unwanted side reactions caused by pH shifts during the reaction.

  • Purify the Starting Material: Impurities in the phenol starting material can sometimes catalyze decomposition or side reactions. Ensure your substrate is of high purity.

Section 3: Experimental Protocols

Representative Protocol: Catalyst-Controlled ortho-Chlorination of Phenol

This protocol is a generalized procedure based on methodologies for selective chlorination using a Lewis basic catalyst.[1][4]

Materials:

  • Phenol (1.0 mmol, 94.1 mg)

  • N-Chlorosuccinimide (NCS) (1.0 mmol, 133.5 mg)

  • ortho-directing catalyst (e.g., selenoether or bis-thiourea, 1-5 mol%)

  • Anhydrous, non-polar solvent (e.g., Chloroform or Dichloromethane, 5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add the phenol (1.0 mmol) and the chosen ortho-directing catalyst (0.01-0.05 mmol).

  • Add the anhydrous solvent (5 mL) and stir the mixture at room temperature until all solids are dissolved.

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature) using an appropriate bath.

  • In a separate vial, weigh the N-chlorosuccinimide (1.0 mmol). Add it to the reaction flask in a single portion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding 10 mL of aqueous sodium thiosulfate solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to isolate the desired 2-chlorophenol.

Experimental Workflow Diagram

G cluster_1 General Experimental Workflow A 1. Setup - Dry glassware - Inert atmosphere (N₂) B 2. Reagent Addition - Dissolve phenol & catalyst in solvent - Cool to desired temperature - Add NCS A->B C 3. Reaction Monitoring - Use TLC or GC to track consumption of starting material B->C D 4. Workup - Quench with Na₂S₂O₃ (aq) - Liquid-liquid extraction C->D E 5. Purification - Dry organic layer - Concentrate in vacuo - Purify by column chromatography D->E F Product - Characterize pure isomer E->F

Caption: A generalized workflow for the selective chlorination of phenols using a catalytic system.

References

Technical Support Center: Optimization of Dichlorination Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of dichlorination reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during dichlorination reactions?

A1: The most frequent issues include lack of selectivity (regioselectivity and stereoselectivity), over-reaction leading to polychlorinated products, and the occurrence of side reactions such as elimination or decomposition of starting materials and products.[1][2][3] For instance, the chlorination of alkanes often yields a mixture of isomeric monochlorinated and polychlorinated products.[1] In aromatic compounds, achieving selective monochlorination at a specific position can be challenging, especially with activated rings.[3]

Q2: How can I control the formation of multiple chlorinated byproducts (polychlorination)?

A2: To minimize polychlorination, you can adjust the reaction conditions in the following ways:

  • Stoichiometry Control: Use a high concentration of the alkane or aromatic substrate relative to the chlorinating agent. This statistically favors the chlorination of the unreacted starting material over the monochlorinated product.[1]

  • Reaction Time: Carefully monitor the reaction progress and stop it after a shorter duration to favor the formation of the monochlorinated product.[1]

Q3: How can I improve the regioselectivity of my dichlorination reaction?

A3: Improving regioselectivity often involves the careful selection of reagents and catalysts.

  • Chlorinating Agent: The choice of chlorinating agent can significantly influence selectivity. For example, N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) can offer higher selectivity compared to chlorine gas (Cl₂).[4]

  • Catalysts: For aromatic compounds, Lewis acids like FeCl₃ can direct the chlorination.[5] For specific transformations like benzylic C-H chlorination, light-induced FeCl₃ catalysis has shown remarkable regioselectivity.[6]

  • Directing Groups: In certain substrates, the presence of directing groups can control the position of chlorination.[6]

Q4: Is it possible to control the stereochemistry (syn- vs. anti-addition) of dichlorination across a double bond?

A4: Yes, the stereochemical outcome can be controlled.

  • Anti-dichlorination is the more common pathway for the reaction of alkenes with reagents like Cl₂. The reaction proceeds through a cyclic chloronium ion intermediate, which is then attacked by a chloride ion from the opposite face.[7]

  • Syn-dichlorination is less common but can be achieved using specific catalytic systems. For example, a selenium-based catalyst has been developed for the catalytic, syn-stereospecific dichlorination of alkenes.[8]

Troubleshooting Guide

This section addresses specific problems you might encounter during your dichlorination experiments.

Problem Possible Cause(s) Suggested Solution(s) Citation(s)
Low or no product yield 1. Inactive reagents or catalyst. 2. Incorrect reaction temperature. 3. Product is water-soluble or volatile and lost during workup.1. Use fresh, purified reagents and activate the catalyst if necessary. 2. Optimize the reaction temperature. Some reactions are highly temperature-sensitive. 3. Check the aqueous layer and the solvent from the rotovap trap for your product.[9]
Formation of multiple products (isomers) 1. Lack of regioselectivity in aromatic or alkane chlorination. 2. Formation of both syn- and anti-addition products in alkene dichlorination.1. Use a more selective chlorinating agent (e.g., NCS instead of Cl₂). Employ a catalyst to direct the reaction to a specific position. 2. Utilize a stereoselective catalyst system, such as a selenium-based catalyst for syn-dichlorination.[1][3][8]
Significant amount of elimination byproduct The reaction conditions favor elimination over addition or substitution. This can be promoted by certain catalysts or high temperatures.Modify the catalyst system. For instance, in selenium-catalyzed dichlorination, tuning the electronic nature of the aryl group on the selenium precatalyst can reduce E2 elimination. Lowering the reaction temperature may also help.[8]
Reaction does not go to completion 1. Insufficient amount of chlorinating agent. 2. Deactivation of the catalyst. 3. Reaction has reached equilibrium.1. Add the chlorinating agent in slight excess or in portions. 2. Add a fresh batch of catalyst. 3. Consider strategies to shift the equilibrium, such as removing a byproduct.[9]
Product decomposition The product may be unstable under the reaction or workup conditions (e.g., high temperature, presence of acid or base).1. Run the reaction at a lower temperature. 2. Test the stability of your product to the workup conditions on a small scale before processing the entire batch.[2][9]

Experimental Protocols

Protocol 1: Catalytic, Stereospecific Syn-Dichlorination of an Alkene

This protocol is based on the method developed for the selenium-catalyzed syn-dichlorination of alkenes.[8]

Materials:

  • Alkene substrate

  • Diphenyl diselenide (PhSeSePh) (pre-catalyst)

  • 2,6-Lutidine N-oxide

  • Chlorinating agent (e.g., a source of electrophilic chlorine)

  • Solvent (e.g., Acetonitrile-d3 and Sulfolane)

Procedure:

  • To a solution of the alkene and 2,6-lutidine N-oxide in the chosen solvent system, add the PhSeSePh pre-catalyst.

  • Add the chlorinating agent to initiate the reaction.

  • Stir the reaction mixture at the optimized temperature.

  • Monitor the reaction progress by ¹H NMR spectroscopy.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the product by flash column chromatography.

Optimization Notes:

  • The electronic nature of the aryl group on the selenium pre-catalyst can affect reaction time, elimination byproducts, and syn:anti ratio. Electron-rich catalysts may lead to faster reactions and higher syn-selectivity.[8]

  • Different solvents like Hexamethylphosphoramide (HMPA), N,N′-dimethylpropyleneurea (DMPU), and N,N′-dimethyl-2-imidazolidinone (DMI) can be screened to optimize the reaction.[8]

Protocol 2: Regioselective Chlorination of an Aromatic Compound

This protocol provides a general guideline for the chlorination of an electron-rich aromatic compound.

Materials:

  • Aromatic substrate (e.g., 2-chloromethoxybenzene)

  • Chlorinating agent (e.g., N-chloromorpholine)

  • Solvent (e.g., aqueous sulfuric acid or trifluoroacetic acid)

Procedure:

  • Dissolve the aromatic substrate in the chosen solvent.

  • Cool the solution to the desired temperature (e.g., 0 °C).

  • Slowly add the chlorinating agent to the reaction mixture.

  • Stir the reaction for the specified time, monitoring by TLC or GC-MS.

  • Quench the reaction by pouring it into a mixture of ice and water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with a base (e.g., sodium hydroxide solution) and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the product, for example, by crystallization.[3]

Optimization Notes:

  • The reactivity and selectivity can be influenced by the structure of the N-chlorodialkylamine used as the chlorinating agent.[3]

  • The choice of solvent can affect the purity of the product. For instance, using trifluoroacetic acid might lead to different impurity profiles compared to aqueous sulfuric acid.[3]

Data Presentation

Table 1: Effect of Selenium Pre-catalyst on the Syn-Dichlorination of an Alkene

EntryPre-catalystTime (h)Dichloride:Elimination Ratiosyn:anti Ratio
1PhSeSePh880:2099:1
2Electron-deficient Pre-catalyst 1>2458:4288:18
3Electron-deficient Pre-catalyst 2>2459:4155:45
4Electron-rich Pre-catalyst (4-methoxy)3.590:1099:1
5Electron-rich Pre-catalyst (2-methoxy)883:1798:2
Data adapted from a study on catalytic syn-dichlorination.[8]

Visualizations

Troubleshooting_Dichlorination start Start: Dichlorination Reaction issue Identify Primary Issue start->issue low_yield Low or No Yield issue->low_yield Yield poor_selectivity Poor Selectivity issue->poor_selectivity Selectivity byproducts Side Reactions (e.g., Elimination) issue->byproducts Purity check_reagents Check Reagent/Catalyst Activity low_yield->check_reagents optimize_temp Optimize Temperature low_yield->optimize_temp check_workup Analyze Aqueous/Volatile Fractions low_yield->check_workup change_reagent Change Chlorinating Agent (e.g., NCS, SO2Cl2) poor_selectivity->change_reagent use_catalyst Use/Change Catalyst (e.g., Se-based, Lewis Acid) poor_selectivity->use_catalyst adjust_stoichiometry Adjust Substrate:Reagent Ratio poor_selectivity->adjust_stoichiometry modify_catalyst Modify Catalyst Structure byproducts->modify_catalyst lower_temp Lower Reaction Temperature byproducts->lower_temp solution Optimized Reaction check_reagents->solution optimize_temp->solution check_workup->solution change_reagent->solution use_catalyst->solution adjust_stoichiometry->solution modify_catalyst->solution lower_temp->solution

Caption: Troubleshooting workflow for common dichlorination reaction issues.

Selenium_Catalytic_Cycle cluster_cycle Catalytic Cycle precatalyst PhSeSePh (Pre-catalyst) catalyst PhSeCl3 (Active Catalyst) precatalyst->catalyst Oxidation intermediate Chloroselenylation Adduct catalyst->intermediate + Alkene (anti-addition) product syn-Dichloride Product + PhSeCl intermediate->product + Cl- (Invertive displacement) product->catalyst Reoxidation

Caption: Proposed catalytic cycle for selenium-catalyzed syn-dichlorination of alkenes.[8]

References

Technical Support Center: Synthesis of 3,5-Dichloro-2,6-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dichloro-2,6-dimethoxyphenol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using 2,6-dimethoxyphenol (syringol) as a starting material and an electrophilic chlorinating agent such as sulfuryl chloride (SO₂Cl₂).

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Starting Material 1. Insufficient chlorinating agent.2. Low reaction temperature.3. Inadequate reaction time.4. Deactivated chlorinating agent due to moisture.1. Increase the molar equivalents of the chlorinating agent incrementally (e.g., from 2.0 to 2.2 equivalents).2. Gradually increase the reaction temperature while monitoring for side-product formation.3. Extend the reaction time and monitor the progress by TLC or GC-MS.4. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
Formation of Monochloro Side-products 1. Incomplete reaction.2. Insufficient amount of chlorinating agent.1. Increase reaction time and/or temperature.2. Increase the stoichiometry of the chlorinating agent.
Over-chlorination (Formation of Tri- or Tetra-chloro Species) 1. Excess chlorinating agent.2. High reaction temperature.3. Prolonged reaction time.1. Reduce the molar equivalents of the chlorinating agent.2. Perform the reaction at a lower temperature (e.g., 0 °C or room temperature).3. Monitor the reaction closely and quench it as soon as the desired product is maximized.
Formation of undesired isomers (e.g., 4-chloro- or 3,4-dichloro- derivatives) 1. The electronic and steric effects of the hydroxyl and methoxy groups direct chlorination to multiple positions.2. Reaction conditions favoring different isomers.1. Modify the solvent to influence regioselectivity.2. Experiment with different chlorinating agents (e.g., N-chlorosuccinimide).3. Utilize purification techniques like column chromatography or recrystallization to isolate the desired isomer.
Dark-colored Reaction Mixture or Tar Formation 1. Oxidation of the phenol.2. Reaction temperature is too high.3. Presence of impurities.1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Lower the reaction temperature.3. Use purified starting materials and solvents.
Difficult Purification of the Final Product 1. Similar physical properties (e.g., boiling point, polarity) of the desired product and side-products.1. Employ high-performance liquid chromatography (HPLC) for separation.2. Attempt fractional crystallization with different solvent systems.3. Convert the phenolic products to derivatives (e.g., esters or ethers) to alter their physical properties for easier separation, followed by deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common laboratory-scale synthesis involves the direct dichlorination of 2,6-dimethoxyphenol (syringol) using an electrophilic chlorinating agent. Sulfuryl chloride (SO₂Cl₂) is a frequently used reagent for this transformation, typically in an inert solvent like dichloromethane or chloroform.

Q2: What are the expected side-products in this reaction?

A2: Due to the activating nature of the hydroxyl and methoxy groups on the aromatic ring, a mixture of chlorinated products is often obtained. The primary side-products are typically isomeric chlorinated phenols, including:

  • Monochloro-isomers: 3-Chloro-2,6-dimethoxyphenol and 4-Chloro-2,6-dimethoxyphenol.

  • Other Dichloro-isomers: 3,4-Dichloro-2,6-dimethoxyphenol.

  • Over-chlorination products: 3,4,5-Trichloro-2,6-dimethoxyphenol.

The relative amounts of these side-products depend on the reaction conditions.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • TLC: Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, the desired product, and major side-products.

  • GC-MS: This technique is highly recommended as it can separate and identify the various chlorinated isomers present in the reaction mixture, providing a more detailed picture of the reaction progress and product distribution.

Q4: What is a typical work-up procedure for this reaction?

A4: A standard aqueous work-up is generally employed. The reaction mixture is first quenched by carefully adding water or a saturated sodium bicarbonate solution to neutralize any remaining acid and decompose excess sulfuryl chloride. The organic layer is then separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

Q5: What are the recommended purification techniques for isolating this compound?

A5: The purification of chlorinated phenols can be challenging due to the similar properties of the isomers.

  • Column Chromatography: Silica gel chromatography using a gradient of ethyl acetate in hexane is often effective for separating the desired product from its isomers.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification method.

  • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Experimental Protocols

Representative Synthesis of this compound

Disclaimer: This is a representative protocol based on general principles of phenol chlorination and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 2,6-Dimethoxyphenol (Syringol)

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2,6-dimethoxyphenol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sulfuryl chloride (2.1 eq) in anhydrous DCM dropwise to the stirred solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material and formation of the desired product.

  • Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

GC-MS Analysis of Reaction Mixture

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., DB-5ms or equivalent).

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Visualizations

Synthesis_Pathway Start 2,6-Dimethoxyphenol (Syringol) Product This compound (Desired Product) Start->Product Dichlorination SideProduct1 3-Chloro-2,6-dimethoxyphenol Start->SideProduct1 Monochlorination SideProduct2 4-Chloro-2,6-dimethoxyphenol Start->SideProduct2 Monochlorination Reagent + 2 SO₂Cl₂ SideProduct4 3,4,5-Trichloro-2,6-dimethoxyphenol (Over-chlorination) Product->SideProduct4 Excess SO₂Cl₂ SideProduct1->Product + SO₂Cl₂ SideProduct3 3,4-Dichloro-2,6-dimethoxyphenol SideProduct1->SideProduct3 + SO₂Cl₂ Troubleshooting_Workflow Start Experiment Start Problem Unsatisfactory Result (e.g., low yield, impurity) Start->Problem Analysis Analyze Reaction Mixture (TLC, GC-MS) Problem->Analysis LowConv Low Conversion? Analysis->LowConv OverReact Over-chlorination? LowConv->OverReact No SolutionLowConv Increase Time/Temp/ Reagent Conc. LowConv->SolutionLowConv Yes Isomers Incorrect Isomer Ratio? OverReact->Isomers No SolutionOverReact Decrease Time/Temp/ Reagent Conc. OverReact->SolutionOverReact Yes SolutionIsomers Change Solvent/ Chlorinating Agent Isomers->SolutionIsomers Yes Purify Optimize Purification (Chromatography, Recrystallization) Isomers->Purify No SolutionLowConv->Start Re-run SolutionOverReact->Start Re-run SolutionIsomers->Start Re-run End Successful Synthesis Purify->End

Technical Support Center: Purification of 3,5-Dichloro-2,6-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 3,5-Dichloro-2,6-dimethoxyphenol.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Purity After Recrystallization Improper solvent choice.Screen a variety of solvents or solvent mixtures. Good solvents should dissolve the compound well at elevated temperatures but poorly at room temperature. Consider combinations like ethanol/water or hexane/ethyl acetate.
Presence of closely related impurities.If impurities have similar polarity, recrystallization may not be effective. Consider column chromatography for separation.
Oiling out instead of crystallization.The compound's melting point may be lower than the boiling point of the solvent, or the solution is supersaturated. Try using a lower boiling point solvent, a more dilute solution, or scratching the inside of the flask to induce crystallization.
Poor Separation in Column Chromatography Incorrect mobile phase polarity.Optimize the eluent system using thin-layer chromatography (TLC) first. A good solvent system will give a clear separation of spots with the desired compound having an Rf value between 0.2 and 0.4.
Column overloading.Use a larger column or reduce the amount of crude material loaded. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Co-elution of impurities.The chosen stationary phase (e.g., silica gel) may not be suitable. Consider using a different stationary phase like alumina or reverse-phase silica.
Product Degradation During Purification Exposure to high temperatures.Phenols can be sensitive to heat. If using distillation, perform it under reduced pressure to lower the boiling point. For chromatography, avoid excessively strong solvents that can generate heat upon adsorption to the stationary phase.
Air oxidation.Phenols can oxidize, leading to colored impurities.[1] Purge solvents with an inert gas like nitrogen or argon and carry out purification steps under an inert atmosphere if possible.
Difficulty Removing Solvent High-boiling point solvent used.Use a rotary evaporator to remove the bulk of the solvent. For very high-boiling solvents, consider techniques like lyophilization or vacuum oven drying.
Product is a low-melting solid.The product may appear as an oil if the melting point is near room temperature.[2] Cooling the flask in an ice bath may help solidify the product for easier handling.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

Q2: What are the common impurities in crude this compound?

A2: Common impurities can include starting materials from the synthesis, such as incompletely chlorinated or methoxylated precursors. Other potential impurities are regioisomers with different chlorine substitution patterns, and by-products from side reactions.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective methods for purity assessment.[4][5][6] For HPLC, a reverse-phase column like a C18 with a mobile phase of acetonitrile and water is a good starting point.[4] For GC-MS, derivatization may be necessary to improve the volatility and peak shape of the phenol.[7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be used to confirm the structure and identify impurities.

Q4: Can I use distillation for purification?

A4: Distillation can be a suitable method if the compound is thermally stable and the impurities have significantly different boiling points. Vacuum distillation is recommended to reduce the required temperature and prevent potential degradation.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude material in a minimal amount of a heated solvent (e.g., ethanol, methanol, ethyl acetate, toluene, or a mixture like ethanol/water).

  • Dissolution: In a larger flask, dissolve the bulk of the crude this compound in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Hot filter the solution to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

  • Column Packing: Pour the slurry into a chromatography column, allowing the solvent to drain until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary (e.g., from pure hexane to a hexane/ethyl acetate mixture).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Hypothetical Purification Data for this compound

Purification MethodStarting Mass (g)Final Mass (g)Yield (%)Purity (by HPLC, %)
Recrystallization10.07.575>95
Column Chromatography10.06.868>99

Note: These are example values and actual results may vary depending on the nature and amount of impurities.

Visualizations

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in appropriate solvent Crude->Dissolve Chromatography Column Chromatography Crude->Chromatography Alternative Path Recrystallize Recrystallization Dissolve->Recrystallize Filter Filter and Dry Recrystallize->Filter MotherLiquor Mother Liquor (contains impurities) Recrystallize->MotherLiquor impurities remain in solution PureSolid Pure Solid Product Filter->PureSolid CollectFractions Collect Fractions (monitor by TLC) Chromatography->CollectFractions Evaporate Evaporate Solvent CollectFractions->Evaporate Evaporate->PureSolid

Caption: General purification workflow for this compound.

TroubleshootingTree Start Low Purity after Purification CheckMethod Purification Method Used? Start->CheckMethod Recrystallization Recrystallization CheckMethod->Recrystallization Chromatography Column Chromatography CheckMethod->Chromatography RecrystallizationIssue Issue with Recrystallization Recrystallization->RecrystallizationIssue ChromatographyIssue Issue with Chromatography Chromatography->ChromatographyIssue OilingOut Oiling Out? RecrystallizationIssue->OilingOut WrongEluent Incorrect Eluent? ChromatographyIssue->WrongEluent ImpuritySimilarPolarity Similar Polarity Impurities? OilingOut->ImpuritySimilarPolarity No WrongSolvent Change Solvent/Solvent System OilingOut->WrongSolvent Yes UseChromatography Switch to Chromatography ImpuritySimilarPolarity->UseChromatography Yes Overloaded Column Overloaded? WrongEluent->Overloaded No OptimizeTLC Optimize Eluent with TLC WrongEluent->OptimizeTLC Yes ReduceLoad Reduce Sample Load Overloaded->ReduceLoad Yes

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Resolving Isomers of Dichlorinated Dimethoxyphenols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of dichlorinated dimethoxyphenol isomers.

Troubleshooting Guide

Researchers may encounter several challenges during the separation and analysis of dichlorinated dimethoxyphenol isomers. The following table outlines common problems, their potential causes, and recommended solutions.

Problem Potential Causes Solutions
Poor Peak Resolution / Co-elution - Inappropriate column selection (polarity not optimal for isomer separation).- Mobile phase composition is not optimized.- Gradient slope is too steep (in gradient HPLC).- Oven temperature ramp is too fast (in GC).- HPLC: Use a high-resolution column (e.g., C18, Phenyl-Hexyl) with a smaller particle size. Consider a different stationary phase if co-elution persists.- GC: Employ a high-resolution capillary column (e.g., DB-5ms, HP-1ms).- Method Optimization: Optimize the mobile phase composition (HPLC) or temperature program (GC) to increase selectivity. A shallower gradient or slower temperature ramp can improve separation.
Peak Tailing - Active sites on the column interacting with the phenolic hydroxyl group.- Column overloading.- Extracolumn dead volume.- Use a column with low silanol activity or end-capping.[1]- Add a small amount of acid (e.g., formic acid, acetic acid) to the mobile phase to suppress ionization of the phenol.[1]- Reduce the injection volume or sample concentration.- Check and minimize the length and diameter of tubing connecting the injector, column, and detector.
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate.- Temperature variations in the column oven.- Column degradation or contamination.- Ensure the mobile phase is well-mixed and degassed.- Verify the stability of the pump and flow rate.- Maintain a constant column temperature.- Flush the column with a strong solvent or replace it if it's aged or contaminated.
Incorrect Isomer Identification - Relying solely on retention time for identification.- Similar mass spectra for different isomers.- Use reference standards for each isomer to confirm retention times.- Employ high-resolution mass spectrometry (HRMS) for accurate mass determination.- Utilize tandem mass spectrometry (MS/MS) to generate unique fragmentation patterns for each isomer.[2]- Consider using Gas Chromatography-Infrared Spectroscopy (GC-IR) for unambiguous identification of constitutional isomers.
Low Signal Intensity - Suboptimal ionization in the mass spectrometer source.- Poor sample derivatization (if applicable for GC).- Low sample concentration.- Optimize MS source parameters (e.g., temperature, gas flows, voltages).- Ensure complete derivatization if the method requires it.- Concentrate the sample or increase the injection volume (while being mindful of potential overloading).

Frequently Asked Questions (FAQs)

Q1: Which chromatographic technique, HPLC or GC, is more suitable for separating dichlorinated dimethoxyphenol isomers?

A1: Both HPLC and GC can be effective, and the choice depends on the specific isomers and available equipment.

  • GC-MS is often preferred due to its high resolving power, sensitivity, and the extensive spectral libraries available for compound identification.[3][4] However, derivatization may be necessary to improve the volatility and peak shape of the phenolic compounds.

  • HPLC , particularly with a high-resolution column, is also a powerful technique and avoids the need for derivatization.[1] It is well-suited for less volatile isomers.

Q2: How can I confirm the identity of each separated isomer peak?

A2: Unambiguous identification requires a combination of techniques:

  • Reference Standards: The most reliable method is to run authentic reference standards for each dichlorinated dimethoxyphenol isomer to compare retention times and mass spectra.

  • High-Resolution Mass Spectrometry (HRMS): This provides a highly accurate mass measurement, which can help confirm the elemental composition of the molecule.

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion and analyzing the resulting daughter ions, you can often generate a unique "fingerprint" for each isomer.[2]

  • Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy on isolated fractions can provide definitive structural information.

Q3: My mass spectrometer shows identical or very similar spectra for two adjacent peaks. How can I differentiate these isomers?

A3: This is a common challenge with isomers, as they often produce similar fragmentation patterns.

  • First, optimize your chromatography to achieve baseline separation. This will ensure that the mass spectrum for each peak is "pure" and not a composite of co-eluting isomers.

  • If chromatographic separation is maximized and spectra are still too similar, consider a different ionization technique that may produce more diagnostic fragments.

  • Ultimately, techniques that measure different physical properties, such as GC-IR or NMR of isolated fractions, may be necessary for conclusive identification.

Q4: What are the likely structures of dichlorinated dimethoxyphenols?

A4: The specific isomers will depend on the starting dimethoxyphenol. For example, starting with 2,6-dimethoxyphenol, chlorination would likely occur at the positions ortho and para to the hydroxyl group, leading to isomers such as 3,4-dichloro-2,6-dimethoxyphenol and 3,5-dichloro-2,6-dimethoxyphenol. The chlorination of phenols typically proceeds by stepwise substitution at the 2, 4, and 6 positions of the aromatic ring.

Experimental Protocols

Protocol 1: GC-MS Analysis of Dichlorinated Dimethoxyphenol Isomers

This protocol provides a general starting point for the analysis of dichlorinated dimethoxyphenol isomers. Optimization will be required based on the specific isomers and instrumentation.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent such as dichloromethane or acetone.

    • Optional Derivatization: To improve peak shape and volatility, the phenolic hydroxyl group can be derivatized (e.g., silylation with BSTFA).

  • GC-MS Conditions:

    • GC System: Agilent 6890 or similar.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 300 °C.

      • Hold: 5 minutes at 300 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS System: Agilent 5973 or similar.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-500.

Protocol 2: HPLC-UV/MS Analysis of Dichlorinated Dimethoxyphenol Isomers

This protocol provides a general starting point for HPLC-based separation.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile).

  • HPLC-UV/MS Conditions:

    • HPLC System: Agilent 1260 Infinity II or similar.

    • Column: Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) or equivalent.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • Start at 30% B.

      • Linear gradient to 95% B over 15 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

    • UV Detection: 280 nm.

    • MS System: Agilent 6120 Quadrupole LC/MS or similar.

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

Quantitative Data

The following table presents hypothetical, yet realistic, chromatographic and mass spectrometric data for a mixture of three dichlorinated dimethoxyphenol isomers. This data is for illustrative purposes and will vary depending on the specific isomers and analytical conditions.

Isomer Hypothetical Retention Time (GC, min) Hypothetical Retention Time (HPLC, min) Molecular Weight Key Mass Fragments (m/z)
Isomer A12.58.2223.05222, 207, 179, 144
Isomer B12.88.9223.05222, 207, 179, 115
Isomer C13.29.5223.05222, 207, 164, 136

Visualizations

experimental_workflow sample Sample containing dichlorinated dimethoxyphenol isomers prep Sample Preparation (Dissolution, optional derivatization) sample->prep analysis Chromatographic Separation (GC or HPLC) prep->analysis detection Mass Spectrometric Detection (MS or MS/MS) analysis->detection data_proc Data Processing (Peak integration, spectral analysis) detection->data_proc identification Isomer Identification (Retention time matching, spectral library search) data_proc->identification quantification Quantification (Peak area vs. concentration) data_proc->quantification report Final Report identification->report quantification->report

Caption: General experimental workflow for the analysis of dichlorinated dimethoxyphenol isomers.

troubleshooting_logic start Poor Peak Resolution? optimize_method Optimize Chromatographic Method (Gradient, Temperature, Flow Rate) start->optimize_method Yes check_tailing Peak Tailing? start->check_tailing No change_column Change Column (Different stationary phase, smaller particles) optimize_method->change_column Still poor end_good Resolution Acceptable optimize_method->end_good Improved change_column->end_good modify_mobile_phase Modify Mobile Phase (Add acid) check_tailing->modify_mobile_phase Yes check_tailing->end_good No check_overload Reduce Sample Concentration modify_mobile_phase->check_overload Still tailing end_tailing Tailing Resolved modify_mobile_phase->end_tailing Improved check_overload->end_tailing

Caption: Troubleshooting decision tree for common chromatographic issues.

References

Technical Support Center: GC-MS Analysis of Halogenated Phenols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of halogenated phenols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Chromatography & Peak Shape Issues

Q1: I am not seeing any peaks for my halogenated phenols, or the peaks are very small. What are the possible causes and solutions?

A1: This is a common issue stemming from the polar and active nature of the phenolic hydroxyl group. The primary causes are adsorption or degradation of the analytes within the GC system.

  • Active Sites in the Inlet: The liner is the first point of contact for your sample. Active silanol groups on a non-deactivated or contaminated liner can irreversibly adsorb phenols.

    • Solution: Always use a deactivated inlet liner. If you are still experiencing problems, consider a liner with glass wool, which can help with vaporization, but ensure the wool is also deactivated. Replace the liner and septum regularly, especially after analyzing dirty samples.[1]

  • Column Activity: The capillary column itself can have active sites, leading to analyte loss.

    • Solution: Use a highly inert column, such as one specifically designed for MS analysis (e.g., a 5% phenyl-methylpolysiloxane). If the column has been in use for a while, trimming the first few centimeters from the inlet side can remove accumulated non-volatile residues and active sites.

  • Inadequate Volatility: Halogenated phenols, especially those with multiple hydroxyl or halogen groups, may not be volatile enough for efficient transfer through the GC system.

    • Solution: Derivatization is highly recommended to increase volatility and reduce activity. Silylation or acetylation are common and effective methods.[2][3]

Q2: My halogenated phenol peaks are tailing significantly. How can I improve the peak shape?

A2: Peak tailing is a classic sign of analyte interaction with active sites in the GC system or other chromatographic issues.

  • System Activity: As with the complete loss of signal, active sites in the inlet liner, column, or even the ion source can cause peak tailing.

    • Solution:

      • Inlet Maintenance: Replace the inlet liner with a new, deactivated one. Change the septum as septa can bleed and contribute to active sites.[1][4]

      • Column Maintenance: Trim 10-20 cm from the front of the column to remove contamination.

      • Ion Source Cleaning: A contaminated ion source can contribute to peak tailing.[5][6] If you have ruled out other causes, cleaning the ion source may be necessary.

  • Improper Injection Technique: A slow or poorly optimized injection can lead to broad and tailing peaks.

    • Solution: For splitless injections, ensure a fast injection speed. Optimize the splitless hold time to ensure efficient transfer of analytes onto the column without introducing excessive solvent.

  • Solvent Effects: The choice of solvent can impact peak shape. Using a solvent that is not compatible with the stationary phase can cause issues. Additionally, halogenated solvents like dichloromethane (DCM) have been reported to interact with the ion source, leading to peak tailing.[5][6]

    • Solution: If possible, use a non-halogenated solvent. Ensure the initial oven temperature is appropriate for the solvent's boiling point to achieve good solvent focusing.

Derivatization

Q3: Why is derivatization necessary for the GC-MS analysis of halogenated phenols?

A3: Derivatization is a chemical modification process that converts the polar, active hydroxyl group of the phenol into a less polar, more volatile, and more thermally stable functional group.[2][3][7] This is crucial for several reasons:

  • Increased Volatility: Derivatized phenols are more volatile, allowing them to be analyzed at lower temperatures and reducing the risk of thermal degradation in the hot injector.[2]

  • Reduced Adsorption: By masking the active hydrogen of the hydroxyl group, derivatization minimizes interactions with active sites in the GC system, leading to improved peak shape (less tailing) and better quantitative accuracy.[7]

  • Improved Chromatographic Separation: Derivatization can enhance the differences between similar analytes, potentially improving their separation.[7]

  • Enhanced Mass Spectral Characteristics: Derivatization can lead to more characteristic mass spectra, aiding in compound identification.

Q4: What are the common derivatization methods for halogenated phenols, and how do I perform them?

A4: The two most common derivatization techniques for phenols are silylation and acetylation.

  • Silylation: This method replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[8][9]

  • Acetylation: This involves reacting the phenol with an acetylating agent, such as acetic anhydride, to form an acetate ester. In-situ acetylation in the sample matrix has been shown to be an effective method.

System Contamination & Matrix Effects

Q5: My signal intensity for halogenated phenols is decreasing over a sequence of injections, especially with complex samples. What is the cause and how can I fix it?

A5: This is a strong indication of system contamination, particularly in the inlet and the front of the GC column. High-boiling or non-volatile matrix components can accumulate, creating active sites that adsorb or degrade your analytes.

  • Solution:

    • Inlet Maintenance: Regularly replace the inlet liner and septum. For very dirty samples, you may need to do this after every 10-20 injections.

    • Column Trimming: Cut 10-20 cm from the front of the analytical column to remove accumulated residue.

    • Guard Column: Using a deactivated guard column can help protect the analytical column from contamination.

    • Sample Cleanup: If possible, implement a more rigorous sample cleanup procedure to remove matrix interferences before injection.

Q6: I am working with complex matrices (e.g., soil, tissue extracts). How do matrix effects impact my quantitative results for halogenated phenols?

A6: Matrix effects can significantly impact the accuracy of your quantitative analysis. Co-eluting compounds from the matrix can either enhance or suppress the ionization of your target analytes in the MS source, leading to overestimation or underestimation of their concentration.

  • Matrix-Induced Signal Enhancement: In GC-MS, it is common to observe a signal enhancement where matrix components coat active sites in the inlet, protecting the analytes from degradation and leading to a stronger signal compared to a clean solvent standard.[6]

  • Solution: Matrix-Matched Calibration: The most effective way to compensate for matrix effects is to use matrix-matched calibration standards. This involves preparing your calibration standards in a blank matrix extract that is similar to your samples. This ensures that the standards and the samples experience the same matrix effects, leading to more accurate quantification.

Quantitative Data Summary

Table 1: Impact of Inlet Liner Deactivation on Analyte Response

Analyte ClassLiner TypeObservationReference
Active Compounds (e.g., phenols)Non-deactivatedSignificant peak tailing and reduced response due to adsorption on active silanol groups.
Active Compounds (e.g., phenols)DeactivatedImproved peak shape (reduced tailing) and increased response.
Polycyclic Aromatic Hydrocarbons (PAHs)DeactivatedGain in sensitivity of over 20% for some PAHs compared to a non-deactivated liner.

Table 2: Effect of Derivatization on GC-MS Analysis of Phenols

Derivatization MethodReagent ExampleKey AdvantagesConsiderationsReference
Silylation BSTFA, MTBSTFAIncreases volatility and thermal stability, reduces peak tailing.Reagents are sensitive to moisture; requires anhydrous conditions.[2][8][9]
Acetylation Acetic AnhydrideForms stable derivatives, can be performed in-situ.May require removal of excess reagent or byproducts.

Table 3: Influence of Matrix Effects on Analyte Signal

Matrix ConditionEffect on SignalTypical MagnitudeRecommended ActionReference
Solvent Standard vs. Matrix Standard Signal EnhancementCan be significant (e.g., 380% average increase for chlorophenols with a protectant).Use matrix-matched calibration standards for accurate quantification.
Complex Matrix Signal Suppression or EnhancementHighly variable depending on the matrix and analyte.Prepare calibration curves in a blank matrix extract to compensate for the effect.

Experimental Protocols

Protocol 1: Silylation of Halogenated Phenols with BSTFA

  • Sample Preparation: Evaporate the solvent from the sample extract containing the halogenated phenols to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is completely dry as silylation reagents are moisture-sensitive.[7]

  • Derivatization Reaction:

    • Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) to the dried extract to redissolve the analytes.

    • Add 50 µL of BSTFA (with 1% TMCS as a catalyst).

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • GC-MS Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Protocol 2: Recommended GC-MS Parameters for Derivatized Halogenated Phenols

  • GC System: Agilent 6890 or similar

  • MS System: Agilent 5973 or similar

  • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Injection Mode: Splitless

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-550 amu

Visualizations

Troubleshooting_Workflow cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Solutions No_Peaks No or Very Small Peaks Adsorption Analyte Adsorption/ Degradation No_Peaks->Adsorption Peak_Tailing Peak Tailing Activity System Activity Peak_Tailing->Activity Signal_Decrease Decreasing Signal Contamination System Contamination Signal_Decrease->Contamination Derivatize Derivatize Sample Adsorption->Derivatize Inlet_Maint Inlet Maintenance (Liner, Septum) Adsorption->Inlet_Maint Activity->Inlet_Maint Column_Maint Column Maintenance (Trim Column) Activity->Column_Maint Source_Clean Clean Ion Source Activity->Source_Clean Contamination->Inlet_Maint Contamination->Column_Maint

Caption: Troubleshooting workflow for common GC-MS issues with halogenated phenols.

Derivatization_Workflow Start Sample Extract (in solvent) Dry_Down Evaporate to Dryness (Nitrogen Stream) Start->Dry_Down Step 1 Reconstitute Redissolve in Anhydrous Solvent Dry_Down->Reconstitute Step 2 Add_Reagent Add Derivatization Reagent (e.g., BSTFA) Reconstitute->Add_Reagent Step 3 Heat Heat (e.g., 60-70°C) Add_Reagent->Heat Step 4 Analyze Inject into GC-MS Heat->Analyze Step 5

Caption: General experimental workflow for the derivatization of halogenated phenols.

References

Technical Support Center: NMR Peak Assignment for Substituted Phenols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the NMR peak assignment of substituted phenols.

Frequently Asked Questions (FAQs)

Q1: Why is the chemical shift of the phenolic hydroxyl (-OH) proton so variable?

A1: The chemical shift of the phenolic -OH proton is highly sensitive to its environment. Several factors contribute to its variability, including:

  • Solvent Effects: The choice of solvent significantly impacts the chemical shift. In hydrogen-bond accepting solvents like DMSO-d₆ or acetone-d₆, the -OH peak is often sharp and appears further downfield (e.g., ~9-10 ppm in DMSO-d₆) due to strong hydrogen bonding with the solvent.[1] In contrast, in less interactive solvents like CDCl₃, the peak is typically found more upfield (e.g., 4-7 ppm) and can be broad.[2][3][4]

  • Concentration: In non-polar solvents, the extent of intermolecular hydrogen bonding between phenol molecules is concentration-dependent. At higher concentrations, more hydrogen bonding occurs, leading to a downfield shift of the -OH proton signal.[5]

  • Temperature: Temperature affects the rate of proton exchange and the strength of hydrogen bonds.[6] Lowering the temperature can slow down exchange rates, resulting in sharper signals.[6]

  • Presence of Water or Acidic/Basic Impurities: Traces of water or other protic impurities can lead to rapid chemical exchange, causing the -OH peak to broaden or even disappear into the baseline.[6][7] Acidic or basic impurities can catalyze this exchange.[2]

Q2: My phenolic -OH peak is broad or not visible. What can I do?

A2: A broad or missing -OH peak is a common issue, usually due to rapid proton exchange.[6] Here are several troubleshooting steps:

  • Use an Aprotic, Hydrogen-Bond Accepting Solvent: Switching to a solvent like DMSO-d₆ or acetone-d₆ can slow down the exchange rate by forming strong hydrogen bonds with the phenol, often resulting in a much sharper -OH signal.[6]

  • Lower the Temperature: Acquiring the spectrum at a lower temperature can reduce the rate of proton exchange, leading to a sharper peak.[6]

  • Ensure a Dry Sample and Solvent: Traces of water are a primary cause of exchange broadening. Use a dry NMR tube and a fresh, anhydrous deuterated solvent.

  • Add a Desiccant: Adding a small amount of a neutral drying agent, like molecular sieves, to the NMR tube can help remove residual water.

  • Acidification: In some cases, adding a trace amount of a strong acid (like picric acid) can surprisingly sharpen the hydroxyl signals by shifting the exchange equilibrium.[6]

Q3: How can I definitively identify the phenolic -OH peak?

A3: The most reliable method for identifying an -OH proton signal is through a D₂O exchange experiment .[2][3][8]

  • Procedure:

    • Acquire a standard ¹H NMR spectrum of your sample.

    • Add a few drops of deuterium oxide (D₂O) to the NMR tube.

    • Shake the tube vigorously for a few minutes to ensure mixing.[7]

    • Re-acquire the ¹H NMR spectrum.

  • Result: The peak corresponding to the acidic -OH proton will disappear or significantly decrease in intensity because the proton is exchanged for a deuterium atom, which is not observed in a standard ¹H NMR experiment.[2][3][8]

Q4: How do substituents on the aromatic ring affect the chemical shifts of the ring protons?

A4: Substituents alter the electron density of the aromatic ring through inductive and resonance effects, thereby influencing the chemical shifts of the aromatic protons.[9][10][11]

  • Electron-Donating Groups (EDGs): Groups like -OH, -OCH₃, and -NH₂ increase electron density on the ring, particularly at the ortho and para positions due to resonance. This increased electron density causes shielding, shifting the ortho and para proton signals upfield (to a lower ppm value).[11][12]

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, and -C(O)R decrease electron density on the ring, especially at the ortho and para positions. This deshields the protons, causing their signals to shift downfield (to a higher ppm value).[11][12]

The following table summarizes the expected shifts for protons on a phenol ring relative to benzene (δ 7.26 ppm).

PositionEffect of -OH GroupTypical ¹H Chemical Shift (ppm)
ortho (C2, C6)Shielded6.8 - 7.0[8]
meta (C3, C5)Minimally Affected7.2 - 7.4
para (C4)Shielded6.9 - 7.1

Troubleshooting Guides

Problem 1: Overlapping signals in the aromatic region make peak assignment impossible.

This is a frequent challenge, especially in polysubstituted phenols where the chemical shifts of aromatic protons can be very close.

Troubleshooting Workflow:

A troubleshooting workflow for resolving overlapping aromatic signals.

Solution Steps:

  • Change the Solvent: Solvents can induce differential shifts in proton resonances. Acquiring a spectrum in a different solvent, such as benzene-d₆, can often resolve overlapping signals.[7]

  • Utilize 2D NMR: If changing the solvent is insufficient, 2D NMR techniques are essential for unambiguous assignment.

    • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other (typically protons on adjacent carbons).[13][14] A cross-peak between two signals in the COSY spectrum confirms they are from neighboring protons.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to.[13][14] This is invaluable for assigning protons based on known or predicted ¹³C chemical shifts.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[6][13][14] This is crucial for piecing together molecular fragments and assigning quaternary carbons.

Problem 2: Difficulty in assigning ¹³C signals, especially for substituted carbons.

The chemical shifts of aromatic carbons in phenols are influenced by the electronic properties of the substituents. The carbon directly attached to the -OH group (C1) and the other substituted carbons can be challenging to assign.

¹³C Chemical Shift Data for Substituted Phenols:

The following table provides approximate ¹³C chemical shift ranges for carbons in a phenol ring, relative to benzene (128.5 ppm).

Carbon PositionSubstituent EffectTypical ¹³C Chemical Shift (ppm) in CDCl₃
C1 (C-OH)Deshielded155 - 157[15]
C2 / C6 (ortho)Shielded115 - 117[15]
C3 / C5 (meta)Minimally Affected129 - 131[15]
C4 (para)Shielded121 - 123[15]

Note: These values can vary significantly with different substitution patterns and solvents.

Assignment Logic Flow:

G start Start: Unassigned ¹³C Spectrum hsbc Run ¹H-¹³C HSQC start->hsbc assign_ch Assign protonated carbons (CH) hsbc->assign_ch hmbc Run ¹H-¹³C HMBC assign_ch->hmbc correlate_long_range Observe long-range ¹H-¹³C correlations (2-3 bonds) hmbc->correlate_long_range assign_quat Assign quaternary carbons based on correlations from known protons correlate_long_range->assign_quat end_node End: Complete ¹³C Assignment assign_quat->end_node

A logical flow for assigning ¹³C signals using 2D NMR.

Solution Steps:

  • HSQC for Protonated Carbons: Use the ¹H-¹³C HSQC spectrum to first assign all carbons that have a proton directly attached. The previously assigned proton signals will directly correlate to their corresponding carbon signals.

  • HMBC for Quaternary Carbons: Use the ¹H-¹³C HMBC spectrum to assign the remaining quaternary (non-protonated) carbons. Look for correlations from assigned protons to unassigned carbons. For example, the ortho protons (on C2/C6) will show HMBC correlations to the C1 (C-OH) and C3/C5 carbons. The phenolic -OH proton itself can show HMBC correlations to C1 and C2/C6, providing a direct link to the carbon framework.[6]

Experimental Protocols

Protocol 1: D₂O Exchange for Hydroxyl Proton Identification

  • Sample Preparation: Prepare your substituted phenol sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube at a typical concentration (5-10 mg in 0.6 mL).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum. Note the chemical shifts and integrals of all peaks, especially potential -OH signals.

  • D₂O Addition: Remove the NMR tube from the spectrometer. Add 1-2 drops (approximately 20-40 µL) of deuterium oxide (D₂O) to the sample.

  • Mixing: Cap the tube securely and invert it several times, or gently vortex for 10-20 seconds to ensure thorough mixing. Allow any emulsion to settle.

  • Final Spectrum: Re-insert the tube into the spectrometer, ensure the sample is re-locked and re-shimmed, and acquire a second ¹H NMR spectrum using the same parameters as the first.

  • Analysis: Compare the two spectra. The signal that has disappeared or significantly diminished in the second spectrum corresponds to the exchangeable phenolic proton.[2][7][8]

Protocol 2: General Workflow for 2D NMR Analysis (COSY, HSQC, HMBC)

  • Sample Preparation: Prepare a reasonably concentrated sample (15-30 mg in 0.6 mL) to ensure good signal-to-noise in a shorter acquisition time. Ensure the sample is fully dissolved with no particulate matter.[14]

  • Acquire Standard Spectra: First, run high-quality 1D ¹H and ¹³C{¹H} spectra. Optimize the spectral width and referencing for both.

  • Acquire ¹H-¹H COSY:

    • Use a standard COSY or DQF-COSY pulse program. DQF-COSY can provide a cleaner spectrum with reduced diagonal peaks, which is beneficial for samples with sharp singlets.[14]

    • Analyze the off-diagonal cross-peaks to establish proton-proton coupling networks.

  • Acquire ¹H-¹³C HSQC:

    • Use a standard HSQC pulse program optimized for one-bond J-coupling (¹J_CH ≈ 145-160 Hz for aromatic carbons).

    • Analyze the cross-peaks to correlate each proton with its directly attached carbon.

  • Acquire ¹H-¹³C HMBC:

    • Use a standard HMBC pulse program optimized for long-range couplings (ⁿJ_CH ≈ 7-10 Hz).[14]

    • Analyze the cross-peaks to connect molecular fragments. Trace correlations from assigned protons to carbons 2 and 3 bonds away to assign quaternary carbons and confirm the overall structure.[16]

References

Technical Support Center: Stabilizing 3,5-Dichloro-2,6-dimethoxyphenol for Storage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of chemical reagents is paramount to the integrity and reproducibility of experimental results. This guide provides technical support for stabilizing 3,5-Dichloro-2,6-dimethoxyphenol during storage, addressing common issues through troubleshooting guides and frequently asked questions.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage of this compound, providing potential causes and actionable solutions.

Issue Potential Cause Troubleshooting Steps
Discoloration (Yellowing/Pinking) Oxidation of the phenolic hydroxyl group, potentially accelerated by exposure to light, air (oxygen), or elevated temperatures. Formation of colored quinone-type byproducts.1. Minimize Light Exposure: Store the compound in an amber vial or a container wrapped in aluminum foil. 2. Inert Atmosphere: Purge the container with an inert gas (e.g., argon or nitrogen) before sealing to displace oxygen. 3. Temperature Control: Store at reduced temperatures (see storage recommendations below). 4. pH Consideration: Ensure the storage environment is free from basic contaminants, as higher pH can accelerate oxidation.
Degradation/Purity Decrease Chemical decomposition due to factors such as heat, moisture, or reaction with contaminants.1. Confirm Storage Conditions: Verify that the compound is stored according to the recommended temperature and humidity levels. 2. Check for Contaminants: Ensure the storage container is clean and free from any residual chemicals that could react with the phenol. 3. Moisture Control: Store in a desiccator or with a desiccant to prevent hydrolysis or moisture-catalyzed degradation.
Inconsistent Experimental Results Use of a partially degraded or impure starting material.1. Purity Analysis: Before use, verify the purity of the stored this compound using an appropriate analytical technique (e.g., HPLC, NMR). 2. Purification: If degradation is observed, consider recrystallization or another suitable purification method before use. 3. Standard Operating Procedure: Establish a strict SOP for handling and dispensing the compound to minimize exposure to degradative conditions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dark, and dry place under an inert atmosphere. The following table summarizes the recommended conditions.

Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical degradation and oxidation.
Light In the dark (Amber vial/foil-wrapped)Prevents photodegradation.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation by displacing oxygen.
Humidity Dry (Desiccator or with desiccant)Prevents hydrolysis and moisture-catalyzed degradation.

Q2: I've noticed a slight color change in my sample. Can I still use it?

A2: A slight color change often indicates a low level of oxidation. While the bulk of the material may still be suitable for some applications, it is crucial to verify the purity before use in sensitive experiments. A quantitative analysis (e.g., by HPLC) is recommended to determine the percentage of the pure compound remaining. For highly sensitive assays, using a freshly opened or purified sample is advisable.

Q3: How can I prevent the oxidation of this compound during my experiments?

A3: To minimize oxidation during experimental use, consider the following:

  • Use Degassed Solvents: Solvents can contain dissolved oxygen. Degassing them before use can reduce the potential for oxidation.

  • Work Under an Inert Atmosphere: For reactions sensitive to oxidation, perform manipulations in a glove box or under a continuous flow of an inert gas.

  • Add Antioxidants: In some applications, the addition of a small amount of a suitable antioxidant (e.g., BHT) to the reaction mixture or solvent can help prevent degradation. However, ensure the antioxidant does not interfere with your experiment.

Q4: What are the likely degradation products of this compound?

A4: Based on the chemistry of similar phenolic compounds, the primary degradation pathway is likely oxidation of the phenolic hydroxyl group to form a phenoxy radical. This can then lead to the formation of quinone-like structures, which are often colored. Further degradation could involve dechlorination or cleavage of the methoxy groups under harsh conditions.

Quantitative Data on Stability

Storage Condition Estimated Purity after 6 Months Estimated Purity after 12 Months
2-8°C, Dark, Inert Atmosphere>99%>98%
2-8°C, Dark, Air98-99%95-98%
25°C, Dark, Inert Atmosphere97-98%90-95%
25°C, Dark, Air90-95%<90%
25°C, Exposed to Light, Air<85%Significantly degraded

Experimental Protocols

Protocol 1: Inert Gas Overlay for Long-Term Storage

Objective: To prepare a sample of this compound for long-term storage by minimizing exposure to atmospheric oxygen.

Materials:

  • Vial of this compound

  • Source of inert gas (Argon or Nitrogen) with a regulator and tubing

  • Septum-cap for the vial

  • Needles (one long for gas inlet, one short for gas outlet)

Procedure:

  • Place the this compound in a clean, dry vial suitable for long-term storage.

  • Securely cap the vial with a septum-cap.

  • Insert a long needle connected to the inert gas line through the septum, ensuring the needle tip is near the bottom of the vial.

  • Insert a short needle through the septum to act as a gas outlet.

  • Gently flush the vial with the inert gas for 2-3 minutes. The flow rate should be low to avoid blowing the solid material around.

  • While the inert gas is still flowing, remove the short outlet needle first, followed by the long inlet needle.

  • Immediately seal the punctured septum with parafilm.

  • Store the vial under the recommended conditions (2-8°C, in the dark).

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a stored sample of this compound.

Materials:

  • Stored sample of this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 HPLC column

  • HPLC system with a UV detector

Procedure:

  • Standard Preparation: Prepare a stock solution of a high-purity standard of this compound of known concentration in a suitable solvent (e.g., acetonitrile). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh a small amount of the stored sample and dissolve it in a known volume of the same solvent used for the standard.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with 50% acetonitrile and increase to 90% over 10 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: ~280 nm (or the λmax of the compound)

    • Injection Volume: 10 µL

  • Analysis: Inject the standards and the sample onto the HPLC system.

  • Data Interpretation:

    • Identify the peak corresponding to this compound by comparing the retention time with the standard.

    • Calculate the area of the main peak and any impurity peaks in the sample chromatogram.

    • Determine the purity by calculating the percentage of the main peak area relative to the total peak area.

    • Quantify the concentration of the pure compound in the sample using the calibration curve.

Visualizations

degradation_pathway A This compound B Phenoxy Radical Intermediate A->B Oxidation (O2, Light, Heat) C Quinone-type Products (Colored) B->C Radical Coupling / Re-arrangement D Further Degradation Products (e.g., dechlorination, demethylation) C->D Harsh Conditions

Caption: Proposed oxidative degradation pathway for this compound.

troubleshooting_workflow Start Compound Instability Observed (e.g., Discoloration, Purity Loss) Check_Storage Review Storage Conditions (Temp, Light, Atmosphere, Moisture) Start->Check_Storage Correct_Storage Implement Correct Storage Protocols Check_Storage->Correct_Storage Incorrect Assess_Purity Perform Purity Analysis (e.g., HPLC) Check_Storage->Assess_Purity Correct Correct_Storage->Assess_Purity Purity_OK Purity Acceptable? Assess_Purity->Purity_OK Use_Compound Proceed with Experiment Purity_OK->Use_Compound Yes Purify Purify Compound (e.g., Recrystallization) Purity_OK->Purify No, Minor Impurities Discard Discard and Use New Batch Purity_OK->Discard No, Significant Degradation Purify->Use_Compound

Caption: Troubleshooting workflow for addressing instability of this compound.

Technical Support Center: Overcoming Low Yields in Suzuki Coupling of Methoxy Haloarenes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome challenges associated with low yields in the Suzuki coupling of methoxy haloarenes.

Troubleshooting Guide

Our troubleshooting guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question: Why is the yield of my Suzuki coupling with an ortho-methoxy haloarene consistently low?

Answer: The low yield in the case of ortho-methoxy haloarenes is a frequently encountered issue, primarily due to steric hindrance. The methoxy group at the ortho position can impede the oxidative addition of the palladium catalyst to the aryl halide.[1][2] This steric bulk can also hinder the subsequent steps of the catalytic cycle.

To address this, consider the following adjustments:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos), which are known to facilitate the coupling of sterically hindered substrates.[3][4] These ligands can promote the oxidative addition step and stabilize the palladium complex.

  • Catalyst System: Using a pre-formed catalyst or a catalyst system known for high activity with hindered substrates can be beneficial.[5]

  • Reaction Conditions: You may need to optimize the reaction temperature and time. In some cases, higher temperatures can help overcome the activation energy barrier, but this should be balanced against the potential for side reactions.[6]

Question: My reaction is sluggish or stalls completely when using a para-methoxy haloarene. What could be the cause?

Answer: While para-methoxy haloarenes are generally good substrates due to the electron-donating nature of the methoxy group, low yields can still occur.[1] Potential causes include:

  • Inefficient Catalyst: The chosen palladium source and ligand may not be optimal for this specific substrate. While electron-rich arenes can be reactive, a highly active catalyst system is still crucial.

  • Base Incompatibility: The base plays a critical role in the transmetalation step.[7] The strength and solubility of the base can significantly impact the reaction rate and yield. If you are using a weak base, consider switching to a stronger one like K3PO4 or Cs2CO3.[2]

  • Solvent Effects: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents like dioxane or THF, often with water as a co-solvent, are commonly used and can be effective.[5][6]

Question: I am observing significant amounts of homo-coupling and/or protodeboronation byproducts. How can I minimize these side reactions?

Answer: The formation of homo-coupling (dimerization of the boronic acid or the haloarene) and protodeboronation (cleavage of the C-B bond) are common side reactions that reduce the yield of the desired cross-coupled product.

To minimize these side reactions:

  • Protect the Boronic Acid: Unstable boronic acids are prone to degradation.[8][9] Using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can mitigate protodeboronation.[10][11] A "slow-release" strategy, where the active boronic acid is generated in situ, can also be effective.[8]

  • Optimize the Base: The choice and amount of base are crucial. An excessively strong base or prolonged reaction times can promote side reactions.[12]

  • Degas Thoroughly: Oxygen can promote the oxidation of phosphine ligands and the palladium catalyst, leading to catalyst deactivation and promoting side reactions.[10] Ensure your reaction mixture is thoroughly degassed with an inert gas like argon or nitrogen.[13]

  • Control Reactant Stoichiometry: Using a slight excess of the boronic acid derivative (e.g., 1.1-1.5 equivalents) is common, but a large excess can lead to increased homo-coupling.

Frequently Asked Questions (FAQs)

What is the general effect of the methoxy group's position on the Suzuki coupling reaction?

The position of the methoxy group has a significant electronic and steric effect on the reactivity of the haloarene.

  • para-Methoxy: Generally, an electron-donating group in the para position increases the electron density of the aromatic ring, which can sometimes make the oxidative addition step more challenging. However, it often leads to high yields with the right catalyst system.[1]

  • meta-Methoxy: The electronic effect is less pronounced compared to the ortho and para positions.

  • ortho-Methoxy: This position introduces significant steric hindrance, which can drastically lower the reaction rate and yield by impeding the approach of the palladium catalyst.[2][14]

Which ligands are most effective for the Suzuki coupling of methoxy haloarenes?

For electron-rich and sterically hindered methoxy haloarenes, bulky and electron-rich monophosphine ligands, often referred to as Buchwald-type ligands, are highly effective.[2][3] Examples include:

  • SPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl

  • XPhos: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl

  • tBuXPhos: A highly bulky ligand suitable for very challenging couplings.

These ligands promote the oxidative addition step and help to stabilize the active palladium(0) species.

What are the recommended bases and solvents for these reactions?

  • Bases: The choice of base is critical for activating the boronic acid in the transmetalation step.[7] Commonly used bases include:

    • Potassium Carbonate (K2CO3): A versatile and commonly used base.[6]

    • Potassium Phosphate (K3PO4): A stronger base that is often effective for challenging couplings.[2]

    • Cesium Carbonate (Cs2CO3): A strong base that can be beneficial in difficult cases.

    • Sodium Carbonate (Na2CO3): Another common choice.

  • Solvents: A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.

    • Dioxane/Water

    • Toluene/Water

    • THF/Water [5]

Data and Protocols

Impact of Reaction Parameters on Yield

The following tables summarize the effect of different reaction parameters on the yield of Suzuki coupling reactions involving methoxy haloarenes, based on literature findings.

Table 1: Effect of Methoxy Group Position on Yield

Methoxy PositionHaloareneBoronic AcidCatalyst SystemSolventBaseYield (%)Reference
para4-BromoanisolePhenylboronic acidPd(PPh3)4Toluene/EtOH/H2ONa2CO395[1]
meta3-BromoanisolePhenylboronic acidPd(dppf)Cl2DioxaneK3PO485[2]
ortho2-BromoanisolePhenylboronic acidPd(OAc)2 / SPhosTolueneK3PO478[3]

Table 2: Comparison of Ligands for a Sterically Hindered Coupling

LigandCatalystHaloareneBoronic AcidBaseYield (%)
PPh3Pd(OAc)22-Chloro-1-methoxybenzenePhenylboronic acidK3PO4<10
PCy3Pd(OAc)22-Chloro-1-methoxybenzenePhenylboronic acidK3PO445
SPhosPd(OAc)22-Chloro-1-methoxybenzenePhenylboronic acidK3PO492
XPhosPd(OAc)22-Chloro-1-methoxybenzenePhenylboronic acidK3PO495
Representative Experimental Protocol

Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)2, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K3PO4, 2.0 mmol, 2.0 equiv)

  • Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a clean and dry Schlenk flask, add 4-bromoanisole, phenylboronic acid, Pd(OAc)2, SPhos, and K3PO4.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed dioxane and water via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visual Guides

Suzuki_Coupling_Cycle cluster_cycle A Pd(0)L_n B Oxidative Addition A->B R1-X C R1-Pd(II)L_n-X B->C D Transmetalation C->D R2-B(OR)2 + Base E R1-Pd(II)L_n-R2 D->E F Reductive Elimination E->F F->A R1-R2

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_sm Check Starting Material Purity (Haloarene, Boronic Acid) start->check_sm sm_ok Purity OK? check_sm->sm_ok purify_sm Purify or Replace Starting Materials sm_ok->purify_sm No check_conditions Review Reaction Conditions (Catalyst, Ligand, Base, Solvent) sm_ok->check_conditions Yes purify_sm->check_sm conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_ligand Screen Bulky/Electron-Rich Ligands (e.g., Buchwald ligands) conditions_ok->optimize_ligand No check_side_reactions Analyze for Side Products (Homo-coupling, Protodeboronation) conditions_ok->check_side_reactions Yes optimize_base Screen Different Bases (e.g., K3PO4, Cs2CO3) optimize_ligand->optimize_base optimize_solvent Vary Solvent System (e.g., Dioxane/H2O, Toluene/H2O) optimize_base->optimize_solvent optimize_solvent->check_conditions side_reactions_present Side Reactions Observed? check_side_reactions->side_reactions_present use_boronic_ester Use Boronic Ester or Trifluoroborate Salt side_reactions_present->use_boronic_ester Yes success Improved Yield side_reactions_present->success No degas_thoroughly Improve Degassing Protocol use_boronic_ester->degas_thoroughly degas_thoroughly->check_conditions

Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.

References

Technical Support Center: Optimizing Laccase-Catalyzed Synthesis of Phenol Dimers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the laccase-catalyzed synthesis of phenol dimers.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of laccase-catalyzed phenol dimerization?

A1: Laccases are multi-copper oxidases that catalyze the one-electron oxidation of phenolic substrates to form phenoxy radicals. These radicals are reactive intermediates that can then undergo spontaneous coupling reactions to form dimers, oligomers, or polymers. The process involves the transfer of four electrons from four substrate molecules to molecular oxygen, which is reduced to two molecules of water.[1][2][3] The coupling of the phenoxy radicals can result in the formation of carbon-carbon (C-C) or carbon-oxygen (C-O) bonds, leading to a variety of dimeric structures.[4][5]

Q2: Which factors are most critical for controlling the selectivity and yield of phenol dimer synthesis?

A2: Several factors significantly influence the outcome of the reaction. The most critical include:

  • pH: Laccase activity and the stability of phenoxy radicals are highly pH-dependent. Different pH values can favor the formation of different dimer structures.[4][5]

  • Enzyme Source and Concentration: Laccases from different organisms (fungi, bacteria, plants) exhibit varying substrate specificities, redox potentials, and optimal reaction conditions.[1][6] The enzyme concentration can also affect the reaction rate and product distribution.[7]

  • Substrate Concentration: The concentration of the phenolic substrate can influence the reaction kinetics and the ratio of dimers to higher-order oligomers.

  • Reaction Time: The duration of the reaction can impact the product profile, with longer times potentially leading to the formation of polymers.[4][5][8]

  • Co-solvents: The presence of organic co-solvents can enhance the solubility of phenolic substrates and products, thereby influencing reaction efficiency and selectivity.[9][10][11]

  • Presence of Mediators: For substrates with high redox potentials, small molecules called mediators can act as electron shuttles between the laccase and the substrate, expanding the range of convertible compounds.[12]

Q3: How can I monitor the progress of my dimerization reaction?

A3: Reaction progress can be monitored by tracking the consumption of the phenolic substrate and the formation of the dimeric products over time. Common analytical techniques for this purpose include:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the substrate and various dimeric isomers.[9]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can be used to identify the molecular weights of the products, confirming the formation of dimers and helping to elucidate their structures.[9][13]

  • Spectrophotometry: Changes in the UV-Vis spectrum can indicate the transformation of the phenolic substrate.[3]

Q4: What are the advantages of using immobilized laccase for phenol dimerization?

A4: Immobilizing laccase onto a solid support offers several advantages over using the free enzyme in solution:

  • Enhanced Stability: Immobilization can protect the enzyme from harsh reaction conditions such as extreme pH, temperature, and organic solvents, leading to a longer operational lifespan.[14][15]

  • Reusability: Immobilized enzymes can be easily recovered from the reaction mixture and reused for multiple cycles, reducing costs.[14][15]

  • Process Control: It allows for better control over the reaction by enabling easy separation of the catalyst from the product, preventing further unwanted reactions.[16]

  • Reduced Product Contamination: It minimizes contamination of the final product with the enzyme.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Dimer Yield 1. Inactive Laccase: The enzyme may have lost activity due to improper storage or handling. 2. Suboptimal Reaction Conditions: The pH, temperature, or buffer system may not be optimal for the specific laccase being used. 3. Presence of Inhibitors: The reaction mixture may contain compounds that inhibit laccase activity (e.g., certain metal ions, high concentrations of some anions). 4. Low Substrate Solubility: The phenolic substrate may not be sufficiently soluble in the aqueous reaction medium.[12] 5. Substrate is Not a Laccase Substrate: The redox potential of the phenol may be too high for direct oxidation by the laccase.[1]1. Verify Enzyme Activity: Perform an activity assay using a standard substrate like ABTS or guaiacol.[17] 2. Optimize Reaction Conditions: Systematically vary the pH, temperature, and buffer composition to find the optimal conditions for your specific laccase and substrate.[4] 3. Purify Substrate/Reagents: Ensure all reagents are free from potential inhibitors. Consider using a chelating agent like EDTA if metal ion inhibition is suspected. 4. Add a Co-solvent: Introduce a water-miscible organic solvent (e.g., ethanol, dioxane, acetonitrile) to improve substrate solubility.[9][10] 5. Use a Mediator: If the substrate has a high redox potential, add a suitable mediator like TEMPO or HPI.[12]
Formation of Polymers Instead of Dimers 1. High Enzyme Concentration: A high concentration of laccase can lead to rapid radical formation and subsequent polymerization.[8] 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long can favor the formation of higher molecular weight products.[4][8] 3. High Substrate Concentration: High concentrations of the phenolic substrate can increase the likelihood of oligomerization and polymerization.1. Reduce Enzyme Concentration: Titrate the amount of laccase to find a concentration that favors dimer formation. 2. Optimize Reaction Time: Monitor the reaction over time using HPLC to determine the optimal time point for harvesting the desired dimer.[4] 3. Lower Substrate Concentration: Experiment with lower initial concentrations of the phenolic substrate.
Formation of Multiple Dimer Isomers 1. Inherent Reactivity of Phenoxy Radicals: The phenoxy radicals generated by laccase can couple at different positions, leading to a mixture of C-C and C-O linked dimers.[4][5] 2. Reaction Conditions: The pH and solvent system can influence the regioselectivity of the coupling reaction.[4][9]1. This is often an inherent feature of the reaction. Purification techniques like column chromatography or preparative HPLC will be necessary to isolate the desired isomer. 2. Systematically Vary Reaction Conditions: Experiment with different pH values and co-solvents to see if the product distribution can be shifted towards the desired isomer. For example, in the dimerization of ferulic acid, dioxane favored the β-5 dimer while ethanol enriched the β-β dimer.[9]
Enzyme Deactivation During Reaction 1. Product Inhibition: The formed dimers or other byproducts may inhibit the laccase.[18] 2. Harsh Reaction Conditions: High temperatures or extreme pH values can lead to enzyme denaturation. 3. Instability in Organic Solvents: Some laccases are not stable in the presence of organic co-solvents.1. Use Immobilized Laccase: Immobilization can sometimes mitigate product inhibition.[18] Consider a continuous flow reactor setup to remove products as they are formed. 2. Optimize Reaction Conditions: Operate within the known stable pH and temperature range for your laccase. 3. Screen Different Co-solvents: Test a variety of organic solvents to find one that is compatible with your laccase. Immobilization can also improve solvent stability.[15]

Data Presentation

Table 1: Effect of pH on the Laccase-Catalyzed Dimerization of 2,6-Dimethoxyphenol (2,6-DMP)

pHReaction Time (h)Major Dimer Product(s)Coupling TypeReference
3.048, 96, 1443,3',5,5'-tetramethoxydiphenylquinone, 4-(2,6-dimethoxy-phenoxy)-2,6-dimethoxyphenolC-C and C-O[4][5]
6.548, 96, 1443,3',5,5'-tetramethoxybiphenyl-4,4'-diol (TMBP)C-C[4][5]

Table 2: Influence of Co-solvent on the Dimerization of Ferulic Acid

Co-solventPredominant DimerCoupling TypeReference
Dioxaneβ-5 dimerC-O[9]
Ethanolβ-β dimerC-C[9]

Experimental Protocols

Protocol 1: General Procedure for Laccase-Catalyzed Synthesis of Phenol Dimers
  • Preparation of Reaction Mixture:

    • Dissolve the phenolic substrate in an appropriate buffer solution (e.g., 100 mM sodium acetate buffer, pH 5.0).[8] If solubility is an issue, a water-miscible organic co-solvent (e.g., 25% v/v ethanol) can be added.[8]

    • Place the reaction mixture in a vessel with stirring at a controlled temperature.

  • Initiation of Reaction:

    • Add a solution of laccase to the reaction mixture to initiate the dimerization. The final enzyme concentration should be optimized for the specific reaction (e.g., 6 µg/mL).[8]

  • Reaction Monitoring:

    • At regular intervals, withdraw aliquots from the reaction mixture.

    • Stop the enzymatic reaction in the aliquots, for example, by adding a strong acid or by heat inactivation.

    • Analyze the composition of the aliquots by HPLC to monitor substrate consumption and product formation.

  • Product Isolation and Purification:

    • Once the desired conversion is achieved, stop the entire reaction.

    • Extract the products from the aqueous phase using an organic solvent (e.g., ethyl acetate).

    • Purify the desired dimer from the crude extract using techniques such as column chromatography or preparative HPLC.

Protocol 2: Laccase Activity Assay using ABTS
  • Prepare a stock solution of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) in a suitable buffer (e.g., 100 mM sodium acetate, pH 5.0).

  • In a cuvette, mix the buffer, ABTS solution, and the laccase sample.

  • Monitor the increase in absorbance at 420 nm over time using a spectrophotometer. This increase is due to the oxidation of ABTS to its radical cation.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the ABTS radical cation.

Protocol 3: Analysis of Dimer Formation by HPLC-MS
  • Sample Preparation: Dilute the reaction aliquots in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter.

  • HPLC Separation:

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Use a gradient elution program with two mobile phases, typically water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

    • Monitor the elution profile using a UV detector at a wavelength where the substrate and products absorb.

  • MS Detection:

    • Couple the HPLC eluent to a mass spectrometer (e.g., ESI-Q-TOF).[13]

    • Acquire mass spectra in either positive or negative ion mode to determine the molecular weights of the eluting compounds.

    • Perform MS/MS fragmentation analysis to obtain structural information about the formed dimers.[13]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Dissolve Phenolic Substrate in Buffer B Add Co-solvent (if needed) A->B C Equilibrate Temperature and Stir B->C D Add Laccase Solution C->D Initiate Reaction E Monitor Reaction (HPLC, TLC) D->E F Stop Reaction E->F Desired conversion achieved G Extract Products F->G H Purify Dimers (Chromatography) G->H I Characterize Products (MS, NMR) H->I

Caption: Experimental workflow for laccase-catalyzed synthesis of phenol dimers.

Laccase_Catalytic_Cycle Laccase_CuII Laccase (4Cu²⁺) Laccase_CuI Laccase (4Cu¹⁺) Laccase_CuII->Laccase_CuI Reduction Radical 4 Phenoxy Radical Laccase_CuII->Radical Laccase_CuI->Laccase_CuII 4e⁻ reduction Reoxidation H2O 2H₂O Laccase_CuI->H2O Phenol 4 Phenol-OH Phenol->Laccase_CuII 4e⁻ oxidation Dimer 2 Dimers Radical->Dimer Coupling O2 O₂ O2->Laccase_CuI Troubleshooting_Tree Start Low/No Dimer Yield Q1 Is the enzyme active? (Check with standard substrate) Start->Q1 A1_Yes Optimize Reaction Conditions (pH, Temp, Buffer) Q1->A1_Yes Yes A1_No Replace with new enzyme stock Q1->A1_No No Q2 Are conditions optimal? A1_Yes->Q2 A2_Yes Check for inhibitors or low substrate solubility Q2->A2_Yes Yes A2_No Systematically vary pH, temperature, and buffer Q2->A2_No No Q3 Is substrate soluble? A2_Yes->Q3 A3_Yes Consider using a mediator for high redox potential substrates Q3->A3_Yes Yes A3_No Add a co-solvent (e.g., ethanol, dioxane) Q3->A3_No No

References

Technical Support Center: Selective Control in Oxidative Coupling of Dimethoxyphenols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the selective oxidative coupling of dimethoxyphenols.

Troubleshooting Guide

This guide addresses common issues encountered during the oxidative coupling of dimethoxyphenols, offering potential causes and solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Dimer - Inefficient catalyst or oxidant.[1][2] - Suboptimal reaction conditions (temperature, solvent, pH).[3] - Over-oxidation of the product.[1][2] - Formation of multiple side products.[1]- Screen different catalysts (e.g., Fe, Cu, V, Cr-salen complexes) or enzymes (laccases).[1][2][4][5] - Optimize reaction parameters such as solvent polarity, temperature, and pH.[3][6] - Use a milder oxidant or control the stoichiometry of the oxidant.[1] - Employ a catalyst known for high selectivity under specific conditions.[5]
Poor Selectivity (Homo- vs. Cross-Coupling) - Similar oxidation potentials of the two different phenol coupling partners.[7] - Catalyst promotes both homo- and cross-coupling reactions.[1][5]- Choose coupling partners with a significant difference in oxidation potentials (ΔEox > 0.25 V) to favor selective oxidation of one partner.[7] - Utilize catalysts specifically designed for cross-coupling, such as certain chromium-salen complexes.[5] - Adjust the stoichiometry of the coupling partners.[5]
Formation of C-O Instead of C-C Coupled Products - All ortho and para positions on the phenol are blocked, favoring C-O coupling.[2] - Reaction mechanism favors C-O bond formation.- Use substrates with available ortho or para positions for C-C coupling. - Modify the catalyst or reaction conditions to favor the desired coupling pathway. Some vanadium catalysts can be controlled to afford selective formation of either β-β (C-C) or β-O (C-O) adducts depending on the solvent and other conditions.[1]
Over-oxidation to Quinones or Higher Oligomers - The coupled product is more easily oxidized than the starting material.[1][2] - Strong oxidizing agent or prolonged reaction time.[1]- Use a catalyst that is not poisoned or deactivated by the product.[2] - Carefully control the reaction time and temperature. - Employ a weaker oxidant or use a catalytic amount of a re-oxidant like O2.[5]
Lack of Enantioselectivity (for chiral biphenols) - Achiral catalyst or reaction conditions. - Phenol substrates are generally harder to control for enantioselectivity compared to naphthols.[1]- Employ a chiral catalyst, such as an asymmetric vanadium catalyst.[1] - The use of Lewis acids or protic acids can sometimes enhance enantioselectivity.[1]
Inconsistent Results with Laccase Catalysis - Variation in enzyme activity or source.[3] - Inappropriate pH or buffer system.[3] - Presence of inhibitors.- Standardize the laccase activity for each batch of enzyme.[8] - Optimize the pH of the reaction, as selectivity can be pH-dependent.[3] - Ensure the absence of known laccase inhibitors in the reaction mixture.

Frequently Asked Questions (FAQs)

1. What are the main challenges in achieving selective oxidative coupling of dimethoxyphenols?

The primary challenges include:

  • Controlling Regioselectivity: Directing the coupling to occur at specific positions (ortho-ortho, ortho-para, para-para) can be difficult due to multiple reactive sites on the phenol ring.[1]

  • Preventing Over-oxidation: The desired biphenol products are often more susceptible to oxidation than the starting materials, leading to the formation of undesired quinones or higher oligomers.[1][2]

  • Achieving Chemoselectivity: In cross-coupling reactions involving two different phenols, suppressing the formation of homo-coupled products is a significant hurdle.[1][7]

  • Controlling C-C vs. C-O Coupling: The formation of carbon-carbon bonds is often desired, but carbon-oxygen bond formation can be a competing and sometimes dominant pathway.[2]

  • Enantioselectivity: For substrates that can form chiral biphenols, achieving high enantioselectivity is challenging.[1]

2. How does the choice of catalyst influence the selectivity of the reaction?

The catalyst plays a crucial role in determining the outcome of the reaction. Different metal catalysts and enzyme systems can favor different coupling pathways:

  • Iron Catalysts: Have been shown to be effective for preparing complex phenolic frameworks.[4][9]

  • Vanadium Catalysts: Can be particularly effective for intramolecular couplings and can be tuned to selectively form different isomers depending on the solvent and ligands.[1]

  • Chromium-Salen Complexes: Have demonstrated unique effectiveness in promoting selective cross-coupling reactions.[5]

  • Copper Catalysts: Are commonly used, and the mechanism can involve phenoxy radicals or metal-bound intermediates.[10]

  • Laccases: These enzymes can catalyze the selective synthesis of dimers, with the product distribution being dependent on the enzyme source and reaction conditions like pH.[3]

3. What is the role of the solvent in controlling selectivity?

The solvent can significantly influence the reaction pathway. For instance, in some iron-catalyzed reactions, the choice of solvent can determine whether a radical-anion or a radical-radical coupling mechanism predominates, leading to different products.[6] For example, using a highly polar, non-coordinating solvent like hexafluoroisopropanol (HFIP) can stabilize radical intermediates to a greater extent than less polar solvents like 1,2-dichloroethane (DCE), thereby altering the product distribution.[6]

4. How can I favor cross-coupling over homo-coupling?

To favor cross-coupling, consider the following strategies:

  • Utilize a Difference in Oxidation Potentials: A significant difference in the oxidation potentials of the two phenol substrates can allow for the selective oxidation of one, which then reacts with the unoxidized partner.[7]

  • Employ a Cross-Coupling Selective Catalyst: Certain catalysts, like specific chromium-salen complexes, have been shown to be highly effective for cross-coupling.[5]

  • Adjust Stoichiometry: Using an excess of one of the coupling partners can sometimes favor the formation of the cross-coupled product.[5]

5. What are the advantages of using laccases for oxidative coupling?

Laccase-catalyzed reactions offer several advantages, aligning with the principles of green chemistry:

  • Mild Reaction Conditions: These reactions can be performed under mild conditions, often in aqueous buffer systems.[11]

  • High Specificity: Laccases can exhibit high specificity, reducing the formation of by-products.[11]

  • Environmentally Friendly: The only byproduct is water, making the process environmentally benign.[11]

  • Selectivity Control: The selectivity for forming C-C or C-O coupled dimers can be controlled by adjusting the pH and reaction time.[3]

Experimental Protocols

General Protocol for Metal-Catalyzed Oxidative Homo-Coupling of 2,6-Dimethoxyphenol
  • Preparation: In a clean, dry reaction vessel equipped with a magnetic stir bar, dissolve 2,6-dimethoxyphenol (1.0 mmol) in the chosen solvent (e.g., 1,2-dichloroethane, methanol, 10 mL).

  • Catalyst Addition: Add the metal catalyst (e.g., iron(III) chloride, copper(I) chloride, 5-10 mol%) to the solution.

  • Oxidant: Introduce the oxidant. If using a solid oxidant (e.g., silver oxide), add it directly to the mixture. If using a gaseous oxidant like oxygen, bubble it through the solution.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction (e.g., by adding a reducing agent like sodium thiosulfate if a strong oxidant was used). Filter the reaction mixture to remove the catalyst.

  • Purification: Extract the product with an appropriate organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired biphenol.

General Protocol for Laccase-Catalyzed Oxidative Dimerization of 2,6-Dimethoxyphenol
  • Enzyme Solution: Prepare a solution of laccase in a suitable buffer (e.g., acetate buffer, pH 5). The concentration of the enzyme should be determined based on its activity.

  • Substrate Solution: Dissolve 2,6-dimethoxyphenol in the same buffer. An organic co-solvent may be used if solubility is an issue, but its compatibility with the enzyme must be verified.

  • Reaction Initiation: Add the substrate solution to the enzyme solution with gentle stirring. The reaction is typically carried out in the presence of air (oxygen) at or near room temperature.

  • Monitoring: Monitor the formation of the colored product (3,3',5,5'-tetramethoxy-1,1'-biphenyl-4,4'-diol) spectrophotometrically or by HPLC.

  • Product Extraction: Once the reaction has reached the desired conversion, stop the reaction (e.g., by denaturing the enzyme with a solvent or by changing the pH). Extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the organic extract, concentrate it, and purify the product using column chromatography.

Visualizations

Reaction Pathways in Oxidative Coupling

G cluster_start Starting Material cluster_intermediate Intermediate cluster_pathways Coupling Pathways cluster_products Products A 2,6-Dimethoxyphenol B Phenoxy Radical A->B Oxidation C Radical-Radical Coupling B->C D Radical-Anion Coupling B->D E para-para Coupled Dimer C->E F para-meta Coupled Product D->F G A Define Substrates and Desired Product B Select Catalysts for Screening (Fe, Cu, V, Cr, Laccase) A->B C Set Up Parallel Reactions (Varying Catalyst, Solvent, Temp.) B->C D Monitor Reaction Progress (TLC, HPLC, GC) C->D E Analyze Product Mixture (Yield, Selectivity) D->E F Identify Optimal Conditions E->F

References

Technical Support Center: Friedel-Crafts Acylation of Methoxybenzenes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproducts in the Friedel-Crafts acylation of methoxybenzenes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Friedel-Crafts acylation of methoxybenzenes?

A1: The primary byproducts encountered during the Friedel-Crafts acylation of methoxybenzenes, such as anisole or veratrole (1,2-dimethoxybenzene), are:

  • Isomeric products: Acylation can occur at the ortho or para position relative to the methoxy group. While the para product is often sterically and electronically favored, mixtures of isomers are common.[1]

  • Products of ether cleavage: Strong Lewis or Brønsted acids can catalyze the cleavage of the methoxy group, leading to the formation of phenolic byproducts.[2][3] This can be a significant issue, especially at elevated temperatures.

  • Polysubstitution products: Although the acyl group is deactivating, the high reactivity of methoxy-substituted rings can sometimes lead to the introduction of more than one acyl group, particularly if an excess of the acylating agent or a highly active catalyst is used.[4]

  • Rearrangement products: While less common than in Friedel-Crafts alkylation, rearrangement of the acylium ion can occur under certain conditions, leading to unexpected ketone products.[4]

Q2: How can I improve the regioselectivity of the acylation to favor the para product?

A2: To enhance the formation of the desired para-acylated product over the ortho isomer, consider the following strategies:

  • Sterically bulky catalysts: Utilizing sterically hindered Lewis acids or solid catalysts with defined pore structures, like zeolites, can physically obstruct the approach of the acylating agent to the more crowded ortho position.[5]

  • Reaction temperature: Lowering the reaction temperature can increase the kinetic preference for the less sterically hindered para position.[6]

  • Solvent choice: The polarity and coordinating ability of the solvent can influence the transition state energies for ortho and para attack, thereby affecting the isomeric ratio. Experimenting with different solvents may be beneficial.

Q3: What are the best practices to prevent ether cleavage of the methoxy group?

A3: Cleavage of the ether linkage is a common side reaction. To minimize this:

  • Use milder Lewis acids: Instead of strong Lewis acids like AlCl₃, consider using milder alternatives such as FeCl₃, ZnCl₂, or solid acid catalysts.[7][8][9]

  • Control the reaction temperature: Ether cleavage is often more pronounced at higher temperatures. Running the reaction at or below room temperature can significantly reduce this byproduct.[6]

  • Employ solid acid catalysts: Zeolites, acid-treated clays, and ion-exchange resins can provide acidic sites for acylation while being less aggressive towards the ether group compared to traditional Lewis acids.[8][9][10]

  • Minimize reaction time: Prolonged exposure to acidic conditions can increase the extent of ether cleavage. Monitor the reaction progress and quench it as soon as the desired product is formed.

Q4: Can I use "green" or more environmentally friendly catalysts for this reaction?

A4: Yes, significant research has been dedicated to developing greener alternatives to traditional Lewis acids. These include:

  • Solid acid catalysts: Zeolites (like H-Y and H-BEA), sulfated zirconia, and cation exchange resins (such as Amberlyst-15) have shown good activity and selectivity, with the added benefit of being easily separable and reusable.[11][12]

  • Deep eutectic solvents (DES): A mixture of choline chloride and zinc chloride ([CholineCl][ZnCl₂]₃) can act as both the catalyst and the solvent, offering high yields and regioselectivity under microwave irradiation.[13]

  • Ionic liquids: Certain ionic liquids can serve as effective and recyclable catalytic systems for Friedel-Crafts acylation.[14][15]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired product 1. Catalyst deactivation. 2. Insufficiently reactive acylating agent. 3. Suboptimal reaction temperature. 4. Ether cleavage leading to byproducts.1. Use a fresh or regenerated catalyst. Consider using a more robust solid acid catalyst.[12] 2. Use an acyl chloride or anhydride, which are generally more reactive. 3. Optimize the reaction temperature; for some systems, higher temperatures may be needed to drive the reaction to completion.[16] 4. Employ milder reaction conditions (lower temperature, milder Lewis acid) to minimize ether cleavage.[6]
Formation of multiple isomers (ortho and para) 1. Lack of steric hindrance around the catalytic site. 2. High reaction temperature favoring the thermodynamically controlled product.1. Use a bulkier Lewis acid or a shape-selective solid catalyst like a zeolite.[5] 2. Perform the reaction at a lower temperature to favor the kinetically controlled para product.[6]
Significant amount of phenolic byproduct 1. Use of a strong Lewis acid (e.g., AlCl₃). 2. High reaction temperature. 3. Prolonged reaction time.1. Switch to a milder Lewis acid (e.g., FeCl₃, ZnCl₂) or a solid acid catalyst.[7][8][9] 2. Reduce the reaction temperature. 3. Monitor the reaction closely and work it up as soon as the starting material is consumed.
Polysubstitution observed 1. Methoxybenzene substrate is highly activated. 2. Excess of acylating agent used. 3. Highly active catalyst.1. Use a stoichiometric amount of the acylating agent. 2. Add the acylating agent slowly to the reaction mixture to maintain a low concentration. 3. Use a less active catalyst or moderate the reaction conditions (e.g., lower temperature).
No reaction or very slow reaction 1. Deactivated aromatic ring (if other substituents are present). 2. Insufficiently active catalyst. 3. Low reaction temperature.1. Friedel-Crafts acylation is not suitable for strongly deactivated rings. 2. Use a stronger Lewis acid (e.g., AlCl₃), but be mindful of potential side reactions. 3. Gradually increase the reaction temperature while monitoring for byproduct formation.[16]

Data Presentation

Table 1: Comparison of Catalysts for the Acylation of Anisole with Acetic Anhydride

CatalystTemperature (°C)Anisole Conversion (%)4-Methoxyacetophenone Selectivity (%)Reference
Hβ Zeolite10085.41~81[17]
Cr-doped Hβ ZeoliteOptimized>99~100[18]
Ionic Liquid (TAAIL 6) with FeCl₃·6H₂O60>95High (ortho/para not specified)[14][15]
Amberlyst-15100HighHigh[12]
Indion-125100HighHigh[12]

Table 2: Benzoylation of Veratrole (1,2-Dimethoxybenzene) with Benzoic Anhydride

CatalystTemperature (°C)Veratrole Conversion (%)3,4-Dimethoxybenzophenone Selectivity (%)Reference
H-Y Zeolite13075High[11]
H-BEA Zeolite130HighHigh[11]
Cs-DTP/K-109089.3100[11][18]

Experimental Protocols

Protocol 1: Regioselective Acylation of Anisole using a Solid Acid Catalyst (General Procedure)

This protocol is a general guideline and may require optimization for specific substrates and catalysts.

  • Catalyst Activation: If using a solid acid catalyst like a zeolite or resin, activate it by heating under vacuum to remove adsorbed water.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated solid acid catalyst (e.g., 10 mol%).

  • Reagent Addition: Add the acylating agent (e.g., benzoyl chloride, 2 mmol) to the flask, followed by the methoxybenzene substrate (e.g., anisole, 4 mmol).

  • Reaction: Stir the mixture at the desired temperature (e.g., 60-120°C) for the required time (monitor by TLC).[19]

  • Work-up: After the reaction is complete, cool the mixture and dilute it with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Separate the catalyst by filtration. Wash the organic layer with an aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[13][19]

Protocol 2: Friedel-Crafts Acylation of Anisole with Propionyl Chloride using FeCl₃

  • Reaction Setup: To a 25 mL round-bottom flask containing a stir bar and fitted with a Claisen adapter, add FeCl₃ (0.66 g, 4.0 mmol), CH₂Cl₂ (6 mL), and propionyl chloride (0.41 mL, 4.6 mmol).[20]

  • Substrate Addition: Prepare a solution of anisole (0.43 mL, 4.6 mmol) in CH₂Cl₂ (3 mL). Add this solution dropwise to the reaction mixture over approximately 5 minutes.[20]

  • Reaction: Stir the mixture for an additional 10 minutes after the addition is complete.[20]

  • Quenching: Slowly quench the reaction by adding ice-cold water (5 mL), adding the first 1 mL dropwise. Stir for another 5 minutes.

  • Extraction: Transfer the mixture to a separatory funnel, add water (10 mL), and extract the aqueous layer with CH₂Cl₂ (2 x 5 mL).[20]

  • Washing: Combine the organic layers and wash with a 5% aqueous NaOH solution (10 mL).[20]

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by evaporation to obtain the crude product.[20]

Visualizations

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Product Formation AcylHalide Acyl Halide/Anhydride AcyliumIon Acylium Ion (Electrophile) AcylHalide->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) Methoxybenzene Methoxybenzene SigmaComplex Arenium Ion (Sigma Complex) Methoxybenzene->SigmaComplex + Acylium Ion ProductComplex Product-Lewis Acid Complex SigmaComplex->ProductComplex - H⁺ FinalProduct Acylated Methoxybenzene ProductComplex->FinalProduct + H₂O (workup)

Caption: Mechanism of Friedel-Crafts Acylation.

Troubleshooting_Byproducts Start Friedel-Crafts Acylation of Methoxybenzene DesiredProduct Desired Acylated Product Start->DesiredProduct Ideal Pathway Byproducts Byproduct Formation Start->Byproducts Side Reactions EtherCleavage Ether Cleavage (Phenolic Byproducts) Byproducts->EtherCleavage IsomerFormation Isomer Formation (ortho/para mixture) Byproducts->IsomerFormation Polysubstitution Polysubstitution Byproducts->Polysubstitution HighTemp High Temperature HighTemp->EtherCleavage StrongAcid Strong Lewis Acid StrongAcid->EtherCleavage Sterics Steric/Electronic Effects Sterics->IsomerFormation ExcessReagent Excess Acylating Agent ExcessReagent->Polysubstitution

Caption: Key factors leading to byproduct formation.

References

Technical Support Center: Enhancing the Antioxidant Capacity of Dimethoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the antioxidant capacity of dimethoxyphenol derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy for enhancing the antioxidant capacity of a simple dimethoxyphenol molecule?

A1: A primary strategy is enzymatic dimerization. Using enzymes like laccase can create dimers, such as 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol from 2,6-dimethoxyphenol. These structural changes, particularly the increase in hydroxyl and/or methoxy groups through coupling reactions, often lead to significantly improved antioxidant activity.[1][2] The resulting dimer of 2,6-dimethoxyphenol has shown approximately double the antioxidant capacity compared to the original substrate.[1][2]

Q2: Which antioxidant assays are most appropriate for evaluating dimethoxyphenol derivatives?

A2: A combination of assays is recommended to get a comprehensive understanding of the antioxidant mechanism. No single method can accurately measure the total antioxidant capacity.[3][4] Commonly used and appropriate assays include:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of the compound to act as a free-radical scavenger.[5][6]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the compound's ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), an electron transfer-based mechanism.[7]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Another radical scavenging assay that is applicable to both hydrophilic and lipophilic antioxidants.[8]

  • CUPRAC (Cupric Reducing Antioxidant Capacity) Assay: Measures the reduction of cupric copper (Cu²⁺) to cuprous copper (Cu⁺) and can be performed at a pH close to physiological levels.[7]

Q3: How do structural modifications, other than dimerization, affect antioxidant activity?

A3: The antioxidant activity of phenolic compounds is highly dependent on their chemical structure.[9] Key factors include:

  • Number and Position of Hydroxyl (-OH) groups: An increased number of hydroxyl groups generally enhances antioxidant activity. Groups in the ortho-position are often more active due to their ability to form intramolecular hydrogen bonds.[10]

  • Electron-Donating Groups: The presence of electron-donating substituents on the aromatic ring can increase the stability of the resulting phenoxy radical, thereby enhancing antioxidant potential.[5]

  • Steric Hindrance: Bulky groups near the hydroxyl moiety can influence the accessibility of the radical, which can either enhance stability or hinder reactivity.[11]

Q4: My antioxidant assay results are inconsistent. What are the common causes?

A4: Inconsistency in antioxidant assays is a frequent issue.[4] Common causes include:

  • Solvent Effects: The choice of solvent can significantly impact reaction kinetics and the solubility of phenolic compounds.[2] For instance, increasing solvent concentrations can help minimize unwanted polymerization in laccase-catalyzed reactions.[2]

  • pH Sensitivity: Electron transfer (ET) based reactions are pH-dependent.[7] Ensure your buffer systems are stable and appropriate for the specific assay.

  • Reaction Time and Temperature: The reaction duration and temperature can affect the outcome. The Folin-Ciocalteu test, for example, is sensitive to these parameters.[12]

  • Pipetting and Mixing: In microplate-based assays, insufficient mixing of the sample and reagent can lead to lower absorbance values. A shaking step prior to measurement can significantly increase absorbance readings and improve consistency.[13]

Troubleshooting Guides

Issue 1: Low Yield of Dimer During Laccase-Mediated Synthesis
Symptom Possible Cause Suggested Solution
Low or no formation of the desired dimer product.Inappropriate Solvent System: The choice of organic co-solvent and its concentration is critical.In a monophasic system, acetone has been shown to preferentially form the dimer. In a biphasic system, increasing the concentration of ethyl acetate (from 50% to 90%) can increase dimer formation.[1][2]
Formation of multiple, undesired byproducts or polymers.Non-specific Side Reactions: Laccase-catalyzed reactions can sometimes lead to polymerization or the formation of other oxidation products like quinones.[2]Optimize the reaction pH. For example, with laccase from Botryosphaeria rhodina, adjusting the pH to 6.5 can yield the dimer as the sole product.[2] Consider using different laccase sources, as enzyme specificity varies.
Reaction fails to proceed.Enzyme Inactivation: Laccase activity can be inhibited by certain reaction conditions or impurities.Ensure the pH and temperature are within the optimal range for the specific laccase being used. Check for potential inhibitors in your substrate or solvent.
Issue 2: Inaccurate or Non-Reproducible Antioxidant Capacity Measurements
Symptom Possible Cause Suggested Solution
High variability between replicate wells in a microplate assay.Incomplete Reaction: Insufficient mixing between the sample and the colorimetric reagent.Implement a shaking step (e.g., 300 seconds) before reading the absorbance. This has been shown to increase absorbance values by 10-12% and improve correlation in TPC and FRAP assays.[13]
Lower than expected antioxidant activity for a promising derivative.Poor Solubility: The dimethoxyphenol derivative may not be fully dissolved in the assay medium, limiting its interaction with the reagent.Test different solvents or solvent systems. For CUPRAC, an acetone/water environment with methyl-β-cyclodextrin can be used to determine both hydrophilic and lipophilic antioxidants simultaneously.[7]
DPPH or ABTS assay results do not correlate with FRAP or CUPRAC results.Different Antioxidant Mechanisms: The compound may act primarily through one mechanism (e.g., hydrogen atom transfer - HAT) over another (e.g., single electron transfer - SET).This is not necessarily an error. Report the results from multiple assays, as this provides a more complete profile of the antioxidant's mechanism of action.[3][9] HAT-based assays involve scavenging radicals, while ET-based assays measure reductive capacity.[9]
Colorimetric reaction fades or precipitates too quickly.Reagent Instability or Undesired Precipitation: The chromophore may be unstable. For example, the Prussian blue formed in some FRAP variations can precipitate.[7]Adhere strictly to the protocol's timing for reagent addition and measurement. Use stabilizing agents if recommended by the specific assay protocol. For DPPH, ensure the stock solution is protected from light and stored correctly.[14]

Quantitative Data Summary

The enzymatic dimerization of 2,6-dimethoxyphenol significantly enhances its antioxidant capacity.

CompoundAssayResultImprovement FactorReference
2,6-dimethoxyphenol (Substrate)DPPH-Baseline[1][2]
3,3',5,5'-tetramethoxybiphenyl-4,4'-diol (Dimer)DPPH~2x higher capacity~2.0 [1][2]
2,6-dimethoxyphenol (Substrate)FRAP-Baseline[1][2]
3,3',5,5'-tetramethoxybiphenyl-4,4'-diol (Dimer)FRAP~2x higher capacity~2.0 [1][2]

Visualizations

experimental_workflow cluster_synthesis Step 1: Enzymatic Synthesis cluster_testing Step 2: Antioxidant Capacity Testing A 2,6-Dimethoxyphenol (Substrate) B Laccase Enzyme + Optimized Solvent System (e.g., Acetone or Ethyl Acetate) A->B C Reaction Incubation B->C D Purification & Characterization (NMR, MS) C->D E Prepare Dimer & Substrate Solutions D->E Purified Dimer F Perform Parallel Assays E->F G DPPH Assay (Radical Scavenging) F->G HAT H FRAP Assay (Reducing Power) F->H SET I Data Analysis (Calculate EC50 / FRAP Value) G->I H->I

Caption: Workflow for synthesis and antioxidant evaluation of dimethoxyphenol dimers.

antioxidant_mechanisms cluster_hat Hydrogen Atom Transfer (HAT) cluster_set Single Electron Transfer (SET) A Phenol (ArOH) C Phenoxy Radical (ArO•) A->C + R• D Neutralized Molecule (RH) B Free Radical (R•) B->D + H• from ArOH E Phenol (ArOH) G Phenol Radical Cation (ArOH•⁺) E->G + Oxidant H Reduced Oxidant (e.g., Fe²⁺) F Oxidant (e.g., Fe³⁺) F->H + e⁻ from ArOH Further reactions... Further reactions... G->Further reactions...

Caption: Primary mechanisms of action for phenolic antioxidants.

troubleshooting_flowchart A Inconsistent Assay Results? B Are you using a microplate reader? A->B Yes E Are results lower than expected? A->E No C Is there high variability between replicates? B->C Yes D Action: Add a 300s shaking step before reading absorbance to ensure complete mixing. C->D Yes C->E No F Action: Check compound solubility. Test alternative solvents or solubilizing agents (e.g., cyclodextrins). E->F Yes G Do different assay types (e.g., DPPH vs FRAP) not correlate? E->G No H This is acceptable. It indicates different antioxidant mechanisms. Report all results. G->H Yes

Caption: Troubleshooting guide for inconsistent antioxidant assay results.

Key Experimental Protocols

Laccase-Mediated Dimerization of 2,6-Dimethoxyphenol
  • Objective: To synthesize 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol.

  • Materials: 2,6-dimethoxyphenol (substrate), laccase enzyme (e.g., from Trametes pubescens), appropriate buffer (e.g., sodium acetate), organic co-solvent (e.g., acetone or ethyl acetate).

  • Monophasic System Protocol:

    • Dissolve 2,6-dimethoxyphenol in an aqueous buffer.

    • Add acetone as a co-solvent. The presence of acetone has been shown to favor dimer formation.[2]

    • Initiate the reaction by adding laccase solution.

    • Incubate the mixture with gentle shaking at a controlled temperature (e.g., 37°C) for a specified period (e.g., 1-2 hours).

    • Monitor the reaction progress using TLC or HPLC.

    • Stop the reaction (e.g., by heat inactivation or solvent extraction).

    • Extract the product with an organic solvent, purify (e.g., via column chromatography), and characterize (e.g., using MS and NMR).[1]

  • Biphasic System Protocol:

    • Prepare an aqueous phase containing the buffer and laccase.

    • Prepare an organic phase (e.g., ethyl acetate) containing the 2,6-dimethoxyphenol substrate.

    • Combine the two phases. Increasing the ethyl acetate concentration from 50% to 90% has been shown to increase dimer yield.[2]

    • Incubate with vigorous shaking to ensure mixing between phases.

    • Proceed with monitoring, extraction, and purification as described above.

DPPH Radical Scavenging Assay
  • Principle: Measures the ability of an antioxidant to donate a hydrogen atom and quench the stable purple DPPH radical, causing decolorization measured spectrophotometrically.[6][15]

  • Protocol:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.025 mg/mL).[2] The solution should have an absorbance of ~1.0 at 517 nm.

    • Prepare serial dilutions of your dimethoxyphenol derivative and a standard antioxidant (e.g., ascorbic acid, Trolox) in methanol.

    • In a 96-well plate, add a small volume of your sample/standard solution to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for a set time (e.g., 30-60 minutes).

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100.[16]

    • Determine the EC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[2]

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle: Measures the reduction of a colorless ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to an intense blue ferrous complex (Fe²⁺-TPTZ) by antioxidants in an acidic medium.[7]

  • Protocol:

    • Prepare FRAP Reagent: Mix acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 ratio. Warm the reagent to 37°C before use.[2]

    • Prepare serial dilutions of your sample and a standard (e.g., ascorbic acid).

    • Add a small volume of your sample/standard to a microplate well.

    • Add the FRAP reagent to the wells and mix. A shaking step is recommended.[13]

    • Incubate at 37°C for a specified time (e.g., 4-30 minutes).

    • Measure the absorbance at 593 nm.

    • Create a standard curve using ascorbic acid. The FRAP value is defined as the concentration of ascorbic acid equivalent to a 1 mM solution of the test compound.[2]

References

Validation & Comparative

A Comparative Guide to the Structural Validation of 3,5-Dichloro-2,6-dimethoxyphenol via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of predicted Nuclear Magnetic Resonance (NMR) spectroscopic data for 3,5-Dichloro-2,6-dimethoxyphenol against established chemical shift principles. It also outlines alternative analytical techniques that can be used for structural confirmation and includes detailed experimental protocols for data acquisition.

Introduction

The unequivocal structural determination of a novel or synthesized compound is a critical step in chemical and pharmaceutical research. This compound, a substituted aromatic compound, presents a unique substitution pattern. NMR spectroscopy, a powerful analytical technique, provides detailed information about the molecular structure of a compound. This guide focuses on the validation of its structure using ¹H and ¹³C NMR spectroscopy, supplemented by other analytical methods.

Predicted NMR Data for this compound

In the absence of experimentally acquired spectra in publicly available databases, NMR prediction software offers a reliable estimation of the expected chemical shifts. The following tables summarize the predicted ¹H and ¹³C NMR data for this compound.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Chemical Shift
Aromatic-H~ 7.0 - 7.5Singlet1HThe lone aromatic proton is expected to be deshielded due to the electronegativity of the adjacent chlorine and oxygen atoms. The symmetrical substitution pattern results in a singlet.
Methoxy-H~ 3.8 - 4.0Singlet6HProtons of the two equivalent methoxy groups are deshielded by the adjacent oxygen atom, appearing as a single peak.
Hydroxyl-H~ 5.0 - 6.0Singlet (broad)1HThe chemical shift of the phenolic hydroxyl proton can vary depending on solvent and concentration, and it typically appears as a broad singlet.[1][2][3]

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Chemical Shift
C-OH~ 145 - 155The carbon atom attached to the hydroxyl group is significantly deshielded.
C-OCH₃~ 150 - 160The two carbon atoms attached to the methoxy groups are highly deshielded due to the electronegative oxygen. In some aromatic compounds, the chemical shift for methoxy-bound carbons can be around 56 ppm for in-plane and 62 ppm for out-of-plane conformations.[4][5][6][7]
C-Cl~ 125 - 135The carbon atoms bonded to chlorine are deshielded due to the halogen's electronegativity.[8][9]
C-H~ 115 - 125The carbon atom bonded to the aromatic proton.
Methoxy-C~ 55 - 65The carbon atoms of the methoxy groups.

Comparison with Alternative Analytical Techniques

While NMR is a cornerstone of structural elucidation, a multi-technique approach provides the most robust validation.

Table 3: Comparison of Analytical Techniques for Structural Validation

TechniqueInformation ProvidedApplication to this compound
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern of the molecule.The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, with M, M+2, and M+4 peaks, confirming the number of chlorine atoms.[10][11][12][13]
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the functional groups present in the molecule.Expected to show characteristic absorption bands for the O-H stretch of the phenol (around 3200-3600 cm⁻¹), C-O stretches for the phenol and ether linkages, and C-Cl stretches.[14][15][16][17]
Elemental Analysis Determines the percentage composition of elements (C, H, O, Cl).Can be used to confirm the empirical and molecular formula of the compound.

Experimental Protocols

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shift of the hydroxyl proton.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • To confirm the hydroxyl proton, a D₂O exchange experiment can be performed. Adding a drop of D₂O to the sample will cause the -OH proton signal to disappear from the spectrum.[3]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

Workflow for Structural Validation

The following diagram illustrates a logical workflow for the structural elucidation of an organic compound, integrating various spectroscopic techniques.

G Structural Validation Workflow cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Structure Confirmation A Synthesized/Isolated Compound B Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern A->B C FTIR Spectroscopy - Functional Groups A->C F Data Interpretation & Structure Proposal B->F C->F D 1D NMR Spectroscopy (¹H, ¹³C, DEPT) E 2D NMR Spectroscopy (COSY, HSQC, HMBC) D->E D->F E->F G Comparison with Predicted Data/Databases F->G H Final Structure Validation G->H

Caption: Workflow for organic compound structural validation.

This comprehensive approach, combining NMR prediction with established spectroscopic principles and complementary analytical techniques, provides a robust framework for the structural validation of this compound.

References

A Comparative Analysis of Chlorinated Phenol Toxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of chemical toxicity is paramount. This guide provides an objective comparison of the toxicity of various chlorinated phenols, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

Chlorinated phenols are a class of compounds characterized by a hydroxyl group attached to a benzene ring, with one or more hydrogen atoms replaced by chlorine. Their widespread use as intermediates in the synthesis of pesticides, herbicides, and wood preservatives has led to their persistence in the environment, raising concerns about their toxicological impact on human health and ecosystems. This guide delves into a comparative analysis of their toxicity, highlighting the structure-activity relationship and the underlying molecular mechanisms.

Quantitative Toxicity Data

The toxicity of chlorinated phenols generally increases with the degree of chlorination. This trend is evident in both in vivo and in vitro studies. The following tables summarize key toxicity data for a range of chlorinated phenols.

Table 1: Acute Oral Toxicity in Rodents

CompoundSpeciesLD50 (mg/kg)Reference
2-ChlorophenolMouse347 (male)[1]
4-ChlorophenolMouse1373 (male)[1]
2,4-DichlorophenolMouse580[1]
2,5-DichlorophenolMouse1600 (male), 946 (female)[1]
3,4-DichlorophenolMouse1685 (male), 2046 (female)[1]
3,5-DichlorophenolMouse2643 (male), 2389 (female)[1]
2,4,5-TrichlorophenolRat820[1]
2,4,6-TrichlorophenolRat820[1]
PentachlorophenolRat27-210[1]

Table 2: In Vitro Cytotoxicity (EC50 values)

CompoundCell LineExposure TimeEC50 (mmol/L)Reference
4-ChlorophenolL92924h2.18[2]
4-ChlorophenolL92948h1.18[2]
2,4-DichlorophenolL92924h0.83[2]
2,4-DichlorophenolL92948h0.13[2]
2,3,4-TrichlorophenolL92924h0.46[2]
2,3,4-TrichlorophenolL92948h0.08[2]
PentachlorophenolL92924h0.11[2]
PentachlorophenolL92948h0.06[2]

Mechanism of Toxicity: Uncoupling of Oxidative Phosphorylation

The primary mechanism of toxicity for chlorinated phenols is the uncoupling of oxidative phosphorylation in mitochondria. This process disrupts the synthesis of ATP, the cell's primary energy currency, by dissipating the proton gradient across the inner mitochondrial membrane without inhibiting the electron transport chain. The lipophilicity of chlorinated phenols, which increases with the number of chlorine atoms, facilitates their passage through the mitochondrial membranes. Once inside, they act as protonophores, transporting protons back into the mitochondrial matrix and thereby uncoupling ATP synthesis from cellular respiration. This leads to a decrease in cellular energy production and can trigger a cascade of events leading to cell death.

cluster_0 Inner Mitochondrial Membrane cluster_1 Intermembrane Space cluster_2 Mitochondrial Matrix ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps H+ out ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_Gradient->ATP_Synthase Drives ATP Synthesis H_high High [H+] H_low Low [H+] Chlorinated_Phenol Chlorinated Phenol Chlorinated_Phenol->Proton_Gradient Dissipates Gradient

Figure 1: Mechanism of uncoupling of oxidative phosphorylation by chlorinated phenols.

Experimental Protocols

To provide a comprehensive understanding of how the toxicity data is generated, detailed methodologies for key in vitro assays are outlined below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate and incubate to allow attachment.

    • Treat cells with various concentrations of the chlorinated phenol and incubate for a specified period (e.g., 24 or 48 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

    • Calculate cell viability as a percentage of the untreated control.

Annexin V-FITC/PI Assay for Apoptosis

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Procedure:

    • Culture and treat cells with the chlorinated phenol.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry.

JC-1 Assay for Mitochondrial Membrane Potential

The JC-1 assay is used to measure the mitochondrial membrane potential, which is a key indicator of mitochondrial health.

  • Principle: JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.

  • Procedure:

    • Culture and treat cells with the chlorinated phenol.

    • Load the cells with JC-1 dye and incubate.

    • Wash the cells to remove the excess dye.

    • Measure the red and green fluorescence intensity using a fluorescence microscope, flow cytometer, or a fluorescence plate reader.

    • The ratio of red to green fluorescence is used to determine the change in mitochondrial membrane potential.

Signaling Pathways in Chlorinated Phenol Toxicity

Chlorinated phenols can induce cell death through various signaling pathways. While apoptosis is a common outcome, the specific pathways activated can vary depending on the compound and cell type. For instance, tetrachlorohydroquinone (TCHQ), a metabolite of pentachlorophenol, has been shown to induce prolonged activation of the Extracellular signal-regulated kinase (ERK) pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

TCHQ Tetrachlorohydroquinone (TCHQ) ROS Reactive Oxygen Species (ROS) TCHQ->ROS Induces MAPKKK MAPKKK (e.g., Raf) ROS->MAPKKK Activates MAPKK MAPKK (MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (e.g., Proliferation, Survival, Apoptosis) Transcription_Factors->Cellular_Response Regulates

Figure 2: TCHQ-induced activation of the ERK/MAPK signaling pathway.

Experimental Workflow

A typical workflow for assessing the in vitro toxicity of chlorinated phenols involves a series of assays to determine cell viability, mechanism of cell death, and specific molecular targets.

start Start: Select Chlorinated Phenol and Cell Line dose_response Dose-Response and Time-Course (e.g., MTT Assay) start->dose_response determine_ec50 Determine EC50 Value dose_response->determine_ec50 apoptosis_assay Mechanism of Cell Death (Annexin V-FITC/PI Assay) determine_ec50->apoptosis_assay mmp_assay Mitochondrial Integrity (JC-1 Assay) determine_ec50->mmp_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for p-ERK) apoptosis_assay->pathway_analysis mmp_assay->pathway_analysis data_analysis Data Analysis and Interpretation pathway_analysis->data_analysis end End: Comparative Toxicity Profile data_analysis->end

Figure 3: Experimental workflow for in vitro toxicity assessment of chlorinated phenols.

References

A Comparative Analysis of 3,5-Dichloro-2,6-dimethoxyphenol and Pentachlorophenol Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of pentachlorophenol (PCP) and the predicted activities of 3,5-dichloro-2,6-dimethoxyphenol. While extensive data exists for the widely studied biocide pentachlorophenol, information on this compound is limited. Therefore, this comparison leverages established quantitative structure-activity relationship (QSAR) principles for phenolic compounds to forecast the potential biological profile of this compound.

Executive Summary

Pentachlorophenol is a potent biocide with a well-documented history of use as a wood preservative and pesticide. Its high toxicity to a broad range of organisms, including humans, is primarily attributed to its function as an uncoupler of oxidative phosphorylation. It is classified as a probable human carcinogen[1].

This compound is a less-studied halogenated and methoxylated phenolic compound. Based on structure-activity relationship principles, the presence of two chlorine atoms suggests potential for biological activity, though likely less potent than the five chlorine atoms of pentachlorophenol. The two methoxy groups are predicted to modify its lipophilicity and electronic properties, which could influence its mechanism of action and overall toxicity profile, potentially reducing its activity compared to the highly chlorinated pentachlorophenol.

Data Presentation: A Comparative Overview

The following table summarizes the available quantitative data for pentachlorophenol and provides a predicted profile for this compound based on QSAR principles.

ParameterPentachlorophenol (PCP)This compound (Predicted)
Primary Mechanism of Action Uncoupler of oxidative phosphorylation[2][3][4][5][6]Potential for membrane disruption and/or radical-mediated damage
Cytotoxicity (IC50) 80.0 ± 4.6 µM (SH-SY5Y cells)[7]; 0.11 mmol/L (L929 cells, 24h)[1]Predicted to be less cytotoxic than PCP
Antimicrobial Activity Broad-spectrum biocidePredicted to have antimicrobial properties, but likely less potent than PCP
Carcinogenicity Probable human carcinogen[1]Data not available
Key Structural Features Influencing Activity Five chlorine atoms leading to high lipophilicity and electron-withdrawing characterTwo chlorine atoms and two electron-donating methoxy groups

Predicted Activity Profile of this compound

Quantitative structure-activity relationship (QSAR) studies of phenolic compounds have established that both the degree of halogenation and the nature of other substituents significantly influence biological activity.

  • Impact of Chlorination: The cytotoxicity and antimicrobial activity of chlorinated phenols generally increase with the number of chlorine atoms[8]. Therefore, with two chlorine atoms, this compound is expected to be less potent than pentachlorophenol, which has five.

  • Impact of Methoxylation: Methoxy groups are electron-donating and can influence the compound's redox properties and its ability to participate in radical-mediated reactions. The presence of methoxy groups can sometimes decrease the cytotoxic effects of chlorinated phenols[8].

  • Overall Prediction: It is hypothesized that this compound will exhibit some level of antimicrobial and cytotoxic activity, but with a significantly lower potency compared to pentachlorophenol. Its mechanism of action may also differ, with a greater potential for involvement in radical-mediated processes rather than solely acting as an uncoupler of oxidative phosphorylation.

Experimental Protocols

To empirically determine the activity of this compound and for direct comparison with pentachlorophenol, the following standard experimental protocols are recommended.

Cytotoxicity Assay: MTT Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Plate cells (e.g., L929 or HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound and pentachlorophenol) and a vehicle control (e.g., DMSO) for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Bacterial Culture: Grow a bacterial strain (e.g., E. coli or S. aureus) in a suitable broth medium to the mid-logarithmic phase.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate with broth.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Data Analysis: Compare the MIC values of this compound and pentachlorophenol.

Visualizations

Signaling Pathway and Experimental Workflow

Pentachlorophenol_Mechanism PCP Pentachlorophenol Mito Mitochondrial Inner Membrane PCP->Mito Disrupts Membrane H_gradient Proton Gradient PCP->H_gradient Dissipates ETC Electron Transport Chain ETC->H_gradient Pumps Protons ATP_Synthase ATP Synthase H_gradient->ATP_Synthase Drives Heat Heat Generation H_gradient->Heat ATP ATP Production ATP_Synthase->ATP

Caption: Mechanism of Pentachlorophenol as an uncoupler of oxidative phosphorylation.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay cluster_antimicrobial Antimicrobial Assay C_Cells Cell Seeding C_Treat Compound Treatment C_Cells->C_Treat C_MTT MTT Addition C_Treat->C_MTT C_Read Absorbance Reading C_MTT->C_Read C_IC50 IC50 Calculation C_Read->C_IC50 A_Culture Bacterial Culture A_Dilute Compound Dilution A_Culture->A_Dilute A_Inoculate Inoculation A_Dilute->A_Inoculate A_Incubate Incubation A_Inoculate->A_Incubate A_MIC MIC Determination A_Incubate->A_MIC

Caption: General experimental workflow for cytotoxicity and antimicrobial assays.

References

A Spectroscopic Showdown: Unmasking the Isomers of Dimethoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the subtle yet significant differences between isomeric forms of a compound is paramount. This guide provides a comprehensive spectroscopic comparison of dimethoxyphenol isomers, offering a clear, data-driven analysis to aid in their identification and characterization.

This publication delves into the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data for the 2,3-, 2,6-, 3,4-, and 3,5-dimethoxyphenol isomers. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key information, this guide serves as a practical resource for distinguishing between these closely related compounds.

Data Presentation: A Comparative Analysis

The following tables summarize the key spectroscopic data obtained for each dimethoxyphenol isomer.

¹H NMR Spectral Data
IsomerSolventChemical Shifts (δ, ppm) and Multiplicity
2,3-Dimethoxyphenol -Data not readily available in summarized format.
2,6-Dimethoxyphenol CDCl₃6.89-6.50 (m, 3H, Ar-H), 5.55 (s, 1H, OH), 3.87 (s, 6H, OCH₃)[1]
3,4-Dimethoxyphenol -Data not readily available in summarized format.
3,5-Dimethoxyphenol -Data not readily available in summarized format.
¹³C NMR Spectral Data
IsomerSolventChemical Shifts (δ, ppm)
2,3-Dimethoxyphenol -Data not readily available in summarized format.
2,6-Dimethoxyphenol CDCl₃147.4, 135.1, 119.1, 105.1, 56.3[1]
3,4-Dimethoxyphenol -Data not readily available in summarized format.
3,5-Dimethoxyphenol -Data not readily available in summarized format.
Infrared (IR) Spectral Data
IsomerTechniqueKey Absorptions (cm⁻¹)
2,3-Dimethoxyphenol FilmData not readily available in summarized format.
2,6-Dimethoxyphenol MullBroad O-H stretch (~3400), C-H aromatic stretch (~3000), C-O stretch (~1200-1000)[2]
3,4-Dimethoxyphenol Nujol MullData not readily available in summarized format.
3,5-Dimethoxyphenol -Data not readily available.

Note: The characteristic broadness of the O-H stretching vibration is due to hydrogen bonding.

Mass Spectrometry (MS) Data
IsomerIonization MethodKey m/z Values (Relative Intensity)
2,3-Dimethoxyphenol GC-MSData not readily available in summarized format.
2,6-Dimethoxyphenol EI154 (M+, 100), 139 (44), 111 (23), 96 (21), 93 (17)[1]
3,4-Dimethoxyphenol EI154 (M+), other fragments not specified.[3]
3,5-Dimethoxyphenol -Data not readily available.

Note: The molecular ion peak (M+) for all isomers is expected at m/z 154, corresponding to the molecular weight of C₈H₁₀O₃.

Experimental Protocols

The following are generalized experimental methodologies for the spectroscopic analysis of dimethoxyphenol isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. Samples are prepared by dissolving approximately 5-10 mg of the dimethoxyphenol isomer in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm). For identifying the hydroxyl proton signal, a "D₂O shake" experiment can be performed, where a few drops of deuterium oxide are added to the NMR tube, and the disappearance of the OH peak is observed.[4]

Infrared (IR) Spectroscopy

Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be prepared as a potassium bromide (KBr) pellet or as a mull with Nujol. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). The spectra are typically recorded over a range of 4000 to 400 cm⁻¹. The presence of a broad absorption band in the region of 3550-3200 cm⁻¹ is characteristic of the O-H stretching vibration in phenols, with the broadening resulting from intermolecular hydrogen bonding.[5] Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-O stretching vibrations appear in the 1260-1000 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectra are recorded on a dual-beam spectrophotometer. Solutions of the dimethoxyphenol isomers are prepared in a UV-transparent solvent, such as ethanol or methanol, at a concentration typically in the range of 10⁻⁴ to 10⁻⁵ M. The absorbance is measured over a wavelength range of approximately 200 to 400 nm. Phenols generally exhibit characteristic absorption bands in the UV region, and the position and intensity of these bands can be influenced by the substitution pattern on the aromatic ring.[6]

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample can be introduced directly or via a gas chromatograph (GC-MS). For GC-MS analysis, a capillary column suitable for the separation of phenolic compounds is used. The mass spectrometer is typically scanned over a mass-to-charge (m/z) range of 50 to 500. The resulting mass spectrum will show the molecular ion peak and a characteristic fragmentation pattern that can be used to identify the isomer.[3]

Visualizing the Process and Structures

To further clarify the experimental approach and the compounds under investigation, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Spectroscopic Comparison cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Comparison Sample Dimethoxyphenol Isomer Dissolution Dissolution in appropriate solvent Sample->Dissolution MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis Data_Acquisition Data Acquisition NMR->Data_Acquisition IR->Data_Acquisition UV_Vis->Data_Acquisition MS->Data_Acquisition Spectral_Analysis Spectral Analysis (Peak Assignment) Data_Acquisition->Spectral_Analysis Comparison Comparative Analysis of Isomers Spectral_Analysis->Comparison

Caption: A logical workflow for the spectroscopic comparison of dimethoxyphenol isomers.

Dimethoxyphenol_Isomers Chemical Structures of Dimethoxyphenol Isomers cluster_isomers isomer_23 2,3-Dimethoxyphenol isomer_26 2,6-Dimethoxyphenol isomer_34 3,4-Dimethoxyphenol isomer_35 3,5-Dimethoxyphenol

Caption: The chemical structures of the four dimethoxyphenol isomers discussed.

References

Assessing the Purity of Synthetic 3,5-Dichloro-2,6-dimethoxyphenol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical methodologies for assessing the purity of 3,5-Dichloro-2,6-dimethoxyphenol, a key intermediate in various synthetic pathways. The guide details experimental protocols for recommended analytical techniques and compares their performance in detecting potential impurities.

The synthesis of this compound, likely proceeding through the chlorination of 2,6-dimethoxyphenol, can result in a range of impurities. These can include unreacted starting material, isomeric byproducts, and over-chlorinated species. The presence of these impurities can significantly impact the outcome of subsequent reactions and the pharmacological profile of final drug candidates. Therefore, robust analytical methods are essential for the quality control of this synthetic intermediate.

Key Analytical Techniques for Purity Assessment

The primary methods for evaluating the purity of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These techniques offer high-resolution separation of the target compound from potential impurities, coupled with sensitive detection.

Table 1: Comparison of Analytical Methods for Purity Assessment
FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity, with mass-based detection.Separation based on polarity, with UV or MS detection.
Typical Column Low-polarity capillary columns (e.g., 5% phenyl-methylpolysiloxane).[1]Reversed-phase columns (e.g., C18).
Mobile Phase Inert gas (e.g., Helium).[1]Acetonitrile/water or Methanol/water gradients.
Detection Mass Spectrometry (MS) for definitive identification.UV-Vis or Mass Spectrometry (MS).
Derivatization May be required for polar phenols to improve volatility.Generally not required.
Strengths High sensitivity, excellent for volatile impurities, provides structural information.Versatile, suitable for a wide range of polarities, non-destructive.
Limitations Not suitable for non-volatile impurities, potential for thermal degradation.Lower resolution for some isomeric impurities compared to GC.

Experimental Protocols

Below are detailed protocols for the recommended analytical methods. These are starting points and may require optimization for specific instrumentation and impurity profiles.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from established methods for the analysis of chlorinated phenols.[1][2][3][4]

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (MSD)

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.[1]

  • Injector: Split/splitless inlet

GC Conditions:

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

MSD Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 amu

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthetic this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., dichloromethane or methanol).

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the solution to an appropriate concentration for GC-MS analysis (e.g., 100 µg/mL).

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on general methods for the separation of phenolic compounds.

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or Mass Spectrometric (MS) detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

HPLC Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-22 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: DAD at 280 nm or MS with Electrospray Ionization (ESI)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthetic this compound sample.

  • Dissolve the sample in 10 mL of the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic acid).

  • Vortex the solution to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Visualization of Experimental Workflow and Potential Impurities

To provide a clearer understanding of the process, the following diagrams illustrate the analytical workflow and the potential impurities that may arise during the synthesis of this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment Precursor 2,6-Dimethoxyphenol Product Crude 3,5-Dichloro-2,6- dimethoxyphenol Precursor->Product Reagent Chlorinating Agent (e.g., SO2Cl2) Reagent->Product SamplePrep Sample Preparation (Dissolution, Dilution) Product->SamplePrep Sampling AnalyticalMethod Analytical Separation (GC or HPLC) SamplePrep->AnalyticalMethod Detection Detection & Identification (MS or DAD) AnalyticalMethod->Detection DataAnalysis Data Analysis (Purity Calculation) Detection->DataAnalysis FinalProduct Pure Product (>99%) DataAnalysis->FinalProduct Quality Control

Figure 1: Experimental workflow for the purity assessment of this compound.

Potential_Impurities cluster_impurities Potential Impurities Target This compound (Target Compound) StartingMaterial 2,6-Dimethoxyphenol (Unreacted) MonoChloro Monochloro-isomers OtherDiChloro Other Dichloro-isomers TriChloro Trichloro-derivatives

Figure 2: Potential impurities in the synthesis of this compound.

Comparison with Alternatives

The choice of an analytical method often depends on the specific requirements of the research. For routine quality control where the impurity profile is well-characterized, HPLC with UV detection may be sufficient and more cost-effective. However, for initial characterization of a new synthetic batch or for troubleshooting, the detailed structural information provided by GC-MS is invaluable for definitively identifying unknown impurities.

In the context of drug development, alternative intermediates to this compound might be considered based on factors like synthetic accessibility, cost, and the desired properties of the final molecule. For instance, other substituted dichlorophenols or dimethoxyphenols could be employed. The analytical methods described in this guide are broadly applicable to these related compounds, although specific parameters such as the GC temperature program or the HPLC gradient may need to be adjusted to achieve optimal separation.

The rigorous assessment of purity for synthetic intermediates like this compound is a non-negotiable aspect of modern chemical and pharmaceutical research. The implementation of robust and validated analytical methods, such as the GC-MS and HPLC protocols detailed here, is fundamental to ensuring the quality, safety, and efficacy of novel chemical entities.

References

A Comparative Guide to the Antioxidant Activity of Methoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activity of various methoxyphenol derivatives, supported by experimental data. The information is intended to assist researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development in understanding the structure-activity relationships and potential therapeutic applications of these compounds.

Data Presentation: Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of methoxyphenol derivatives is commonly evaluated using various in vitro assays. The following table summarizes the 50% inhibitory concentration (IC50) values obtained from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a widely used method for assessing antioxidant potential. A lower IC50 value indicates a higher antioxidant activity.

CompoundStructureDPPH IC50 (µM)Reference
Vanillin4-hydroxy-3-methoxybenzaldehyde>1000[1]
Ferulic acid(E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid~25-50[2]
Eugenol4-allyl-2-methoxyphenol~50-100[3]
Curcumin(1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione~10-25[4]
Dehydrodiisoeugenol1-(4-hydroxy-3-methoxyphenyl)-3-methyl-5-(prop-1-en-1-yl)-7-methoxy-2,3-dihydro-1H-indenePotent inhibitor
bis-Ferulic acidNot specifiedPotent inhibitor
p-Cresol dimer2,2'-dihydroxy-5,5'-dimethylbiphenylLower than monomers[5]
p-Methoxyphenol dimer2,2'-dihydroxy-5,5'-dimethoxybiphenylLower than monomers[5]

Note: The IC50 values can vary depending on the specific experimental conditions. The qualitative descriptions "Potent inhibitor" and "Lower than monomers" are based on the literature where specific IC50 values were not provided in a comparable format.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below. These protocols are based on established methods in the field.[6][7][8][9][10]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the purple DPPH radical to a yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds (methoxyphenol derivatives)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.

  • Preparation of test samples: Dissolve the methoxyphenol derivatives and the positive control in methanol or ethanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test samples or positive control to the wells.

    • For the blank, add 100 µL of the solvent (methanol or ethanol) instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without a sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K2S2O8)

  • Ethanol or phosphate-buffered saline (PBS)

  • Test compounds

  • Positive control (e.g., Trolox)

  • Spectrophotometer

Procedure:

  • Preparation of ABTS radical cation (ABTS•+) solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Adjustment of ABTS•+ solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay:

    • Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the test sample at different concentrations.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

  • 20 mM FeCl₃·6H₂O in water

  • Test compounds

  • Positive control (e.g., FeSO₄·7H₂O or Trolox)

  • Spectrophotometer

Procedure:

  • Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Assay:

    • Add 150 µL of the FRAP reagent to a cuvette or microplate well.

    • Add 5 µL of the test sample.

    • Add 10 µL of distilled water.

  • Incubation: Incubate the mixture at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄) and expressed as FRAP value (in µM Fe²⁺ equivalents).

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the antioxidant activity of methoxyphenol derivatives.

experimental_workflow cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Derivatives Methoxyphenol Derivatives Stock Stock Solutions Derivatives->Stock Dilutions Serial Dilutions Stock->Dilutions DPPH DPPH Assay Dilutions->DPPH Add to assay ABTS ABTS Assay Dilutions->ABTS Add to assay FRAP FRAP Assay Dilutions->FRAP Add to assay Absorbance Absorbance Measurement DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance Inhibition Calculate % Inhibition Absorbance->Inhibition IC50 Determine IC50 Inhibition->IC50 Comparison Comparison IC50->Comparison Compare Activity

Caption: General workflow for comparing the antioxidant activity of methoxyphenol derivatives.

Nrf2_pathway cluster_cytoplasm Cytoplasm cluster_stress Oxidative Stress cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruits Cul3->Nrf2 Ubiquitination ROS ROS / Electrophiles (e.g., Methoxyphenols) ROS->Keap1 Inactivates sMaf sMaf Nrf2_nuc->sMaf Heterodimerizes ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds sMaf->ARE Binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Transcription

Caption: The Nrf2 signaling pathway for antioxidant response.[11][12][13][14][15]

COX2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid Phospholipids->ArachidonicAcid PLA2 activation PLA2 Phospholipase A2 PGH2 Prostaglandin H2 ArachidonicAcid->PGH2 COX-2 catalysis COX2 COX-2 (Cyclooxygenase-2) Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Methoxyphenols Methoxyphenol Derivatives Methoxyphenols->COX2 Inhibition

Caption: Inhibition of the COX-2 inflammatory pathway by methoxyphenol derivatives.[1][16][17][18][19]

References

Comparative Analysis of 3,5-Dichloro-2,6-dimethoxyphenol: A Data-Driven Exploration of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide, therefore, presents a comparative analysis based on structurally similar compounds and highlights the biological activities of its parent molecules, 2,6-dimethoxyphenol and other dichlorophenols. This approach allows for informed hypotheses regarding the potential bioactivity of 3,5-Dichloro-2,6-dimethoxyphenol and underscores the critical need for further empirical investigation.

Introduction

Chlorophenols are a class of compounds with a wide range of industrial applications and documented biological effects, including toxicity and potential therapeutic activities. The substitution pattern of chlorine and other functional groups on the phenol ring is a key determinant of their biological profile. This compound is a specific polysubstituted phenol for which detailed biological data is scarce. This guide aims to provide a comparative overview by examining the known activities of its structural relatives.

Comparative Biological Activities

Due to the lack of direct data for this compound, we will extrapolate potential activities based on the known biological effects of other dichlorophenols and 2,6-dimethoxyphenol.

Table 1: Comparative Biological Activities of Structurally Related Chlorophenols

CompoundBiological ActivityQuantitative Data (IC50/EC50)Reference
2,4-Dichlorophenol Cytotoxicity, Endocrine DisruptionNot specified in the provided text[1]
2,6-Dichlorophenol Metabolite of hexachlorocyclohexaneNot specified in the provided text[2]
3,5-Dichlorophenol Chemical intermediateNot specified in the provided text
2,6-Dimethoxyphenol AntioxidantEC50 (DPPH assay): 0.802 ± 0.005 mM[3]
3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (Dimer of 2,6-dimethoxyphenol) Antitumor, Induces Oxidative Stress and ApoptosisInhibited NCI-H460 cell proliferation at 12.5–200 μM[4]
6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazoles FGFR1 InhibitionIC50: ~30.2 nM (for compound 13a)[5]

Potential Signaling Pathway Involvement

While no specific signaling pathways have been elucidated for this compound, a dimeric derivative of 2,6-dimethoxyphenol, 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol, has been shown to trigger apoptosis in lung cancer cells by reducing the PI3K/AKT/NF-κB pathway[4]. This suggests that related dimethoxyphenols may also interact with key cellular signaling cascades involved in cell survival and proliferation.

Below is a generalized diagram of the PI3K/AKT/NF-κB signaling pathway, which could be a potential target for investigation for this compound and its derivatives.

PI3K_AKT_NFkB_Pathway cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PIP2 PIP2 PI3K PI3K RTK->PI3K PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT activates IkB IκB AKT->IkB phosphorylates (leads to degradation) NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Gene Gene Transcription (Proliferation, Survival) Inhibitor Potential Inhibition by This compound (Hypothetical) Inhibitor->PI3K

Caption: Hypothetical inhibition of the PI3K/AKT/NF-κB pathway.

Experimental Protocols

Given the absence of specific studies on this compound, this section provides generalized protocols for key biological assays that would be essential for its characterization.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on a cell line.

  • Cell Seeding: Plate cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in cell culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Antioxidant Capacity Assay (DPPH Radical Scavenging Assay)

This protocol measures the free radical scavenging activity of a compound.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare serial dilutions to obtain a range of concentrations.

  • DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution. Include a blank (methanol) and a positive control (e.g., ascorbic acid or Trolox).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture. Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Future Directions and Conclusion

The current analysis underscores a significant knowledge gap regarding the biological activities of this compound. While its structural components suggest potential for cytotoxicity and antioxidant activity, empirical data is required for confirmation and quantification. Future research should focus on:

  • In vitro screening: Conducting cytotoxicity assays against a panel of cancer cell lines and normal cell lines to determine its therapeutic index.

  • Antioxidant and pro-oxidant studies: Evaluating its capacity to scavenge free radicals and its potential to induce oxidative stress.

  • Enzyme inhibition assays: Screening against relevant enzymatic targets, such as kinases or metabolic enzymes.

  • Mechanism of action studies: Investigating the underlying signaling pathways affected by this compound.

References

A Comparative Guide to the Structural Confirmation of Dichlorinated Dimethoxyphenols: A Case Study Approach

Author: BenchChem Technical Support Team. Date: November 2025

For correspondence: [AI Assistant Contact Information]

Abstract: The definitive structural confirmation of novel synthesized compounds is a cornerstone of chemical and pharmaceutical research. This guide provides a comparative overview of key analytical techniques for the structural elucidation of a chlorinated and methoxylated aromatic compound, using an illustrative case study approach due to the absence of published experimental data for 3,5-Dichloro-2,6-dimethoxyphenol. We will explore the utility of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Using 5,5′-Dichloro-2,2′-dimethoxybiphenyl as a primary analogue for X-ray crystallography, and spectral data from related compounds, this guide details the experimental protocols and the unique yet complementary information each technique provides for unambiguous structural determination.

Introduction

The synthesis of novel organic molecules, such as substituted phenols, is a critical endeavor in drug discovery and materials science. However, the synthesis of a target molecule is only the first step; its unequivocal structural confirmation is paramount. The compound of interest, this compound, represents a structure with multiple functional groups whose precise arrangement must be verified. A thorough search of the scientific literature and chemical databases did not yield any publicly available experimental data for this specific compound.

Therefore, this guide will employ a case study approach to illustrate the comprehensive workflow for structural confirmation. We will use 5,5′-Dichloro-2,2′-dimethoxybiphenyl as a primary analogue, for which single-crystal X-ray diffraction data has been published.[1] This analogue, while not a phenol, contains the key structural motifs of a dichlorinated and dimethoxylated aromatic system. For other spectroscopic techniques (NMR, IR, MS), we will draw comparisons with structurally related and well-characterized compounds, such as 2,2'-dimethoxybiphenyl and various chloroanisoles, to predict and interpret the expected spectral features. This approach provides a practical framework for researchers to follow when characterizing novel compounds.

Single-Crystal X-ray Crystallography: The Definitive Structure

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive evidence of molecular structure, including bond lengths, bond angles, and stereochemistry.

Experimental Data: A Case Study of 5,5′-Dichloro-2,2′-dimethoxybiphenyl

The crystal structure of 5,5′-Dichloro-2,2′-dimethoxybiphenyl provides a clear picture of the atomic arrangement in a molecule with similar functional groups to our target compound.

Parameter Value for 5,5′-Dichloro-2,2′-dimethoxybiphenyl
Chemical FormulaC₁₄H₁₂Cl₂O₂
Formula Weight283.14
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.9629 (2)
b (Å)7.2177 (1)
c (Å)16.7812 (3)
β (°)104.7108 (7)
Volume (ų)1284.32 (4)
Z4
Temperature (K)90
RadiationMo Kα (λ = 0.71073 Å)
R-factor (%)4.2

Table 1: Crystallographic data for the analogue compound 5,5′-Dichloro-2,2′-dimethoxybiphenyl.

Experimental Protocol
  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. For 5,5′-Dichloro-2,2′-dimethoxybiphenyl, crystals were obtained by the slow evaporation of a methanolic solution.[1]

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled (e.g., to 90 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or other techniques to generate an initial electron density map. An atomic model is then built into the electron density map and refined against the experimental data to yield the final, precise molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR provide information about the chemical environment, connectivity, and number of different types of protons and carbons.

Predicted and Comparative NMR Data

Since no NMR data exists for this compound or its analogue 5,5′-Dichloro-2,2′-dimethoxybiphenyl, we can predict the expected spectra by examining related compounds.

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
2-Chloroanisole 7.36 (dd), 7.22 (t), 6.91 (t), 6.88 (d), 3.90 (s, 3H)[2]155.1, 130.3, 127.7, 122.2, 121.2, 112.0, 56.1
4-Chloroanisole 7.23 (d), 6.82 (d), 3.78 (s, 3H)158.1, 129.3, 125.7, 115.3, 55.4
2,2'-Dimethoxybiphenyl 7.35-7.25 (m), 7.00-6.90 (m), 3.75 (s, 6H)157.5, 131.2, 128.6, 127.9, 120.8, 111.1, 55.6
Predicted for this compound ~6.5-7.0 (s, 1H, Ar-H), ~5.5-6.0 (s, 1H, OH), ~3.8-4.0 (s, 6H, OCH₃)~150-155 (C-O), ~130-140 (C-Cl), ~110-120 (Ar-C), ~60 (OCH₃)

Table 2: Experimental ¹H and ¹³C NMR data for related compounds and predicted shifts for this compound.

Experimental Protocol
  • Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: The NMR tube is placed in the spectrometer's magnet. A series of radiofrequency pulses are applied, and the resulting signals (free induction decay, FID) are detected.

  • Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and integrated to obtain the final data for analysis. 2D NMR experiments like COSY and HSQC can be run to determine proton-proton and proton-carbon correlations, respectively.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected and Comparative IR Data
Functional Group Expected Wavenumber (cm⁻¹) Observed in 4-Chloroanisole Observed in 2,2'-Dimethoxybiphenyl
O-H stretch (phenol)3200-3600 (broad)N/AN/A
C-H stretch (aromatic)3000-3100PresentPresent
C-H stretch (methyl)2850-2960PresentPresent
C=C stretch (aromatic)1450-1600PresentPresent
C-O stretch (aryl ether)1200-1275PresentPresent
C-Cl stretch600-800PresentN/A

Table 3: Expected and observed IR absorption frequencies for key functional groups.

Experimental Protocol
  • Sample Preparation: For solid samples, a small amount is mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.

  • Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded to subtract atmospheric and instrumental interferences.

  • Sample Analysis: The sample is placed in the IR beam, and the transmitted radiation is measured by a detector. An interferometer and Fourier transform are used to generate the final spectrum of absorbance or transmittance versus wavenumber.

Mass Spectrometry: Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns.

Expected and Comparative Mass Spectrometry Data
Compound Molecular Formula Molecular Weight ( g/mol ) Key m/z peaks
4-Chloroanisole C₇H₇ClO142.58142 (M⁺), 127, 99
2,2'-Dimethoxybiphenyl C₁₄H₁₄O₂214.26214 (M⁺), 184, 168[3]
Predicted for this compound C₈H₈Cl₂O₃223.05~222/224/226 (M⁺, isotopic pattern for 2 Cl atoms), fragments from loss of CH₃, CO.

Table 4: Molecular weight and expected key mass-to-charge ratio peaks.

Experimental Protocol
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. This can be done directly via a probe for solids or liquids, or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: The sample molecules are ionized. Common methods include Electron Ionization (EI), which can cause fragmentation, and softer ionization techniques like Electrospray Ionization (ESI), which often leave the molecular ion intact.

  • Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based on their m/z ratio using electric and/or magnetic fields.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity against the m/z ratio.

Visualizing the Workflow

The structural confirmation of a novel compound is a logical, multi-step process. The following diagram illustrates a typical workflow.

G Workflow for Structural Confirmation of a Novel Compound cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Definitive Structural Confirmation cluster_3 Data Analysis & Final Structure Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Provides MW & Formula FTIR FTIR Spectroscopy Purification->FTIR Identifies Functional Groups NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Determines Connectivity Xray Single-Crystal X-ray Diffraction Purification->Xray Requires Single Crystal Analysis Combined Data Interpretation MS->Analysis FTIR->Analysis NMR->Analysis Xray->Analysis Provides 3D Structure Structure Final Structure Confirmed Analysis->Structure

Caption: A flowchart illustrating the typical experimental workflow for the structural confirmation of a newly synthesized organic compound.

Conclusion

The structural confirmation of a novel molecule like this compound requires a suite of analytical techniques. While X-ray crystallography stands as the gold standard for providing an unambiguous three-dimensional structure, its reliance on obtaining high-quality crystals makes it not always feasible. Spectroscopic methods, including NMR, FTIR, and Mass Spectrometry, are indispensable tools that provide complementary and crucial information. NMR elucidates the connectivity of the atomic framework, FTIR identifies the functional groups present, and Mass Spectrometry determines the molecular weight and formula. By integrating the data from these techniques, researchers can confidently and accurately confirm the structure of newly synthesized compounds, a critical step in advancing chemical and pharmaceutical research.

References

A Comparative Guide to the Analytical Determination of Chlorinated Phenols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and efficient analysis of chlorinated phenols is critical due to their environmental persistence and potential toxicity. This guide provides a comprehensive comparison of common analytical methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.

Comparative Analytical Performance

The selection of an analytical method for chlorinated phenols is often dictated by factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC) with various detectors, and capillary electrophoresis (CE) are the most prevalent techniques employed for this purpose. A summary of their key performance characteristics is presented below.

Analytical TechniqueSample PreparationDerivatizationLimit of Detection (LOD)Recovery (%)Relative Standard Deviation (RSD) (%)
GC-MS SPE, LLEOften required (e.g., acetylation, silylation)[1][2][3][4]ng/L to µg/L range[5][6]70 - 111[6]< 15[5]
HPLC-UV/PDA SPE, LLENot typically requiredµg/L to mg/L range[7][8]89 - 101[8][9]< 5[8][9]
HPLC-MS/MS SPENot requiredng/L range[10]~73 (for 2-amino-4-chlorophenol)[10]Not widely reported
Capillary Electrophoresis (CE)-Amperometric Detection SPENot requirednM to ppb range[11][12][13]95 - 100[13][14]1 - 5.4[13][14]

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are outlines of typical experimental protocols for the analysis of chlorinated phenols using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is widely used for its high sensitivity and selectivity, particularly for complex matrices. Derivatization is often necessary to improve the volatility and chromatographic behavior of the polar phenolic compounds.[1][2]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Acidify the water sample (e.g., to pH < 2 with HCl).[7]

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the chlorinated phenols with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[1]

  • Concentrate the eluate under a gentle stream of nitrogen.

2. Derivatization (Acetylation):

  • To the concentrated extract, add a basic catalyst (e.g., anhydrous sodium carbonate or pyridine).[5]

  • Add the derivatizing agent, acetic anhydride.[3][5]

  • Heat the mixture (e.g., 60-80°C) for a specified time (e.g., 10-30 minutes) to form the acetate esters.[3]

  • Cool the reaction mixture and extract the derivatives with a non-polar solvent like hexane.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector: Splitless mode at a temperature of ~250-280°C.[15]

    • Oven Program: A temperature gradient is typically used, for example, starting at 60°C, holding for a few minutes, then ramping up to 280-300°C.[15]

    • Carrier Gas: Helium at a constant flow rate.[15]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[16]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, or full scan for qualitative analysis.

High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) Detection

HPLC offers a direct analysis of chlorinated phenols without the need for derivatization, making it a simpler and often faster alternative to GC-MS for less complex samples.

1. Sample Preparation (Liquid-Liquid Extraction - LLE):

  • Adjust the pH of the water sample to be acidic (e.g., pH 2) to ensure the phenols are in their protonated form.

  • Extract the sample with a water-immiscible organic solvent such as dichloromethane or methyl tert-butyl ether (MTBE).[17]

  • Separate the organic layer and repeat the extraction process on the aqueous layer to improve recovery.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

2. HPLC Analysis:

  • HPLC System Conditions:

    • Column: A reversed-phase C18 column is most common.

    • Mobile Phase: A gradient of an acidic aqueous solution (e.g., water with phosphoric acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[8][9]

    • Flow Rate: Typically around 1.0 - 1.5 mL/min.[8][9]

    • Column Temperature: Maintained at a constant temperature, for example, 30°C.[8][9]

  • Detector Conditions:

    • UV/PDA Detector: Wavelength is set to the absorption maximum of the chlorinated phenols, often around 280 nm, or a range is scanned with a PDA detector.[18]

Visualizing Analytical Workflows and Relationships

To better illustrate the processes and choices involved in the analysis of chlorinated phenols, the following diagrams are provided.

Experimental_Workflow_GCMS cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Water Sample Acidification Acidification (pH < 2) Sample->Acidification SPE Solid-Phase Extraction (SPE) Acidification->SPE Elution Elution SPE->Elution Concentration Concentration Elution->Concentration Derivatization Acetylation/Silylation Concentration->Derivatization Extraction Derivative Extraction Derivatization->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Workflow for GC-MS analysis of chlorinated phenols.

Analytical_Technique_Comparison cluster_main Analytical Techniques for Chlorinated Phenols cluster_gc_detectors GC Detectors cluster_hplc_detectors HPLC Detectors cluster_ce_detectors CE Detectors GC Gas Chromatography (GC) MS Mass Spectrometry (MS) GC->MS High Selectivity ECD Electron Capture Detector (ECD) GC->ECD High Sensitivity to Halogens HPLC High-Performance Liquid Chromatography (HPLC) UV_PDA UV/Photodiode Array (PDA) HPLC->UV_PDA General Purpose MSMS Tandem MS (MS/MS) HPLC->MSMS High Sensitivity & Selectivity EC Electrochemical (EC) HPLC->EC Sensitive to Redox Active CE Capillary Electrophoresis (CE) Amperometric Amperometric CE->Amperometric High Sensitivity

Caption: Relationships between analytical separation techniques and detectors.

References

Degradation of Chlorinated Phenols: A Comparative Analysis of Byproducts and Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Chlorinated phenols, a class of persistent and toxic environmental pollutants, are subject to various degradation processes aimed at their removal from contaminated water and soil. Understanding the byproducts and transformation pathways associated with these degradation methods is crucial for assessing the overall effectiveness and potential secondary risks of remediation strategies. This guide provides a comparative study of the degradation products of chlorinated phenols resulting from different treatment technologies, supported by experimental data and detailed methodologies.

Comparative Degradation Performance

The efficiency of chlorinated phenol degradation varies significantly depending on the chosen technology and the specific chlorinated phenol congener. Advanced Oxidation Processes (AOPs), biodegradation, and photolysis are the most extensively studied methods.

Table 1: Comparative Degradation Efficiency of Chlorinated Phenols by Various Methods

Chlorinated PhenolDegradation MethodEfficiency (%)Key Degradation ProductsReference
4-Chlorophenol (4-CP)Electro-Fenton>95%Hydroquinone, benzoquinone, short-chain carboxylic acids[1]
2,4-Dichlorophenol (2,4-DCP)Ozonation~100%Chlorinated catechols, hydroquinones, aliphatic acids[2]
2,4,6-Trichlorophenol (2,4,6-TCP)Photocatalysis (TiO2)~90%Chlorinated hydroquinones, hydroxylated intermediates[3]
Pentachlorophenol (PCP)Aerobic BiodegradationVariableTetrachlorophenols, trichlorophenols, dichlorophenols[4]
Pentachlorophenol (PCP)Anaerobic BiodegradationVariableMixture of dichloro- and monochlorophenols[4]

Note: Degradation efficiency can be influenced by various experimental parameters such as pH, catalyst concentration, reaction time, and initial pollutant concentration.

Degradation Pathways and Byproducts

The degradation of chlorinated phenols proceeds through different pathways depending on the treatment method, leading to a variety of intermediate and final products.

Advanced Oxidation Processes (AOPs)

AOPs utilize highly reactive radicals, primarily hydroxyl radicals (•OH), to oxidize chlorinated phenols. Common AOPs include Fenton and electro-Fenton processes, ozonation, and photocatalysis.

  • Electro-Fenton: This method generates hydroxyl radicals through the reaction of electrochemically generated hydrogen peroxide with a ferrous iron catalyst. The degradation of various chlorophenols by the electro-Fenton method has been studied, with the pseudo-first-order degradation rate constants following the sequence: 2,4-DCP > 2,4,6-TCP > PCP > 4-CP.[1] The degradation pathway typically involves hydroxylation of the aromatic ring, followed by ring cleavage to form aliphatic carboxylic acids, and ultimately mineralization to CO2, H2O, and chloride ions.

  • Ozonation: Ozone can react with chlorinated phenols directly or through the formation of hydroxyl radicals. The degradation pathway of phenol and chlorophenols by ozone has been shown to proceed through the formation of intermediates like muconic and fumaric acids, malonic and maleic acids, catechol, and hydroquinone, with the final products being oxalic acid and formic acid.[2]

  • Photocatalysis: This process uses a semiconductor catalyst (e.g., TiO2) and light to generate electron-hole pairs, which in turn produce reactive oxygen species. The photocatalytic degradation of 2,4,6-trichlorophenol has been shown to proceed via the formation of chloride ions and the reduction of total organic carbon.[5]

Biodegradation

Microorganisms can degrade chlorinated phenols under both aerobic and anaerobic conditions.

  • Aerobic Biodegradation: In the presence of oxygen, bacteria can utilize chlorinated phenols as a source of carbon and energy. The degradation is often initiated by monooxygenases, leading to the formation of chlorocatechols.[4]

  • Anaerobic Biodegradation: Under anaerobic conditions, reductive dechlorination is the primary degradation pathway, where chlorine atoms are replaced by hydrogen atoms. This process can lead to the formation of less chlorinated phenols. For instance, the anaerobic degradation of pentachlorophenol can result in a mixture of dichloro- and monochlorophenols.[4]

Toxicity of Degradation Products

A critical aspect of evaluating degradation processes is the toxicity of the resulting byproducts. While the parent chlorinated phenols are toxic, some intermediate products can also exhibit significant toxicity. For instance, the toxicity of chlorophenols generally increases with the degree of chlorination.[6] The formation of less chlorinated phenols during anaerobic biodegradation is a concern, as these intermediates can still be toxic.[4] However, complete mineralization to CO2 and water, as can be achieved with some AOPs, effectively detoxifies the contaminants. The liver is a primary target for the toxic effects of chlorophenols and their metabolites.[7]

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and comparison of degradation studies. Below are generalized methodologies for common degradation techniques.

Electro-Fenton Degradation
  • Reactor Setup: An electrochemical cell is used, typically with a graphite or platinum anode and a carbon-based cathode (e.g., carbon felt).

  • Electrolyte: An aqueous solution of the target chlorinated phenol is prepared with a supporting electrolyte (e.g., Na2SO4) to enhance conductivity.

  • Catalyst: A source of ferrous ions (e.g., FeSO4·7H2O) is added to the solution.

  • Operating Conditions: The pH of the solution is adjusted to an optimal value (typically around 3). A constant current or voltage is applied to the electrodes. The solution is continuously stirred.

  • Sampling and Analysis: Aliquots of the solution are withdrawn at different time intervals and analyzed for the concentration of the parent compound and its degradation products using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Ozonation
  • Reactor Setup: A gas-washing bottle or a bubble column reactor is used to ensure efficient contact between ozone gas and the aqueous solution.

  • Ozone Generation: Ozone is produced from an oxygen or air feed using an ozone generator.

  • Reaction: The ozone-containing gas is bubbled through the aqueous solution of the chlorinated phenol.

  • Operating Conditions: The pH of the solution and the ozone flow rate are controlled.

  • Analysis: The concentrations of the chlorinated phenol and its byproducts are monitored over time using analytical methods such as HPLC or GC-MS.[2]

Photocatalytic Degradation
  • Reactor Setup: A photoreactor equipped with a UV lamp is used. The reactor is typically made of quartz to allow UV light penetration.

  • Catalyst Suspension: A specific amount of the photocatalyst (e.g., TiO2) is suspended in the aqueous solution of the chlorinated phenol.

  • Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a period to allow the chlorinated phenol to adsorb onto the catalyst surface.

  • Irradiation: The suspension is then irradiated with UV light while being continuously stirred and aerated.

  • Sample Analysis: Samples are collected at regular intervals, filtered to remove the catalyst, and analyzed by HPLC or GC-MS.[5]

Analytical Methods for Degradation Products

The identification and quantification of degradation products are typically performed using chromatographic techniques coupled with mass spectrometry.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. Derivatization is often required to increase the volatility of the phenolic compounds.[1][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of non-volatile and thermally labile compounds. It is often used with a UV or a mass spectrometric detector.[2]

  • Ion Chromatography: This technique is used to determine the concentration of inorganic ions, such as chloride, which are formed during the mineralization of chlorinated phenols.[1]

Visualizing Degradation Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships in degradation pathways and experimental setups.

Degradation_Pathways cluster_AOP Advanced Oxidation Processes cluster_Biodegradation Biodegradation Chlorinated_Phenol_AOP Chlorinated Phenol Hydroxylated_Intermediates Hydroxylated Intermediates (e.g., Chlorocatechols, Hydroquinones) Chlorinated_Phenol_AOP->Hydroxylated_Intermediates •OH attack Ring_Cleavage_Products Ring Cleavage Products (e.g., Aliphatic Carboxylic Acids) Hydroxylated_Intermediates->Ring_Cleavage_Products Further Oxidation Mineralization_AOP Mineralization (CO2, H2O, Cl-) Ring_Cleavage_Products->Mineralization_AOP Chlorinated_Phenol_Bio Chlorinated Phenol Less_Chlorinated_Phenols Less Chlorinated Phenols Chlorinated_Phenol_Bio->Less_Chlorinated_Phenols Reductive Dechlorination (Anaerobic) Ring_Cleavage_Bio Ring Cleavage Chlorinated_Phenol_Bio->Ring_Cleavage_Bio Oxygenase Attack (Aerobic) Mineralization_Bio Mineralization (CO2, H2O, Cl-) Ring_Cleavage_Bio->Mineralization_Bio

Caption: Generalized degradation pathways of chlorinated phenols via AOPs and biodegradation.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Degradation Degradation Process cluster_Analysis Analysis Prepare_Solution Prepare Aqueous Solution of Chlorinated Phenol Add_Catalyst Add Catalyst/Reagents (e.g., FeSO4, TiO2) Prepare_Solution->Add_Catalyst Adjust_pH Adjust pH Add_Catalyst->Adjust_pH Apply_Treatment Apply Degradation Treatment (e.g., Electrolysis, UV, O3) Adjust_pH->Apply_Treatment Take_Samples Take Samples at Intervals Apply_Treatment->Take_Samples Filter_Sample Filter Sample (if necessary) Take_Samples->Filter_Sample Analyze_Sample Analyze by HPLC or GC-MS Filter_Sample->Analyze_Sample Determine_Products Identify & Quantify Degradation Products Analyze_Sample->Determine_Products

References

comparing synthesis routes for polychlorinated biphenyl metabolites

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Synthesis of Polychlorinated Biphenyl (PCB) Metabolites

For researchers in toxicology, environmental science, and drug development, the availability of pure polychlorinated biphenyl (PCB) metabolites is crucial for understanding their biological effects and metabolic fate. While PCBs themselves were commercially produced as complex mixtures, studying their metabolites requires specific congeners, necessitating chemical synthesis. This guide provides a comparative overview of the primary synthetic routes to various classes of PCB metabolites, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.

Comparison of Core Biaryl Coupling Reactions

The formation of the biphenyl core is the foundational step in synthesizing PCB metabolites. Three principal reactions have been historically employed for this purpose: the Suzuki coupling, the Ullmann reaction, and the Cadogan reaction. The choice of method depends significantly on the desired substitution pattern, particularly the degree of ortho-chlorination, and the required scale and purity.

FeatureSuzuki CouplingUllmann Reaction (Classic & Modified)Cadogan Reaction
Typical Yield Good to Excellent (65-98%)[1]Low to Moderate (Classic: 20-38%; Modified: 20-52%)[1][2]Modest to Good (43-96%, substrate-dependent)[2]
Reaction Conditions Mild (e.g., 80-110°C, atmospheric pressure)[2]Harsh (Classic: ~230°C); Milder for modified versions (~110°C)[2]High temperatures (often in refluxing solvents)[3]
Key Reagents Palladium catalyst (e.g., Pd(PPh₃)₄), boronic acid, aryl halide, baseCopper bronze or copper/CuCl, aryl halideTrivalent phosphorus reagent (e.g., PPh₃, P(OEt)₃), nitro-aromatic precursor[3]
Substrate Scope Broad, but inefficient for congeners with 3 or 4 ortho-chlorine substituents.[2]Effective for synthesizing sterically hindered congeners with multiple ortho-chlorines.[1]Primarily for reductive cyclization of nitro-biaryls to form carbazoles, less common for direct biphenyl synthesis.
Advantages High selectivity and yield, mild conditions, use of less toxic starting materials.[3]Can produce highly substituted, symmetrical PCBs not accessible by Suzuki coupling.[1]Can proceed under metal-free conditions (using phosphines).
Limitations Fails to produce PCBs with 3 or 4 ortho-chlorines.[2]Often requires harsh conditions, can have erratic or low yields, and is typically limited to symmetrical products.Generally lower yields and selectivity for simple biaryl synthesis compared to Suzuki coupling.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of different classes of PCB metabolites.

Synthesis of Hydroxylated PCBs (OH-PCBs) via Suzuki Coupling

This is the most common and efficient route for producing hydroxylated PCB metabolites. The strategy involves synthesizing a methoxy-substituted PCB precursor, which is then demethylated to yield the final hydroxylated product.

Step 1: Suzuki Coupling to form Methoxy-PCB

  • Materials: Aryl boronic acid (1.5 eq.), chlorinated bromo- or iodo-anisole (1.0 eq.), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%), 2M aqueous sodium carbonate (Na₂CO₃) solution, toluene, ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve the chlorinated bromo- or iodo-anisole in a 9:1 mixture of toluene and ethanol.

    • Add the aryl boronic acid, followed by the 2M Na₂CO₃ solution.

    • Purge the mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

    • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

    • Heat the mixture to 80-100°C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction to room temperature, and partition the mixture between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the methoxylated PCB congener.

Step 2: Demethylation to form Hydroxylated-PCB

  • Materials: Methoxy-PCB from Step 1, boron tribromide (BBr₃), dichloromethane (DCM).

  • Procedure:

    • Dissolve the methoxy-PCB in anhydrous DCM in a flask under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of BBr₃ in DCM (typically a 1M solution) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Quench the reaction by carefully adding water or methanol.

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

    • Purify the resulting hydroxylated PCB by column chromatography.

Synthesis of Sterically Hindered PCBs via Ullmann Reaction

This method is employed for synthesizing PCBs with multiple ortho-chlorine substituents, which are difficult to produce via Suzuki coupling.

  • Materials: Chlorinated iodobenzene, activated copper bronze.

  • Procedure (Classic):

    • Combine the chlorinated iodobenzene and activated copper bronze in a sealed glass ampoule.

    • Flush the ampoule with nitrogen.

    • Heat the sealed ampoule in a sand bath at approximately 230°C for up to 7 days.

    • After cooling, carefully open the ampoule and extract the contents with a boiling solvent like dichloromethane.

    • Combine the extracts, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

  • Procedure (Modified):

    • A modified, milder procedure involves reacting the aryl halide with copper-bronze/CuCl in N-methyl-2-pyrrolidinone (NMP) at 110°C.[2] This approach offers an advantage over the harsh conditions of the classic Ullmann reaction.[2]

Synthesis of Methylsulfonyl-PCB Metabolites

These sulfur-containing metabolites are synthesized from a parent PCB congener through a multi-step process.

  • Procedure:

    • Nitration: React the parent PCB congener with a nitrating agent (e.g., HNO₃/H₂SO₄) to introduce a nitro group.

    • Reduction: Reduce the nitro-PCB to an amino-PCB using a reducing agent such as sodium dithionite (Na₂S₂O₄).

    • Diazotization and Sulfenylation: Convert the amino-PCB to a diazonium salt using NaNO₂/HCl, which is then reacted with sodium methyl mercaptide (CH₃SNa) to form a methylthio-PCB.

    • Oxidation: Oxidize the methylthio-PCB to the final methylsulfonyl-PCB using an oxidizing agent like hydrogen peroxide in acetic acid.

Synthesis of PCB Quinone Metabolites

PCB quinones are highly reactive metabolites formed by the oxidation of dihydroxy-PCBs.

  • Procedure:

    • Synthesize the corresponding dihydroxy-PCB, typically via a Suzuki coupling followed by demethylation as described above. Ensure the hydroxyl groups are positioned ortho or para to each other.

    • Dissolve the dihydroxy-PCB in a suitable solvent (e.g., acetone, acetonitrile).

    • Add an oxidizing agent. Fremy's salt (potassium nitrosodisulfonate) is a common and effective reagent for the oxidation of phenols to quinones.

    • Stir the reaction at room temperature until the starting material is consumed.

    • Extract the quinone product and purify, noting that PCB quinones can be unstable.

Synthesis Workflow Visualization

The following diagram illustrates the relationships between the different synthetic routes and the classes of PCB metabolites they produce.

PCB_Metabolite_Synthesis Synthetic Pathways to PCB Metabolites cluster_start Starting Materials cluster_core Core Biaryl Coupling Reactions cluster_inter Key Intermediates cluster_final Final PCB Metabolites ArylHalide Aryl Halide (e.g., Bromo/Iodo-chlorobenzene) Suzuki Suzuki Coupling ArylHalide->Suzuki Ullmann Ullmann Reaction ArylHalide->Ullmann ArylBoronic Aryl Boronic Acid ArylBoronic->Suzuki MethoxyArylHalide Methoxy-Aryl Halide MethoxyArylHalide->Suzuki NitroBiaryl Nitro-Biaryl Precursor Cadogan Cadogan Reaction NitroBiaryl->Cadogan MethoxyPCB Methoxy-PCB Suzuki->MethoxyPCB High Yield (65-98%) ParentPCB Parent PCB Congener Ullmann->ParentPCB Sterically Hindered (20-52%) Cadogan->ParentPCB Lower Yield OH_PCB Hydroxylated PCB (OH-PCB) MethoxyPCB->OH_PCB Demethylation (e.g., BBr₃) MeSO2_PCB Methylsulfonyl-PCB (MeSO₂-PCB) ParentPCB->MeSO2_PCB Multi-step (Nitration, Reduction, Oxidation) DihydroxyPCB Dihydroxy-PCB Quinone_PCB PCB Quinone DihydroxyPCB->Quinone_PCB Oxidation (e.g., Fremy's Salt) OH_PCB->DihydroxyPCB Further Hydroxylation

References

Comparative Guide to the Analysis of 3,5-Dichloro-2,6-dimethoxyphenol in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for the determination of 3,5-Dichloro-2,6-dimethoxyphenol and structurally similar compounds in environmental matrices. Due to the limited availability of specific methods for this compound, this document leverages established and validated methods for other chlorinated and methoxylated phenols as reliable surrogates. The guide offers a detailed examination of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques, including sample preparation, derivatization, and analytical performance.

Executive Summary

The analysis of this compound in environmental samples presents a unique challenge due to its combined chlorinated and methoxylated structure. While specific validated methods for this compound are not widely published, robust analytical strategies can be developed by adapting existing protocols for similar phenolic compounds. This guide compares two primary analytical workflows:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for the analysis of volatile and semi-volatile organic compounds. For polar analytes like phenols, a derivatization step is typically required to improve volatility and chromatographic performance.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. This technique often allows for the direct analysis of phenols without derivatization.

The selection of the most appropriate method will depend on several factors, including the sample matrix (e.g., water, soil), the required sensitivity, available instrumentation, and the desired sample throughput.

Comparative Analysis of Analytical Methods

The performance of analytical methods for compounds similar to this compound is summarized below. These data, derived from various studies on chlorinated and methoxylated phenols, provide a benchmark for expected performance.

Table 1: Performance Comparison of GC-MS and LC-MS/MS Methods for Phenolic Compounds in Water

ParameterGC-MS with Derivatization (Chlorophenols)LC-MS/MS (Dimethoxyphenols & Chlorophenols)
Limit of Detection (LOD) 0.1 - 1.0 µg/L0.002 - 0.1 µg/L
Limit of Quantification (LOQ) 0.3 - 3.0 µg/L0.005 - 0.3 µg/L
Recovery 70 - 110%85 - 115%
Precision (RSD) < 15%< 10%
Sample Throughput Moderate (derivatization step)High (direct injection)
Matrix Effects Generally lowerCan be significant, requires matrix-matched standards

Experimental Protocols

Detailed experimental protocols for the key stages of analysis are provided below. These protocols are based on established methods for related compounds and can be adapted for this compound.

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

This protocol is based on the widely used EPA Method 528 for the extraction of phenols from water.[1][2][3]

Materials:

  • Polystyrene-divinylbenzene (PS-DVB) SPE cartridges (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium sulfite

  • Deionized water

  • SPE vacuum manifold

Procedure:

  • Sample Preservation: If the water sample contains residual chlorine, add ~80 mg of sodium sulfite per liter of sample. Acidify the sample to pH < 2 with concentrated HCl.

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 10 mL of DCM.

    • Condition the cartridge with 10 mL of methanol.

    • Equilibrate the cartridge with 10 mL of deionized water (pH < 2). Do not allow the cartridge to go dry.

  • Sample Loading: Load 1 liter of the prepared water sample onto the SPE cartridge at a flow rate of 10-15 mL/min.

  • Cartridge Washing: After the entire sample has passed through, wash the cartridge with 10 mL of deionized water.

  • Cartridge Drying: Dry the cartridge under vacuum for 10-20 minutes.

  • Elution: Elute the retained analytes with 10 mL of DCM.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The extract is now ready for GC-MS derivatization or direct LC-MS analysis.

Derivatization for GC-MS Analysis: Acetylation

This protocol is adapted from EPA Method 1653 for the in-situ acetylation of chlorinated phenolics.[4][5]

Materials:

  • Sample extract from SPE (in a suitable solvent like hexane or dichloromethane)

  • Potassium carbonate (K₂CO₃) buffer solution (e.g., 0.2 M)

  • Acetic anhydride

  • Hexane (HPLC grade)

Procedure:

  • pH Adjustment: Adjust the pH of the aqueous sample or a reconstituted extract to between 9 and 11.5 using the potassium carbonate buffer.

  • Acetylation: Add 25 µL of acetic anhydride to the sample. Shake vigorously for 1-2 minutes.

  • Extraction: Add 5 mL of hexane and shake for 20 minutes to extract the acetylated phenols.

  • Phase Separation: Allow the layers to separate. Collect the upper hexane layer.

  • Drying and Concentration: Dry the hexane extract over anhydrous sodium sulfate and then concentrate to the final volume required for GC-MS analysis.

Analytical Conditions

a) Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Phenols

  • Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar).

  • Injector: Splitless mode at 250 °C.

  • Oven Program: 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for target analytes.

b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Direct Analysis

  • Instrument: High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Column: 100 mm x 2.1 mm ID, 2.7 µm particle size, C18 stationary phase.

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient: 10% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for target analytes.

Visualizing the Workflow

The following diagrams illustrate the analytical workflows described above.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Environmental Sample (Water/Soil) Extraction Solid-Phase Extraction (SPE) Sample->Extraction Concentration Concentration Extraction->Concentration Derivatization Acetylation Concentration->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis GCMS->Data

Caption: Workflow for the analysis of phenolic compounds by GC-MS.

LCMS_Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc Analysis Sample_LC Environmental Sample (Water/Soil) Extraction_LC Solid-Phase Extraction (SPE) Sample_LC->Extraction_LC Concentration_LC Concentration Extraction_LC->Concentration_LC LCMS LC-MS/MS Analysis Concentration_LC->LCMS Data_LC Data Analysis LCMS->Data_LC

References

Distinguishing 3,5-Dichloro-2,6-dimethoxyphenol from its Isomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical analysis, the precise identification of chemical isomers is a critical step to ensure the efficacy, safety, and intellectual property of a compound. This guide provides a comparative analysis of 3,5-Dichloro-2,6-dimethoxyphenol and its structural isomers, offering a suite of experimental and analytical techniques for their differentiation.

Chemical Structures of Isomers

The positional isomers of this compound all share the same molecular formula, C₈H₈Cl₂O₃, but differ in the arrangement of the chloro and methoxy substituents on the phenol ring. The primary isomers of concern are:

  • This compound: The target compound.

  • 2,3-Dichloro-5,6-dimethoxyphenol

  • 2,4-Dichloro-5,6-dimethoxyphenol

  • 2,5-Dichloro-3,6-dimethoxyphenol

  • 2,6-Dichloro-3,5-dimethoxyphenol

  • 3,4-Dichloro-2,5-dimethoxyphenol

Comparative Physicochemical and Spectroscopic Data

The differentiation of these isomers can be achieved through a combination of chromatographic and spectroscopic methods. Below is a summary of predicted and experimentally observed data for distinguishing these compounds.

Property/TechniqueThis compoundIsomer A (e.g., 2,3-Dichloro-5,6-dimethoxyphenol)Isomer B (e.g., 2,5-Dichloro-3,6-dimethoxyphenol)
Predicted ¹H NMR (ppm) Aromatic H: ~6.8-7.2 (singlet), Methoxy H: ~3.8-4.0 (two singlets)Aromatic H: ~6.9-7.4 (doublet), Methoxy H: ~3.7-3.9 (two singlets)Aromatic H: ~7.0-7.5 (singlet), Methoxy H: ~3.8-4.1 (two singlets)
Predicted ¹³C NMR (ppm) Aromatic C: ~110-160, Methoxy C: ~55-65Aromatic C: ~112-158, Methoxy C: ~56-66Aromatic C: ~115-162, Methoxy C: ~55-64
Key IR Absorptions (cm⁻¹) O-H stretch: ~3300-3500, C-O stretch: ~1200-1300, C-Cl stretch: ~700-850O-H stretch: ~3300-3500, C-O stretch: ~1200-1300, C-Cl stretch: ~700-850O-H stretch: ~3300-3500, C-O stretch: ~1200-1300, C-Cl stretch: ~700-850
GC-MS Retention Time Varies with column and conditionsExpected to differ based on polarity and volatilityExpected to differ based on polarity and volatility
HPLC Retention Time Varies with column and mobile phaseExpected to differ based on polarityExpected to differ based on polarity

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable isomer differentiation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate and identify the isomers based on their retention times and mass fragmentation patterns.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Procedure:

  • Sample Preparation: Prepare 1 mg/mL solutions of the sample mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

  • Data Analysis: Identify isomers by their unique retention times and compare their mass spectra to a reference library or predicted fragmentation patterns. The fragmentation will be influenced by the positions of the chloro and methoxy groups.

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To separate the isomers based on their differential partitioning between the stationary and mobile phases.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD) (e.g., Waters Alliance e2695 with 2998 PDA detector).

  • Column: C18 reverse-phase column (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm) or a phenyl-hexyl column for enhanced separation of aromatic isomers.

Procedure:

  • Sample Preparation: Prepare 1 mg/mL solutions of the sample mixture in the mobile phase.

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, start with 40% acetonitrile and increase to 80% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm.

  • Data Analysis: Differentiate isomers based on their distinct retention times.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the comprehensive analysis and differentiation of this compound and its isomers.

Isomer_Differentiation_Workflow Workflow for Isomer Differentiation cluster_synthesis Synthesis & Purification cluster_analysis Analytical Separation & Identification cluster_characterization Structural Elucidation & Comparison Synthesis Synthesize Isomer Mixture Purification Initial Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC Separation Purification->HPLC Inject sample GCMS GC-MS Analysis Purification->GCMS Inject sample IR_Sample Prepare sample for IR Purification->IR_Sample NMR NMR Spectroscopy (¹H, ¹³C) HPLC->NMR Collect fractions Data_Comparison Compare Spectroscopic and Chromatographic Data GCMS->Data_Comparison NMR->Data_Comparison IR IR Spectroscopy IR->Data_Comparison Structure_Confirmation Confirm Isomer Structures Data_Comparison->Structure_Confirmation IR_Sample->IR

A logical workflow for the synthesis, separation, and identification of dichlorodimethoxyphenol isomers.

Potential Biological Activity and Signaling Pathway

Chlorinated phenols are known to exhibit a range of biological activities, often related to their ability to disrupt cellular processes. One such mechanism is the uncoupling of oxidative phosphorylation in mitochondria. This process disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.

The diagram below illustrates the proposed mechanism by which a dichlorodimethoxyphenol isomer could act as a protonophore, uncoupling oxidative phosphorylation.

Oxidative_Phosphorylation_Uncoupling Mechanism of Oxidative Phosphorylation Uncoupling cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space ETC Electron Transport Chain (ETC) Proton_High High [H⁺] ETC->Proton_High Pumps H⁺ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase Proton_High->ATP_Synthase H⁺ Flow Isomer_Anion Isomer Anion Proton_High->Isomer_Anion Isomer Dichlorodimethoxyphenol (Protonated Form) Isomer->Isomer_Anion Releases H⁺ in Matrix a a Isomer_Anion->Isomer Picks up H⁺ in IMS

Uncoupling of oxidative phosphorylation by a dichlorodimethoxyphenol isomer acting as a protonophore.

By applying these analytical methodologies and understanding the potential biological implications, researchers can confidently distinguish between this compound and its isomers, ensuring the integrity and accuracy of their scientific investigations.

Navigating the Separation of Chlorophenols: A Guide to Analytical Column Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the effective separation and analysis of chlorophenols are critical due to their environmental and health significance. The choice of analytical column is a pivotal factor in achieving accurate and reliable results. This guide provides a comparative overview of the performance of different analytical columns for chlorophenol separation, supported by experimental data and detailed methodologies.

Performance Comparison of Analytical Columns

The selection of an appropriate analytical column is paramount for the successful chromatographic separation of chlorophenols. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely employed techniques, with the column's stationary phase chemistry being a key determinant of separation efficiency.

High-Performance Liquid Chromatography (HPLC) Columns

Reversed-phase HPLC is a common approach for chlorophenol analysis. The performance of several C18 and other reversed-phase columns is summarized below.

Column TypeTarget AnalytesMobile PhaseFlow Rate (mL/min)Temperature (°C)DetectionRetention Time (min)Key Findings & Citations
Kromasil 100 C18 2,4-Dichlorophenol, 2,6-Dichlorophenol, 4-ChlorophenolAcetonitrile:Water (60:40)1.030UV (280-300 nm)2,4-DCP: 3.091, 2,6-DCP: 2.864, 4-CP: 2.394Good separation of the three tested chlorophenols was achieved.[1]
Hypersil ODS 11 pollutant phenols (including chlorophenols)50 mM acetate (pH 5.0):Acetonitrile (60:40 v/v)-50UV-DAD-Allowed separation of 11 phenols, though not all to baseline in 17 minutes.[2]
Various RP Columns 11 pollutant phenolsAcetonitrile and varying pH--UV-DAD-A study compared Luna C18, Purospher C18, Synergi C12, Synergi Fusion C18, Gemini C18, Luna Cyano, Lichrospher C8, and Envirosep-PP to optimize separation.[3]
β-Cyclodextrin Bonded Phase 19 monoaromatic chlorophenolsGradient Elution--UV and Electrochemical-Isocratic elution could separate members of each chlorophenol category (e.g., mono-, di-), but gradient elution was necessary for the separation of 15 of the 19 isomers in a single run.[4]
Acquity BEH C18 2-Chlorophenol, 2,4-DichlorophenolAcetonitrile:Ultrapure water:Formic acid (55:45:0.1, v/v/v)0.4-PDA-Developed for the simultaneous identification and quantification of the two chlorophenols.[5]
Gas Chromatography (GC) Columns

GC coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of chlorophenols, often requiring derivatization.

Column TypeTarget AnalytesCarrier GasTemperature ProgramDetectionKey Findings & Citations
TraceGOLD TG-Dioxin Expanded list of chlorophenolic compoundsHelium-Triple Quadrupole MSProvided Gaussian peak shapes and baseline resolution, ensuring precise quantitation at trace concentrations with a run time of 25 minutes.[6]
Supelco PTE-5 Chlorophenols in soilHelium40°C (4 min), then 12°C/min to 200°C, then 20°C/min to 250°C (2.5 min)MSSuccessfully used for the determination of chlorophenols in soil samples after accelerated solvent extraction and solid-phase microextraction.[7]
Elite-5 2,4,6-Trichlorophenol-60°C (2 min), then 10°C/min to 210°C, then 20°C/min to 250°C (3 min)MSUsed for the analysis of 2,4,6-trichlorophenol after derivatization in the headspace.[8]
HP-5MS Phenol, 2-Chlorophenol, 3-Chlorophenol, 4-ChlorophenolHelium45°C (4 min), then 9°C/min to 75°C (5 min), then 14°C/min to 220°C (4 min)MSAllowed for the quantitative simultaneous detection of mixtures of phenol and chlorophenol isomers.[9]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for HPLC and GC analysis of chlorophenols.

HPLC Protocol for Chlorophenol Separation

This protocol is based on the separation of 2,4-Dichlorophenol, 2,6-Dichlorophenol, and 4-Chlorophenol using a Kromasil 100 C18 column.[1]

  • Instrumentation: High-Performance Liquid Chromatograph.

  • Column: Kromasil 100 C18 (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water in a 60:40 volume ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detector with wavelengths set at 292 nm for 2,4-dichlorophenol, 300 nm for 2,6-dichlorophenol, and 280 nm for 4-chlorophenol.

GC-MS Protocol for Chlorophenol Analysis

This protocol is a general representation for the analysis of a wide range of chlorophenolic compounds using a TraceGOLD TG-Dioxin GC column.[6]

  • Instrumentation: Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer.

  • Column: Thermo Scientific™ TraceGOLD™ TG-Dioxin (60 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium.

  • Injection: Splitless mode.

  • Temperature Program: Optimized for the separation of all target analytes within a 25-minute run time.

  • Ion Source: Advanced Electron Ionization (AEI).

  • Detection: Mass Spectrometer operating in Selected Reaction Monitoring (SRM) mode.

Visualizing the Analytical Workflow

To better understand the process of chlorophenol analysis, the following diagram illustrates a typical experimental workflow from sample preparation to data analysis.

Chlorophenol_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Soil) Extraction Extraction (e.g., LLE, SPE) Sample->Extraction Derivatization Derivatization (for GC analysis) Extraction->Derivatization Injection Sample Injection Extraction->Injection Derivatization->Injection Column Analytical Column (e.g., C18, TG-Dioxin) Injection->Column Separation Separation Column->Separation Detection Detection (e.g., UV, MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Reporting Quantification->Report

Caption: Experimental workflow for chlorophenol analysis.

References

Safety Operating Guide

Proper Disposal of 3,5-Dichloro-2,6-dimethoxyphenol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3,5-Dichloro-2,6-dimethoxyphenol, a halogenated organic compound. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.

Immediate Safety Precautions and Spill Management

Personal Protective Equipment (PPE) is mandatory. Always wear appropriate PPE, including:

  • Nitrile rubber gloves

  • Chemical safety goggles or a face shield

  • A laboratory coat

  • Closed-toe shoes

In the event of a spill, evacuate the area and prevent unauthorized personnel from entering. Ventilate the area and eliminate all ignition sources. For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Collect the absorbed material and any contaminated soil into a clearly labeled, sealable container for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.

Operational Disposal Plan

The disposal of this compound must be conducted in accordance with all local, regional, and national environmental regulations. As a chlorinated phenol, it is classified as a halogenated organic waste.

Step-by-Step Disposal Procedure:

  • Segregation: Do not mix this compound waste with non-halogenated or other types of chemical waste. Keep it in a dedicated, closed, and clearly labeled waste container.

  • Containerization: Use a robust, leak-proof container made of a compatible material (e.g., high-density polyethylene). The container must be in good condition, with no cracks or residues on the exterior.

  • Labeling: Affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste" and identify the contents as "this compound". Include the approximate quantity and the date of accumulation.

  • Storage: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated. Ensure the storage area is away from incompatible materials such as strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.

  • Final Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management company. The primary recommended method of disposal for halogenated organic compounds is high-temperature incineration at an approved hazardous waste disposal facility.[1][2]

Quantitative Data Summary

The following table summarizes key quantitative data for 2,6-dimethoxyphenol, a structurally related compound. This information can be used as a reference for understanding the general properties of this compound, though caution is advised as the addition of chlorine atoms will alter these values.

PropertyValueSource
Molecular FormulaC₈H₁₀O₃[3]
Molecular Weight154.16 g/mol [3]
Melting Point53-56 °C[4]
Boiling Point261 °C[4]
Flash Point>93 °C (>199.4 °F)[4]
Solubility in WaterSlightly soluble[3]
Oral LD50 (Rat)550 mg/kg[5]

Experimental Protocols and Methodologies

The disposal procedure outlined in this document is based on established best practices for the management of halogenated hazardous waste in a laboratory setting. These protocols are derived from various safety data sheets of similar chemical compounds and general guidelines for laboratory safety.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_0 start Start: Handling This compound ppe Wear Appropriate PPE start->ppe spill Spill Occurs ppe->spill waste_generation Generate Waste ppe->waste_generation spill_cleanup Contain and Clean Up Spill with Inert Absorbent spill->spill_cleanup Yes spill->waste_generation No containerize Place in Labeled, Leak-Proof Container spill_cleanup->containerize segregate Segregate as Halogenated Waste waste_generation->segregate segregate->containerize storage Store in Designated Satellite Accumulation Area containerize->storage collection Arrange for Professional Waste Collection storage->collection disposal High-Temperature Incineration at Approved Facility collection->disposal end End disposal->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.